molecular formula C10H20N2O2 B1299793 (S)-1-Boc-3-aminopiperidine CAS No. 625471-18-3

(S)-1-Boc-3-aminopiperidine

Cat. No.: B1299793
CAS No.: 625471-18-3
M. Wt: 200.28 g/mol
InChI Key: AKQXKEBCONUWCL-QMMMGPOBSA-N
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Description

(S)-1-Boc-3-aminopiperidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363571
Record name (S)-1-Boc-3-aminopiperidine
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625471-18-3
Record name (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625471-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Boc-3-aminopiperidine
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URL https://comptox.epa.gov/dashboard/DTXSID50363571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine , a chiral piperidine (B6355638) derivative, is a cornerstone in modern medicinal chemistry and drug development. Its unique structural features, including the stereocenter at the C3 position and the presence of a tert-butoxycarbonyl (Boc) protecting group, make it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid with a molecular weight of 200.28 g/mol .[1][2] Its solubility in organic solvents like dichloromethane (B109758) and chloroform (B151607) is a key attribute for its use in various chemical reactions.[3] The Boc protecting group enhances its stability and allows for selective reactions at the primary amine.[1][4]

PropertyValueReferences
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2]
CAS Number 625471-18-3[1][2]
Appearance Colorless to light yellow oil or solid[1][2]
Density ~1.01 - 1.041 g/cm³[3][5]
Boiling Point ~277.3 - 284 °C[3][6]
Solubility Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide)[3][6][7]
Optical Rotation [α]D²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH)[1]
pKa ~9-10 (for the free amine)[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Spectroscopy Key Features and Observations References
¹H NMR (in CDCl₃) - ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.- ~1.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).- 1.30 - 4.00 ppm (multiplets, 9H): Protons of the piperidine ring.[8]
¹³C NMR The spectrum will show distinct signals for the carbon atoms of the Boc group, the piperidine ring, and the carbon bearing the amino group.[8]
Infrared (IR) Characteristic peaks for N-H stretching of the amine, C=O stretching of the carbamate (B1207046) in the Boc group, and C-H stretching of the alkyl groups.[9]
Mass Spectrometry (GC-MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9]

Applications in Drug Development

This compound is a versatile chiral building block utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its primary application lies in introducing a chiral 3-aminopiperidine moiety into larger molecules, which is a common structural motif in many biologically active compounds.

Key therapeutic areas where this intermediate is employed include:

  • Diabetes: It is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[5][8]

  • Oncology: It serves as a building block for various novel inhibitors, such as CHK1 inhibitors and PI3Kδ inhibitors, which are targets in cancer therapy.[10]

  • Neurological Disorders: The compound is used in the development of drugs targeting neurological disorders.[1]

  • Peptide Synthesis: It is incorporated into peptide-based therapeutics to enhance their stability and bioactivity.[1][5]

The logical workflow for utilizing this compound in drug discovery is outlined below.

G Workflow for this compound in Drug Discovery cluster_0 Synthesis & Characterization cluster_1 Synthetic Chemistry cluster_2 Drug Development Pipeline A This compound (Chiral Building Block) B Quality Control (Purity, Enantiomeric Excess) A->B C Coupling Reactions (Amide bond formation, etc.) B->C D Deprotection of Boc Group C->D E Further Functionalization D->E F Lead Compound Synthesis E->F G Structure-Activity Relationship (SAR) Studies F->G H Preclinical & Clinical Development G->H

Caption: Drug Discovery Workflow.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed, including chemical and enzymatic methods.

1. Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester [11]

This method involves the protection of the secondary amine of (S)-nipecotic acid ethyl ester with a Boc group, followed by ammonolysis and Hofmann rearrangement.

  • Step 1: Boc Protection: (S)-nipecotic acid ethyl ester is dissolved in a halogenated hydrocarbon solvent (e.g., dichloromethane). An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added dropwise at a controlled temperature of 0-10 °C. After the reaction is complete, the mixture is washed with alkaline and acidic solutions, followed by brine. The organic layer is dried, and the solvent is removed to yield (S)-N-Boc-3-piperidine ethyl formate.[11]

  • Step 2: Ammonolysis: The resulting ester is then subjected to ammonolysis in a solvent like 1,4-dioxane (B91453) to form N-Boc-3-piperidine formamide (B127407).[11]

  • Step 3: Hofmann Rearrangement: The formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to yield this compound.[11]

2. Enzymatic Synthesis using ω-Transaminase [12][13]

A highly efficient and stereoselective method involves the use of an ω-transaminase enzyme.

  • Reaction Setup: A continuous flow system can be employed using an immobilized ω-transaminase. The substrate, 1-Boc-3-piperidone, is passed through a column packed with the immobilized enzyme.[12][13]

  • Reaction Conditions: The reaction is typically carried out in a suitable buffer system. The use of a continuous flow system allows for efficient conversion and easy separation of the product.[12]

  • Advantages: This biocatalytic method offers high enantioselectivity, mild reaction conditions, and is environmentally friendly. A conversion rate of 95% can be achieved within a short residence time of 10 minutes.[12]

The general workflow for the enzymatic synthesis is depicted below.

G Enzymatic Synthesis Workflow A 1-Boc-3-piperidone (Prochiral Ketone) C Continuous Flow Reactor A->C B Immobilized ω-Transaminase B->C D This compound (Chiral Amine Product) C->D E Downstream Processing (Purification) D->E

Caption: Enzymatic Synthesis Workflow.

Purity and Enantiomeric Excess Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and determining the enantiomeric excess of this compound.

  • Method: Chiral HPLC is the method of choice for separating the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak).[8]

  • Mobile Phase: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol.[8]

  • Detection: Due to the lack of a strong UV chromophore, detection can be challenging. Alternative detection methods like a Charged Aerosol Detector (CAD) or derivatization of the amino group to introduce a UV-active moiety can be employed.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][14] It may also cause respiratory irritation.[2][14]

  • Handling Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Storage: Store in a locked-up, well-ventilated place with the container tightly closed.[2][14] Recommended storage temperature is between 0-8°C.[1]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of this compound, underscoring its significance as a key intermediate in the development of novel therapeutics. For detailed experimental procedures and safety protocols, it is essential to consult the specific literature and safety data sheets.

References

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 625471-18-3

This technical guide provides a comprehensive overview of (S)-1-Boc-3-aminopiperidine, a pivotal chiral building block in modern medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its significant applications, particularly in the development of novel therapeutics targeting key signaling pathways.

Physicochemical Properties

This compound is a versatile synthetic intermediate.[1] Its physical state is often described as a colorless to light yellow oil or a white to yellow solid, indicating that its melting point is near ambient temperature.[1][2] It is soluble in dimethylsulfoxide (DMSO), methanol, and ethanol (B145695) but immiscible with water.[3][4][5]

PropertyValueReference(s)
CAS Number 625471-18-3[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to light yellow oil or white to yellow solid[1][2]
Boiling Point 277.3 ± 33.0 °C (Predicted)[3]
Density 1.02 g/cm³[3]
Solubility Soluble in DMSO, ethanol, methanol; Immiscible with water[3][4][5]
Optical Rotation [α]D²⁰ = +32.0 ± 3° (c = 1 in DMF)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data.

SpectroscopyDataReference(s)
¹H NMR Spectra available, confirming the presence of the Boc protecting group and the piperidine (B6355638) ring protons.[7][8]
¹³C NMR Spectra available for structural confirmation.[9]
Mass Spectrometry (MS) Molecular Ion: [M+H]⁺ at m/z ≈ 201. A characteristic fragment at m/z 57 corresponds to the tert-butyl cation from the Boc group.[10][11]
Infrared (IR) Spectroscopy Spectra available, showing characteristic peaks for N-H and C=O stretching vibrations.[10][12]

Applications in Drug Discovery

This compound is a critical intermediate in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs).[13] Its chiral nature is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[13]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the free amino group.[13] This Boc group can be readily removed under mild acidic conditions, enabling further functionalization of the piperidine ring.[13] This dual functionality makes it a highly versatile building block in complex organic synthesis.[13]

Notably, this compound is a key intermediate in the synthesis of novel inhibitors for critical cellular signaling pathways, such as those involving Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[14][15] These pathways are often dysregulated in diseases like cancer, making them important therapeutic targets.[14] It also finds application in peptide synthesis, where it can be incorporated to enhance the stability and bioactivity of peptide-based therapeutics.[1]

Signaling Pathways

The utility of this compound as a building block for kinase inhibitors underscores its importance in targeting cancer-related signaling pathways. Below are representations of the CHK1 and PI3K/Akt pathways, which are frequently implicated in cell cycle regulation and survival.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_cell_cycle Cell Cycle Regulation DNA Damage DNA Damage ATR ATR DNA Damage->ATR Cell Cycle Arrest Cell Cycle Arrest DNA Repair DNA Repair Apoptosis Apoptosis CHK1 CHK1 ATR->CHK1 Activates CHK1->Cell Cycle Arrest CHK1->DNA Repair CHK1->Apoptosis Cdc25 Cdc25 CHK1->Cdc25 Inhibits CDK1/CyclinB CDK1/CyclinB Cdc25->CDK1/CyclinB Activates Mitosis Mitosis CDK1/CyclinB->Mitosis

Caption: The CHK1 signaling pathway in response to DNA damage.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits (PIP3 to PIP2) Growth Factor Growth Factor Growth Factor->RTK

Caption: The PI3K/Akt signaling pathway promoting cell growth and survival.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are summaries of two common approaches.

1. Synthesis from (S)-Nipecotic Acid Ethyl Ester

This method involves the protection of the piperidine nitrogen with a Boc group, followed by ammonolysis and a Hofmann rearrangement.

Synthesis_Workflow Start Start Step1 (S)-Nipecotic Acid Ethyl Ester Start->Step1 Step2 Boc Protection (Boc)₂O, Et₃N, CH₂Cl₂ Step1->Step2 Step3 (S)-N-Boc-3-piperidine Ethyl Formate Step2->Step3 Step4 Ammonolysis NH₃, 1,4-Dioxane Step3->Step4 Step5 (S)-N-Boc-3-piperidine Formamide (B127407) Step4->Step5 Step6 Hofmann Rearrangement NaOCl, NaOH Step5->Step6 Product This compound Step6->Product

Caption: Workflow for the synthesis from (S)-nipecotic acid ethyl ester.

  • Step 1: Boc Protection: (S)-nipecotic acid ethyl ester is dissolved in a suitable solvent like dichloromethane. An organic base such as triethylamine (B128534) is added, and the mixture is cooled. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is then added dropwise at a controlled temperature (e.g., 0-10 °C). After the reaction is complete, the mixture is worked up with aqueous solutions to isolate (S)-N-Boc-3-piperidine ethyl formate.[16]

  • Step 2: Ammonolysis: The resulting ester is dissolved in a solvent like 1,4-dioxane, and aqueous ammonia (B1221849) is added. The reaction is typically carried out in a sealed vessel at an elevated temperature. After completion, the solvent is evaporated, and the product, (S)-N-Boc-3-piperidine formamide, is purified by recrystallization.[16]

  • Step 3: Hofmann Rearrangement: The formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) at low temperature. The reaction mixture is then heated to facilitate the rearrangement. After cooling, the product, this compound, is extracted with an organic solvent and purified.[16]

2. Reductive Amination of 1-Boc-3-piperidone

This method involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent. To obtain the desired (S)-enantiomer, an asymmetric synthesis approach is necessary, often employing a chiral catalyst or a biocatalyst.

  • Procedure: 1-Boc-3-piperidone is reacted with an amine source, such as ammonia or an ammonia equivalent, in the presence of a reducing agent like sodium triacetoxyborohydride. For enantioselective synthesis, ω-transaminases can be used as biocatalysts. These enzymes facilitate the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate with high stereoselectivity.[17] The reaction is typically carried out in a buffered aqueous solution, and the product is then extracted and purified. A continuous flow system using an immobilized ω-transaminase has been developed for efficient and scalable production.[14]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard Boc-based solid-phase peptide synthesis protocols. The free amine of this compound can be coupled to the C-terminus of a resin-bound peptide.

  • General Protocol:

    • Resin Preparation: A suitable resin for Boc-SPPS, such as Merrifield resin, is swelled in an appropriate solvent (e.g., dichloromethane).[18]

    • Deprotection: The N-terminal Boc group of the growing peptide chain on the resin is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane.[18]

    • Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

    • Coupling: this compound is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide-resin.

    • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

    • Repeat: The deprotection, neutralization, and coupling steps are repeated for subsequent amino acid additions.

    • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[18]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[2][6] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] Store in a cool, dry place under an inert atmosphere.[1]

This technical guide provides a summary of the available information on this compound. For detailed experimental procedures and safety precautions, it is essential to consult the primary literature and relevant safety data sheets.

References

A Comprehensive Technical Guide to tert-butyl (S)-3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (S)-3-aminopiperidine-1-carboxylate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis.

Chemical Structure and Identifiers

tert-butyl (S)-3-aminopiperidine-1-carboxylate is a piperidine (B6355638) derivative featuring a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

IdentifierValue
IUPAC Name tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1]
CAS Number 625471-18-3[2]
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1]
PubChem CID 545809[1]
Synonyms (S)-1-Boc-3-aminopiperidine, (S)-3-Amino-1-N-Boc-piperidine, tert-Butyl (S)-3-amino-1-piperidinecarboxylate[1]

Physicochemical Properties

This compound is typically a colorless to yellow gum or semi-solid.[3] It is soluble in organic solvents such as dimethylsulfoxide.[3]

PropertyValueSource
Appearance Colorless to yellow Gum or Semi-Solid[3]
Boiling Point 277.3°C at 760 mmHg[3]
Density 1.0±0.1 g/cm³[3]
Flash Point 122℃[3]
Refractive Index 1.484[3]
Specific Rotation [α]D -28.5º (c=1, DMF)[3]
Water Solubility Soluble in dimethylsulfoxide[3]

Spectroscopic Data

The identity and purity of tert-butyl (S)-3-aminopiperidine-1-carboxylate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the reported structure.

¹H NMR (400MHz, CDCl₃) : δ 4.02–3.78 (m, 2H), 3.82 (m, 2H), 3.61 (m, 1H), 1.92 (m, 1H), 1.72 (m, 1H), 1.61–1.42 (s, 12H), 1.32 (m, 1H).[4]

¹³C NMR (101 MHz, Chloroform-d) : δ 154.78, 79.54, 53.47, 39.02, 34.45, 28.48.[5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic peaks for the functional groups present in the molecule. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine.[6] The strong absorption around 1691 cm⁻¹ is indicative of the C=O stretching of the Boc-protecting group.[7]

Mass Spectrometry (MS)

Mass spectral analysis shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected amines include the loss of a tert-butyl group or the entire Boc group.[8][9] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[10]

Experimental Protocols

tert-butyl (S)-3-aminopiperidine-1-carboxylate can be synthesized through several routes. Below are detailed protocols for two common methods.

Synthesis via Boc Protection of (S)-3-Aminopiperidine

This method involves the direct protection of the commercially available (S)-3-aminopiperidine.

Materials:

  • (S)-3-aminopiperidine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-aminopiperidine in the chosen solvent (e.g., CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5-2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[11]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x 25 mL of tert-butyl methyl ether).[11]

  • Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by saturated aqueous NaHCO₃ solution and then brine.[11]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Synthesis via Reduction of an Azido (B1232118) Precursor

This route involves the synthesis of an azido intermediate followed by its reduction to the desired amine.

Materials:

  • tert-butyl (S)-3-azidopiperidine-1-carboxylate

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (B145695) or Methanol

  • Hydrogen gas (H₂) source

  • Celite

Procedure:

  • Dissolve tert-butyl (S)-3-azidopiperidine-1-carboxylate (1 equivalent) in ethanol in a reaction vessel.

  • Add a catalytic amount of 10% Pd/C (e.g., 150 mg for 29.9 mmol of substrate).[3]

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously overnight at room temperature.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the product, which can be used without further purification if of sufficient purity.[3] A 90% yield has been reported for this reaction.[3]

Visualization of Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl (S)-3-aminopiperidine-1-carboxylate.

SynthesisWorkflow cluster_0 Method 1: Boc Protection cluster_1 Method 2: Azide Reduction S_Amine (S)-3-Aminopiperidine Product1 tert-butyl (S)-3-aminopiperidine-1-carboxylate S_Amine->Product1 Protection Boc2O Boc₂O, Base Boc2O->Product1 Purification Purification (e.g., Column Chromatography) Product1->Purification Azide tert-butyl (S)-3-azidopiperidine-1-carboxylate Product2 tert-butyl (S)-3-aminopiperidine-1-carboxylate Azide->Product2 Reduction Reduction H₂, Pd/C Reduction->Product2 Product2->Purification Final_Product Pure Product Purification->Final_Product

References

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine , also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its structural features, including a piperidine (B6355638) ring, a protected amine group, and a specific stereochemistry, make it a valuable intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueReferences
Molecular Formula C₁₀H₂₀N₂O₂[1][4][5][6]
Molecular Weight 200.28 g/mol [1][4][5][6]
CAS Number 625471-18-3[1][4][5]
Appearance Colorless to light yellow oil[1]
Purity ≥97%[1][5]
IUPAC Name tert-butyl (3S)-3-aminopiperidine-1-carboxylate[5]
Synonyms (S)-3-Aminopiperidine-1-carboxylic acid tert-butyl ester, (S)-1-Boc-3-piperidinamine[1][4]

Synthesis Protocols

The synthesis of enantiomerically pure this compound is a key step in its application. Various methods have been developed, often focusing on stereoselectivity and efficiency. Below are outlines of common synthetic approaches.

Boc Protection of (S)-3-Aminopiperidine

A straightforward method involves the protection of the commercially available (S)-3-aminopiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol:

  • Dissolve (S)-3-aminopiperidine in a suitable solvent, such as ethanol.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.

  • Concurrently, add an aqueous solution of sodium hydroxide (B78521) dropwise to maintain the pH of the reaction mixture between 11.8 and 12.2.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard extraction and chromatography techniques.

Asymmetric Synthesis using Biocatalysis

Enzymatic methods offer high enantioselectivity. One such method employs ω-transaminases for the asymmetric amination of a prochiral ketone.

Experimental Protocol:

  • Immobilize an appropriate ω-transaminase (e.g., from Halomonas elongata) on a solid support.[7]

  • Prepare a buffered reaction mixture containing the prochiral precursor, 1-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).[7]

  • The reaction can be carried out in a batch reactor or a continuous flow system.[7]

  • For a batch process, add the immobilized enzyme to the reaction mixture and stir at a controlled temperature (e.g., 50 °C).[8]

  • Monitor the conversion to this compound by HPLC or TLC.[8]

  • After the reaction is complete, filter off the immobilized enzyme for reuse.[8]

  • Extract the product from the aqueous phase with an organic solvent and purify.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly kinase inhibitors.[9] The piperidine scaffold is a common feature in many drugs, and the chiral amine allows for specific interactions with biological targets.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a generic kinase inhibitor.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) A->C B Heterocyclic Core (e.g., pyrimidine, purine) B->C D Deprotection (Boc Removal) (e.g., TFA, HCl) C->D E Further Functionalization (e.g., acylation, alkylation) D->E F Final Kinase Inhibitor API E->F

General synthetic workflow for a kinase inhibitor.

This diagram illustrates a common synthetic pathway where this compound is first coupled with a heterocyclic core structure. The Boc protecting group is then removed to allow for further modification of the piperidine nitrogen, ultimately leading to the final active pharmaceutical ingredient.

The enantiopurity of this compound is critical in these syntheses, as the stereochemistry at this position often dictates the potency and selectivity of the final drug molecule.[2] It has been utilized in the development of inhibitors for targets such as CHK1 and PI3Kδ.[9]

The logical flow for the enzymatic synthesis protocol described earlier can be visualized as follows:

G cluster_reactants Reactants cluster_biocatalyst Biocatalyst System cluster_process Process cluster_products Products ProchiralKetone 1-Boc-3-piperidone Reaction Asymmetric Amination ProchiralKetone->Reaction AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reaction Enzyme Immobilized ω-Transaminase Enzyme->Reaction Cofactor PLP Cofactor Cofactor->Reaction TargetProduct This compound Reaction->TargetProduct Byproduct Ketone Byproduct (e.g., Acetone) Reaction->Byproduct

Workflow for biocatalytic synthesis.

References

In-Depth Technical Guide: Spectroscopic Data for (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-3-aminopiperidine (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. This document outlines the available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.00 - 3.78m2HPiperidine Ring Protons (CH₂)
~3.80m2HPiperidine Ring Protons (CH₂)
~3.60m1HPiperidine Ring Proton (CH)
~1.90m1HPiperidine Ring Proton (CH)
~1.70m1HPiperidine Ring Proton (CH)
~1.60 - 1.40m12HPiperidine Ring Protons (CH₂) and NH₂
~1.45s9HBoc (-C(CH₃)₃)
~1.30m1HPiperidine Ring Proton (CH)

Note: Predicted data. Precise chemical shifts and coupling constants may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~154-156Carbonyl Carbon (Boc C=O)
~79-80Quaternary Carbon (Boc -C(CH₃)₃)
~40-55Piperidine Ring Carbons (CH, CH₂)
~28-30Methyl Carbons (Boc -C(CH₃)₃)
~20-35Piperidine Ring Carbons (CH₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3250N-H stretch (primary amine)
2950-2850C-H stretch (alkane)
1690-1630C=O stretch (amide/carbamate - Boc group)
1650-1580N-H bend (primary amine)
1250-1000C-N stretch (amine)

Note: This table represents typical absorption frequencies for the functional groups present in the molecule. Specific peak values from an experimental spectrum are required for precise analysis.

Mass Spectrometry (MS)
m/zInterpretation
201.16[M+H]⁺ (protonated molecule)
145.12[M+H - C₄H₈]⁺ (loss of isobutylene (B52900) from Boc group)
101.10[M+H - Boc]⁺ (loss of the Boc group)
57.07[C₄H₉]⁺ (tert-butyl cation, characteristic of Boc group)

Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, GC-MS).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and identify chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound.

Materials:

  • This compound

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used. ESI-MS is often preferred for its soft ionization, which keeps the molecular ion intact.

Materials (for ESI-MS):

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Formic acid (for promoting protonation)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 10-100 µg/mL in methanol).

    • A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of the protonated molecule [M+H]⁺.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in HPLC-grade Solvent Sample->Dilution for MS Neat Neat Liquid Sample Sample->Neat for FT-IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI or GC-MS) Dilution->MS FTIR FT-IR Spectroscopy (ATR) Neat->FTIR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Frequencies FTIR->FTIR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation & Impurity Profiling NMR_Data->Structural_Elucidation FTIR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. For mission-critical applications, it is recommended to acquire and verify this data internally using calibrated instrumentation.

An In-Depth Technical Guide to the 1H NMR Spectrum of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of (S)-1-Boc-3-aminopiperidine. This chiral building block is a critical component in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Molecular Structure and Proton Environments

This compound, systematically named tert-butyl (S)-3-aminopiperidine-1-carboxylate, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure consists of a piperidine (B6355638) ring substituted at the 3-position with an amino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The chirality at the C3 position influences the magnetic environments of the piperidine ring protons.

Below is a diagram illustrating the molecular structure with protons labeled for assignment in the 1H NMR spectrum.

Caption: Structure of this compound with proton labeling.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by a prominent singlet for the Boc group and a series of multiplets for the piperidine ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate (B1207046) and the amino group. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-C(CH₃)₃ (Boc)~1.45s9HN/A
-NH₂~1.5 (broad)s2HN/A
Piperidine Ring CH & CH₂1.30 - 4.00m9HNot resolved

Note: The exact chemical shifts and coupling constants for the piperidine ring protons can be complex due to overlapping multiplets and second-order effects. Advanced NMR techniques, such as 2D-COSY and 2D-HSQC, may be required for complete and unambiguous assignment.

Based on typical values for similar structures, a more detailed, albeit predicted, assignment of the piperidine ring protons is provided below. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts.

Tentative Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2eq3.80 - 4.00d
H-2ax2.75 - 2.95t
H-3ax2.90 - 3.10m
H-4eq1.85 - 2.00m
H-4ax1.30 - 1.45m
H-5eq1.70 - 1.85m
H-5ax1.55 - 1.70m
H-6eq3.60 - 3.80d
H-6ax2.50 - 2.70t

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Materials and Equipment

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

  • 5 mm NMR tubes

  • Pipettes and pipette bulbs

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

3.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound can be visualized as a logical workflow.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shift (Solvent Peak) B->C D Integrate Peaks C->D F Assign Signals to Protons D->F E Analyze Multiplicity and Coupling Constants E->F G Confirm Structure F->G

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The distinct signals for the Boc group and the complex multiplet pattern of the piperidine ring protons are key features. By following a standardized experimental protocol and a logical analysis workflow, researchers can confidently utilize 1H NMR spectroscopy to ensure the quality and purity of this important chiral building block in their synthetic endeavors. For a more in-depth analysis of the complex spin systems within the piperidine ring, advanced 2D NMR experiments are recommended.

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-aminopiperidine is a critical chiral building block in modern medicinal chemistry. Its stereochemistry plays a pivotal role in the biological activity of numerous pharmaceutical compounds, most notably in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors such as alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[1] The precise spatial arrangement of the amino group on the piperidine (B6355638) ring dictates the molecule's interaction with its biological target, making the synthesis and analysis of enantiomerically pure forms of 1-Boc-3-aminopiperidine a subject of intense research and a necessity for drug efficacy and safety.

This technical guide provides an in-depth exploration of the chirality of 1-Boc-3-aminopiperidine, focusing on the key methodologies for obtaining and analyzing its enantiomers. We will delve into detailed experimental protocols for both enzymatic and chemical resolution, present comparative data for various synthetic approaches, and illustrate the underlying principles with clear diagrams.

Physicochemical and Chiral Properties

1-Boc-3-aminopiperidine possesses a single stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-1-Boc-3-aminopiperidine and (S)-1-Boc-3-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's stability and facilitates its use in multi-step syntheses.[2]

Chirality cluster_R (R)-1-Boc-3-aminopiperidine cluster_S This compound R_img R_img S_img S_img

Figure 1: Enantiomers of 1-Boc-3-aminopiperidine.

The optical rotation is a key physical property used to distinguish between the enantiomers. The specific rotation values are highly dependent on the solvent and concentration.

EnantiomerSpecific Rotation ([α]D)Conditions
(R)-1-Boc-3-aminopiperidine-25.63°c 0.31, EtOH[3]
(R)-1-Boc-3-aminopiperidine-28.5 ± 2°c = 1 in DMF
This compound+26.0°c 0.308, EtOH[3]
This compound+34.0° to +38.0°c=5% in MeOH[4]

Methods for Obtaining Enantiopure 1-Boc-3-aminopiperidine

The preparation of enantiomerically pure 1-Boc-3-aminopiperidine can be broadly categorized into two main strategies: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Asymmetric Synthesis via Enzymatic Transamination

The asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases has emerged as a green and highly efficient method.[5] This approach directly yields the desired enantiomer with high enantiomeric excess (ee), often in a single step.

This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine from the prochiral precursor 1-Boc-3-piperidone using a commercially available immobilized ω-transaminase.

Materials:

Procedure:

  • To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of ATA-025-IMB enzyme.

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).

  • Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC and TLC.

  • Upon complete conversion, filter the enzyme under vacuum.

  • Adjust the pH of the filtrate to 13 with KOH.

  • Extract the aqueous layer with CH2Cl2 (4 x 5 mL).

  • Combine the organic extracts, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil.

Results:

This method can yield (R)-1-Boc-3-aminopiperidine with an isolated yield of 70% and an enantiomeric excess of >99%.[3]

enzymatic_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Buffer Buffer Preparation (Triethanolamine, Isopropylamine, PLP) Enzyme Add Immobilized ω-Transaminase Buffer->Enzyme Substrate Add 1-Boc-3-piperidone in DMSO Enzyme->Substrate Incubation Incubate at 50°C with stirring Substrate->Incubation Start Reaction Filter Filter to remove enzyme Incubation->Filter Reaction Complete pH_adjust Adjust pH to 13 Filter->pH_adjust Extraction Extract with CH2Cl2 pH_adjust->Extraction Dry_concentrate Dry and Concentrate Extraction->Dry_concentrate Product (R)-1-Boc-3-aminopiperidine Dry_concentrate->Product

Figure 2: Workflow for enzymatic synthesis.
Resolution of Racemic 3-Aminopiperidine

Resolution of a racemic mixture is a classical and widely used method to obtain enantiomerically pure compounds. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.

This protocol describes the resolution of racemic 3-aminopiperidine to obtain the (R)-enantiomer. The resolved amine would then be protected with a Boc group in a subsequent step.

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • tert-Butyl alcohol (TBA) / Water mixture (90%)

  • Base (e.g., NaOH) to liberate the free amine

  • Solvent for extraction (e.g., CH2Cl2)

Procedure:

  • Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.

  • Add the resolving agent, (R)-CPA, to the solution.

  • The two diastereomeric salts will form. Due to a large difference in solubility, one diastereomer will preferentially crystallize.

  • Cool the mixture to 0°C to maximize crystallization of the less soluble diastereomer salt.

  • Isolate the crystalline diastereomeric salt by filtration.

  • Liberate the free (R)-3-aminopiperidine from the salt by treatment with a base.

  • Extract the (R)-3-aminopiperidine into an organic solvent.

  • Dry and concentrate the organic phase to obtain the enantiomerically enriched amine.

Results:

This resolution approach can yield (R)-3-aminopiperidine with a yield of up to 99.5% and an enantiomeric excess of 99.6%.[6][7]

resolution_workflow cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Free Amine Racemate Racemic 3-aminopiperidine in 90% TBA Resolving_agent Add (R)-CPA Racemate->Resolving_agent Crystallization Cool to 0°C to crystallize less soluble diastereomer Resolving_agent->Crystallization Salt Formation Filtration Filter to isolate crystalline salt Crystallization->Filtration Base_treatment Treat salt with base Filtration->Base_treatment Isolated Salt Extraction Extract with CH2Cl2 Base_treatment->Extraction Dry_concentrate Dry and Concentrate Extraction->Dry_concentrate Product (R)-3-aminopiperidine Dry_concentrate->Product

Figure 3: Diastereomeric salt resolution workflow.

Comparative Data for Synthesis and Resolution Methods

The choice of method for obtaining enantiopure 1-Boc-3-aminopiperidine depends on factors such as desired enantiomeric purity, yield, cost, and scalability. The following table summarizes the performance of various reported methods.

MethodEnantiomerYieldEnantiomeric Excess (ee%)Reference
Asymmetric transamination with immobilized ω-transaminase (ATA-025-IMB)(R)70%>99%[3]
Asymmetric transamination with recombinant E. coli expressing transaminase(R)- (25% conversion)>99.77%[8]
Kinetic resolution with a transaminase enzyme(R)42%97%[9]
Resolution of 3-aminopiperidine with (R)-CPA(R)99.5%99.6%[6][7]
Synthesis from (R)-nipecotic acid ethyl ester(R)89%Not specified[10]

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess is crucial for quality control in the synthesis of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Experimental Protocol: Chiral HPLC for ee% Determination of Derivatized 1-Boc-3-aminopiperidine[4]

This protocol involves the derivatization of the amino group to introduce a chromophore, which facilitates UV detection and can improve chiral recognition on the stationary phase.

Materials:

  • Sample of 1-Boc-3-aminopiperidine

  • Benzyl (B1604629) chloroformate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Water

  • Hexane

  • Isopropanol

Derivatization Procedure:

  • Dissolve an aliquot (50 mg) of the crude sample and 100 mg of K2CO3 in 1 mL of CH3CN and 4 mL of H2O.

  • Slowly add 100 µL of benzyl chloroformate dropwise.

  • Sonicate the solution for 5 minutes.

  • Prepare the sample for HPLC analysis by diluting it in the mobile phase.

HPLC Conditions:

  • Column: Lux-Cellulose 3 (250 x 4.6 mm)

  • Mobile Phase: Hexane/Isopropanol (9:1)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 216 nm

  • Column Temperature: 25 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

The chirality of 1-Boc-3-aminopiperidine is a fundamental aspect of its utility in the synthesis of high-value pharmaceuticals. The choice between asymmetric synthesis and resolution of a racemate for obtaining enantiopure forms depends on the specific requirements of the application, with enzymatic methods offering a highly selective and environmentally friendly approach. The analytical techniques outlined in this guide are essential for ensuring the enantiomeric purity of this vital chiral building block, thereby contributing to the development of safer and more effective medicines. The continued development of more efficient and scalable methods for the synthesis and analysis of chiral 1-Boc-3-aminopiperidine will undoubtedly remain a key area of focus in pharmaceutical research and development.

References

Physical properties of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (S)-1-Boc-3-aminopiperidine

Introduction

This compound, also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries.[1] Its structural features, including a piperidine (B6355638) ring, a Boc-protecting group, and a chiral amine center, make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutics.[1][2] This compound serves as a key intermediate in the development of various inhibitors, such as those for CHK1 and PI3Kδ, and in the preparation of antidiabetic agents.[2][3] An accurate understanding of its physical properties is essential for its application in synthesis, process development, and formulation.

This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental methodologies and workflow visualizations to support researchers, scientists, and drug development professionals.

Physicochemical and General Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][4]
Molecular Weight 200.28 g/mol [1][4][5]
CAS Number 625471-18-3[1][4][6]
Appearance Colorless to light yellow oil, gum, or semi-solid[1][4]
Density Approx. 1.02 g/cm³[2][4]
pKa 10.35 ± 0.20 (Predicted)[4]
Purity ≥ 98% (TLC)[1][6]

Thermal Properties

Thermal characteristics such as boiling point and flash point are crucial for assessing the compound's stability and for defining safe handling and purification procedures like distillation.

PropertyValueSource(s)
Boiling Point 277.3 ± 33.0 °C (Predicted)[4]
Flash Point 122 °C[4]
Storage Condition 2-8°C, Keep in dark place, Inert atmosphere[4]

Optical and Spectroscopic Properties

As a chiral molecule, the optical rotation is a defining characteristic of this compound, confirming its stereochemical identity.

PropertyValueConditionsSource(s)
Specific Rotation [α] -28.5ºc=1, in DMF[4]
Specific Rotation [α] +32.0 ± 3ºc=1, in DMF[6]
Specific Rotation [α] +34.0º to +38.0ºc=5%, in MeOH[1]
Refractive Index 1.4690 - 1.4730-[4]

Note: The variability in specific rotation values reported across different suppliers may be attributed to differences in measurement conditions, solvent, and sample purity.

Solubility Profile

Understanding the solubility is key for its use in various reaction media and for purification processes.

SolventSolubilitySource(s)
Dimethyl sulfoxide (B87167) (DMSO) Soluble[4][7]
Organic Solvents Soluble in solvents like dichloromethane (B109758) and chloroform[8]
Water Immiscible[3]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chiral amines like this compound are outlined below.

Determination of Optical Rotation using Polarimetry

Optical rotation is a critical measure for confirming the enantiomeric purity of a chiral compound.

  • Objective: To measure the specific rotation [α] of this compound.

  • Apparatus: Polarimeter, volumetric flask (e.g., 10 mL), analytical balance, sample cell (e.g., 1 dm).

  • Procedure:

    • Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 100 mg) and dissolve it in a specific volume of a designated solvent (e.g., DMF, Methanol) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.[1][4][6]

    • Instrument Calibration: Calibrate the polarimeter by running a blank with the pure solvent. The reading should be zeroed.

    • Measurement: Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

    • Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

    • Calculation: Calculate the specific rotation using the formula: [α]_D^T = α / (l * c) where:

      • α is the observed rotation.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/mL.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of a sample.

  • Objective: To confirm the purity of this compound is ≥98%.[6]

  • Apparatus: TLC plates (e.g., silica (B1680970) gel 60 F254), developing chamber, spotting capillaries, UV lamp.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane).

    • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

    • Development: Place the plate in a developing chamber containing an appropriate solvent system (eluent). The eluent composition is determined empirically to achieve good separation.

    • Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) for the amine group).

    • Analysis: A pure sample should ideally show a single spot. The absence of significant secondary spots is indicative of high purity.

Structural Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.

  • Objective: To obtain an infrared spectrum of this compound and confirm the presence of key functional groups.

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • Sample Preparation: The sample, which can be a liquid or semi-solid, is placed directly on the ATR (Attenuated Total Reflectance) crystal or prepared as a thin film between salt plates (NaCl or KBr).

    • Background Scan: A background spectrum of the empty sample holder/air is recorded.

    • Sample Scan: The sample is scanned to obtain its infrared spectrum.

    • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups:

      • N-H stretch (amine): ~3300-3400 cm⁻¹

      • C-H stretch (alkane): ~2850-2950 cm⁻¹

      • C=O stretch (Boc carbamate): ~1680-1700 cm⁻¹

      • C-N stretch: ~1000-1250 cm⁻¹

Visualizations

Role as a Chiral Building Block

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. The diagram below illustrates its logical position in the synthesis of advanced pharmaceutical intermediates.

A (S)-Precursor B Synthesis & Purification A->B C This compound (Chiral Building Block) B->C D Further Synthetic Steps (e.g., Coupling Reactions) C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Logical flow from precursor to API.

Experimental Workflow for Physicochemical Characterization

The characterization of a chiral compound like this compound involves a systematic workflow to ensure its identity, purity, and stereochemical integrity.

cluster_0 Sample Preparation & Initial Checks cluster_1 Purity & Identity Confirmation cluster_2 Property Measurement A Synthesized or Procured This compound B Visual Inspection (Appearance, Color) A->B C Purity Analysis (TLC, GC) B->C D Structural ID (FTIR, NMR) B->D E Is Purity & ID Confirmed? C->E D->E E->A No, Re-purify F Optical Rotation (Polarimetry) E->F Yes G Thermal Analysis (Boiling Point, Flash Point) F->G H Other Properties (Density, Refractive Index) G->H I Final Data Compilation & Technical Report H->I

Caption: Characterization workflow for this compound.

References

(S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (S)-1-Boc-3-aminopiperidine, a key chiral building block in pharmaceutical synthesis.[1][2] Understanding these properties is critical for its effective use in drug discovery, process development, and formulation. While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies for determining these parameters and presents illustrative data based on the expected behavior of similar molecules.

Core Properties of this compound

PropertyValueSource
Chemical Name tert-butyl (S)-3-aminopiperidine-1-carboxylate[3]
Synonyms (S)-(+)-3-Amino-1-boc-piperidine, (S)-1-Boc-3-piperidinamine[4]
CAS Number 625471-18-3[1][4]
Molecular Formula C10H20N2O2[1][3]
Molecular Weight 200.28 g/mol [1][3]
Appearance Colorless to light yellow oil[1]

Solubility Profile

This compound is generally soluble in organic solvents such as dichloromethane (B109758) and chloroform.[5] The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the primary amine.

Illustrative Solubility Data

The following table presents expected solubility data in various solvents commonly used in pharmaceutical development. This data is illustrative and should be confirmed by experimental analysis.

SolventTemperature (°C)Expected Solubility (mg/mL)Classification
Water (pH 5)25> 50Freely Soluble
Water (pH 7)2510 - 30Soluble
Water (pH 9)251 - 10Sparingly Soluble
Methanol25> 100Very Soluble
Ethanol25> 100Very Soluble
Dichloromethane25> 100Very Soluble
Chloroform25> 100Very Soluble
Acetone25> 100Very Soluble
Acetonitrile25> 100Very Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very Soluble

Solubility classifications are based on USP definitions.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water at various pH values, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Remove the vials from the shaker and let them stand to allow the solid to settle.

  • Carefully withdraw a sample of the supernatant. For accurate results, centrifuge the sample to separate any remaining suspended solid particles.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

dot

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Degradation can also occur at elevated temperatures.

Recommended Storage
  • Short-term: Store at 0-8°C.[1]

  • Long-term stock solutions: Store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Illustrative Stability Data (Accelerated Conditions)

The following table shows potential degradation of this compound under accelerated stability conditions as per ICH guidelines.[8][9] This data is for illustrative purposes.

ConditionTime PointAssay (%)Total Impurities (%)Appearance
40°C / 75% RH0 months99.80.2Colorless to light yellow oil
1 month99.50.5No change
3 months98.91.1No change
6 months97.52.5Slight darkening in color
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature. Sample at various time points.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 at room temperature. Sample at various time points.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability chamber. Sample at various time points.

  • Photostability: Expose the compound (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.[8]

  • Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

  • Characterize the major degradation products using mass spectrometry and other appropriate techniques.

dot

Caption: Logical relationship of this compound in drug synthesis.

Conclusion

This compound is a valuable intermediate with favorable solubility in organic solvents. Its stability is influenced by pH and temperature, with the Boc group being particularly susceptible to acidic conditions. The experimental protocols and illustrative data provided in this guide serve as a foundation for researchers to design and execute studies to determine the precise solubility and stability parameters for their specific applications, ensuring the quality and integrity of this important building block in the drug development pipeline.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The introduction of chirality into the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly improve a drug's potency, selectivity, and pharmacokinetic profile.[1][5] This technical guide delves into the historical evolution of chiral piperidine synthesis, from its early discovery to the sophisticated asymmetric catalytic methods that define the state-of-the-art today. We will explore key synthetic strategies, providing detailed experimental protocols and comparative data to inform modern drug discovery and development efforts.

From Discovery to Derivatization: A Historical Overview

The story of piperidine begins in 1850 when the Scottish chemist Thomas Anderson first isolated the parent achiral compound from piperine, the pungent component of black pepper.[6] Shortly after, in 1852, Auguste Cahours independently synthesized it and bestowed upon it its current name.[6] Early synthetic efforts focused on the reduction of pyridine (B92270), a readily available aromatic precursor. The industrial production of piperidine still relies on the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[6]

The quest for enantiomerically pure piperidines, however, is a more recent chapter in chemical history. The study of the stereochemistry of piperidine scaffolds gained significant traction in the latter half of the 20th century, driven by the increasing recognition of the importance of stereoisomerism in pharmacology.[1] The development of methods to access these chiral structures has been a continuous journey of innovation, moving from classical resolution techniques to highly efficient catalytic asymmetric syntheses.

Key Synthetic Strategies for Chiral Piperidines

The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This section will provide an overview of some of the most influential methods, accompanied by quantitative data to facilitate comparison.

Catalytic Asymmetric Hydrogenation and Reduction of Pyridine Derivatives

One of the most direct conceptual approaches to chiral piperidines is the asymmetric hydrogenation of pyridine derivatives. While challenging due to the stability of the aromatic ring, significant progress has been made in this area.

Table 1: Asymmetric Hydrogenation and Reduction of Pyridine Derivatives

Catalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Rh/[Rh(cod)OH]₂/(S)-SegphosPhenyl pyridine-1(2H)-carboxylate3-Aryl-tetrahydropyridine8196[7]
Borane-ammonia/RuCl₃·xH₂OQuinolines, PyridinesPiperidinesHighNot applicable (racemic)[8]
B(C₆F₅)₃/HydrosilaneSubstituted Pyridinescis-PiperidinesHighNot applicable (diastereoselective)[4]
Asymmetric Cycloaddition Reactions

[4+2] cycloaddition reactions, or aza-Diels-Alder reactions, represent a powerful tool for the construction of the piperidine ring with concomitant control of stereochemistry. These reactions can be catalyzed by chiral Lewis acids or organocatalysts.

Table 2: Asymmetric [4+2] Cycloaddition Reactions

CatalystDieneDienophileProductYield (%)Enantiomeric Excess (ee %)Reference
Chiral PhosphepineIminesAllenesFunctionalized PiperidinesGoodup to 98[9]
Zn(OTf)₂/F-BOPA Ligand1-AzadienesNitroalkenesAminopiperidine Analogues43-87up to 92[10]
Rh(I)/Chiral LigandAlkyne, Alkene, Isocyanate-Polysubstituted PiperidinesGoodHigh[11]
Asymmetric C-H Functionalization

The direct, enantioselective functionalization of C-H bonds is a rapidly evolving field that offers a highly efficient route to chiral piperidines from simple starting materials.

Table 3: Asymmetric C-H Functionalization for Piperidine Synthesis

CatalystStarting MaterialReagentProductYield (%)Enantiomeric Excess (ee %)Reference
Chiral Cu catalystAcyclic AminesMe₃SiCNChiral Piperidinesup to 94up to 90[12]

Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for some of the key synthetic methodologies discussed.

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction of Arylboronic Acids and Pyridine

This protocol describes a method for the synthesis of 3-substituted tetrahydropyridines, which can be subsequently reduced to chiral 3-substituted piperidines.[7][13]

Materials:

  • [Rh(cod)OH]₂

  • (S)-Segphos

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate

  • Aqueous CsOH (50 wt%)

  • Toluene (B28343), Tetrahydrofuran (THF), Water

Procedure:

  • To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and purge with argon (repeat three times).

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (1.5 mmol, 3.0 equiv) and then the dihydropyridine (B1217469) (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Organocatalytic Domino Michael Addition/Aminalization

This one-step process allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[2]

Materials:

  • Aldehyde

  • Nitroolefin

  • O-TMS protected diphenylprolinol catalyst

  • Toluene (or other appropriate solvent)

Procedure:

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • After completion, evaporate the solvent and purify the residue by flash column chromatography on silica (B1680970) gel to afford the highly functionalized chiral piperidine.

Visualizing the Synthetic Landscape

To better illustrate the relationships between different synthetic approaches and the general workflows, the following diagrams have been generated using the DOT language.

Historical_Development_of_Chiral_Piperidine_Synthesis cluster_catalytic Catalytic Asymmetric Methods Discovery of Piperidine (1850s) Discovery of Piperidine (1850s) Pyridine Reduction (Early 20th Century) Pyridine Reduction (Early 20th Century) Discovery of Piperidine (1850s)->Pyridine Reduction (Early 20th Century) Early Synthesis Classical Resolution Classical Resolution Pyridine Reduction (Early 20th Century)->Classical Resolution Separation of Enantiomers Asymmetric Synthesis (Late 20th Century - Present) Asymmetric Synthesis (Late 20th Century - Present) Classical Resolution->Asymmetric Synthesis (Late 20th Century - Present) Modern Approaches Catalytic Methods Catalytic Methods Asymmetric Synthesis (Late 20th Century - Present)->Catalytic Methods Asymmetric Hydrogenation Asymmetric Hydrogenation Catalytic Methods->Asymmetric Hydrogenation Cycloaddition Cycloaddition Catalytic Methods->Cycloaddition C-H Functionalization C-H Functionalization Catalytic Methods->C-H Functionalization Rh_Catalyzed_Reductive_Heck_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Arylboronic Acid Arylboronic Acid Reaction Mixture Reaction Mixture Arylboronic Acid->Reaction Mixture Dihydropyridine Dihydropyridine Dihydropyridine->Reaction Mixture [Rh(cod)OH]₂ [Rh(cod)OH]₂ [Rh(cod)OH]₂->Reaction Mixture (S)-Segphos (S)-Segphos (S)-Segphos->Reaction Mixture CsOH CsOH CsOH->Reaction Mixture 3-Aryl-tetrahydropyridine 3-Aryl-tetrahydropyridine Reaction Mixture->3-Aryl-tetrahydropyridine 70°C, 20h Chiral Piperidine Chiral Piperidine 3-Aryl-tetrahydropyridine->Chiral Piperidine Reduction

References

An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is attributable to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed mechanistic insights, experimental protocols, and quantitative data to inform synthetic strategy and troubleshooting.

Core Principles: Protection and Deprotection

The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines, preventing their participation in undesired side reactions.[3] This is achieved by converting the amine into a less reactive carbamate (B1207046).[4] The subsequent removal of the Boc group, or deprotection, regenerates the free amine, allowing for further synthetic transformations.

The Chemistry of Protection

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, in the presence of a base.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the innocuous byproducts tert-butanol (B103910) and carbon dioxide, which helps to drive the reaction to completion.[6] While a base is not strictly necessary, as the generated tert-butoxide is basic, the addition of a mild base like triethylamine (B128534) (TEA) or sodium bicarbonate is common to accelerate the reaction.[6][7]

The Chemistry of Deprotection

The Boc group is renowned for its lability under acidic conditions.[8] Deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][9]

Quantitative Data for Synthetic Planning

The selection of a protecting group strategy is a critical decision in the design of a synthetic route. The following tables summarize key quantitative parameters for the use of the Boc protecting group.

Table 1: Stability of the Boc Protecting Group Under Various Conditions
ConditionReagent ExampleStability of Boc GroupNotes
Acidic Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Labile[8]Cleavage is rapid, often complete within 30 minutes to a few hours at room temperature.[9]
Basic Sodium hydroxide (B78521) (NaOH), PiperidineStable[8]Resistant to hydrolysis under most basic conditions.[10]
Reductive H₂, Pd/CStable[8]Orthogonal to protecting groups like Cbz which are cleaved by hydrogenolysis.[3]
Nucleophilic Amines, HydrazinesStable[11]The carbamate is generally unreactive towards nucleophiles.
Table 2: Typical Conditions for Boc Protection of Primary Amines
Substrate TypeBoc₂O (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Aliphatic Amine1.1 - 1.2TEA (1.1 - 1.5)THF, DCM, or ACNRoom Temp1 - 4>95
Aniline1.0Amberlyst-15 (15% w/w)NeatRoom Temp< 1 min~90
Amino Acid1.1NaHCO₃ (2.0)Dioxane/Water (1:1)0 to Room Temp4 - 12>90
Hindered Amine3.0DMAP (0.1)THFRoom Temp2 - 1270 - 90
Table 3: Typical Conditions for Boc Deprotection
ReagentConcentrationSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[9]Dichloromethane (DCM)0 to Room Temp0.5 - 2 h[9]Most common method; volatile byproducts are easily removed.
Hydrochloric Acid (HCl)4 MDioxaneRoom Temp1 - 4 hOften used in solid-phase synthesis to avoid trifluoroacetylation.[]
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile/MethanolRoom TempVariableA milder acidic alternative.[13]

Experimental Protocols

Protocol 1: N-Boc Protection of Benzylamine (B48309)

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv) in anhydrous THF.

  • Add triethylamine (1.2 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-Boc-benzylamine can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes if necessary.

Protocol 2: N-Boc Deprotection of N-Boc-piperidine using TFA

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperidine (1.0 equiv) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[9]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield piperidine. The product may be obtained as the trifluoroacetate (B77799) salt if the neutralization step is omitted.

Mandatory Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(O⁻)(OtBu)-O-Boc Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Boc_Deprotection_Mechanism cluster_start Protected Amine cluster_protonation Protonation cluster_fragmentation Fragmentation cluster_final Final Products ProtectedAmine R-NH-Boc Protonated R-NH-C(=O⁺H)-OtBu ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid R-NH-COOH Protonated->CarbamicAcid Loss of t-Bu⁺ tBuCation t-Bu⁺ Protonated->tBuCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tBuCation->Isobutene - H⁺ SPPS_Workflow Start Start: Resin-bound Amino Acid (N-Boc protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Boc-Amino Acid, Activator) Wash2->Coupling Wash3 Wash Coupling->Wash3 Check Final Amino Acid? Wash3->Check Check->Deprotection No Cleavage Final Cleavage (HF or TFMSA) Check->Cleavage Yes End Purified Peptide Cleavage->End

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3][4] Its prevalence in numerous natural products and clinically approved drugs underscores its remarkable versatility and significant impact on the discovery of new therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, pharmacological applications, mechanisms of action, and the experimental protocols used for their evaluation.

Synthesis of Piperidine Derivatives

The construction of the piperidine ring and its subsequent functionalization are of great interest to medicinal chemists. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclization and Hydrogenation Methods

A common and straightforward method for synthesizing piperidines is the hydrogenation of pyridine (B92270) precursors.[5] This can be achieved using various catalysts, such as platinum oxide or rhodium on carbon, often under high pressure.[5] Additionally, intramolecular cyclization reactions, such as the intramolecular aza-Michael reaction, provide a powerful means to construct the piperidine ring from acyclic precursors.[5]

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as highly efficient methods for the synthesis of complex and highly functionalized piperidine derivatives.[6][7][8][9] These reactions, by combining three or more starting materials in a single step, offer significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures.

Experimental Protocol: One-Pot Synthesis of Functionalized Piperidines via Phenylboronic Acid Catalysis [8]

This protocol describes a three-component reaction of a substituted aniline (B41778), a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 mmol), 1,3-dicarbonyl compound (1 mmol), aromatic aldehyde (1 mmol), and phenylboronic acid (10 mol%) in acetonitrile (B52724) (10 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then with 50% ethanol-water to remove the catalyst. The crude product is then recrystallized from ethanol (B145695) to afford the pure functionalized piperidine derivative.[8]

Synthesis of Spiropiperidines

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained increasing attention in drug discovery due to their three-dimensional nature.[10] One approach to their synthesis involves a tandem triflation-allylation and ring-closing metathesis (RCM) sequence from dihydropyridones.

Experimental Protocol: Synthesis of Spiropiperidines via Ring-Closing Metathesis [11]

  • Dienylation: To a solution of the dihydropyridone (1.0 mmol) in dichloromethane (B109758) (8.0 mL) at -78 °C under an argon atmosphere, add allyltributylstannane (B1265786) (5.0 mmol) followed by the dropwise addition of triflic anhydride (B1165640) (2.0 mmol). Stir the mixture at -78 °C for 3 hours. Quench the reaction with 1 M NaOH, separate the layers, wash the organic phase with 1 M NaOH and brine, and dry over sodium sulfate (B86663) to yield the diene precursor.

  • Ring-Closing Metathesis: Dissolve the diene precursor (0.25 mmol) in freshly distilled and degassed dichloromethane (3 mL) under an argon atmosphere. Add Grubbs' first-generation catalyst (3 mol%). Stir the reaction at room temperature for 10-14 hours. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired spiropiperidine.[11]

Pharmacological Applications of Piperidine Derivatives

The structural and physicochemical properties of the piperidine ring, including its conformational flexibility and the basicity of the nitrogen atom, make it an ideal scaffold for interacting with a wide range of biological targets.[4] Consequently, piperidine derivatives have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity

Piperidine-containing compounds have emerged as a promising class of anticancer agents, targeting various aspects of cancer biology, including cell proliferation, apoptosis, and signaling pathways.[12]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16 786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
Piperidin-4-one Derivatives
Compound IIHematologicalLeukemia/Myeloma-
Compound IVHematologicalLeukemia/Myeloma-
Furfurylidene 4-piperidone (B1582916) Analogs
Compound 2dMolt-4LeukemiaSignificant cytotoxicity
Compound 3dMolt-4LeukemiaSignificant cytotoxicity
Piperine Derivative H7 HelaCervical11.86 ± 0.32
MDA-MB-231Breast10.50 ± 3.74

Data compiled from multiple sources.[12][13][14][15]

A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[1][2][5][16][17][18][19] Several piperidine derivatives have been developed as inhibitors of this pathway, targeting key kinases such as PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Regulates Piperidine_PI3K Piperidine-based PI3K Inhibitors Piperidine_PI3K->PI3K Piperidine_Akt Piperidine-based Akt Inhibitors Piperidine_Akt->Akt Piperidine_mTOR Piperidine-based mTOR Inhibitors Piperidine_mTOR->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Piperidine Inhibitors
Central Nervous System (CNS) Activity

The piperidine scaffold is a key structural feature in many drugs targeting the central nervous system, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[3]

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.[20]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
Fentanyl ----
1-100--
Meperidine ->100--
Sufentanil -<1--

Data compiled from multiple sources.[21][22]

Inhibition of acetylcholinesterase is a key therapeutic strategy for the management of Alzheimer's disease. Donepezil, a prominent piperidine-containing drug, is a selective and reversible inhibitor of AChE.[3]

CompoundIC50 (nM)Selectivity (AChE/BuChE)
13e (E2020) 5.71250
21 0.5618,000
7 732021
9 151009.5

Data compiled from multiple sources.[3][17][23]

Anti-Infective Activity

Piperidine derivatives have also demonstrated significant potential as anti-infective agents, with activity against a range of bacterial, viral, and fungal pathogens.

Piperidin-4-one derivatives and their thiosemicarbazone analogs have been synthesized and evaluated for their antibacterial and antifungal activities.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [24][25]

  • Condensation: A mixture of ethyl methyl ketone (0.1 mol), the appropriate aromatic aldehyde (0.2 mol), and ammonium (B1175870) acetate (B1210297) (0.15 mol) in ethanol (50 mL) is refluxed for 2-3 hours.

  • Precipitation and Filtration: The reaction mixture is cooled, and the separated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 2,6-diaryl-3-methyl-4-piperidone.

Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists, which block the entry of macrophage-tropic strains of HIV-1 into host cells.

CompoundCCR5 Inhibition IC50 (nM)Anti-HIV Activity IC50 (nM)
GSK 163929 (5) 4.26 (HOS cells)3.47 (PBL cells)
Piperidine 19 25.73 (calcium mobilization)73.01
Compound 11f -0.59
Pyrazolo-piperidine 11 3800 (HIV-1 strain)800 (HIV-1 strain)

Data compiled from multiple sources.[4][26][27][28]

Experimental Protocols for Biological Evaluation

The biological evaluation of piperidine derivatives involves a range of in vitro assays to determine their potency, selectivity, and mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37 °C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand and various concentrations of the unlabeled test compound.

  • Filtration: Stop the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

Protocol:

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine (B1193921) (ATCh), and Ellman's reagent (DTNB) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the AChE enzyme solution. Pre-incubate to allow inhibitor-enzyme interaction.

  • Reaction Initiation: Add the DTNB solution followed by the ATCh substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition for each inhibitor concentration.

Drug_Screening_Workflow cluster_0 Compound Library cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Compound_Library Piperidine Derivative Library Synthesis HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation Hit_Identification->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox ADME_Tox->SAR_Studies Iterative Optimization Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate In_Vivo In Vivo Efficacy and Safety Studies Lead_Candidate->In_Vivo

General Workflow for In Vitro Drug Screening

Conclusion

The piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs for a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives promise to yield the next generation of innovative therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the potential of this privileged scaffold in the quest for new and improved medicines.

References

Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with an estimated 40-45% of small molecule pharmaceuticals containing at least one chiral amine moiety.[1] Their stereochemistry is often critical to biological activity, making the development of efficient and highly selective methods for their synthesis a paramount objective in modern organic chemistry. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of chiral amines, with a focus on biocatalysis, transition metal catalysis, and organocatalysis. For each methodology, quantitative data is summarized, detailed experimental protocols for key reactions are provided, and logical workflows are illustrated.

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of enantiopure amines, offering high selectivity under mild reaction conditions.[2][3] Key enzyme classes employed in this field include transaminases, amine dehydrogenases, and reductive aminases.

Transaminases (TAs)

Transaminases (TAs), particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a prochiral ketone or aldehyde, producing a chiral amine and a ketone byproduct (e.g., pyruvate).[2][4] The reaction is reversible, and various strategies are employed to drive the equilibrium towards the desired amine product, such as using a large excess of the amino donor or removing the ketone byproduct.[4][5]

Key Applications: A landmark industrial application of transaminases is the synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. An engineered (R)-selective ω-transaminase from Arthrobacter sp. was developed through directed evolution to efficiently catalyze the amination of the prositagliptin ketone.[6]

Quantitative Data for Transaminase-Catalyzed Reactions:

EntrySubstrateAmino DonorEnzymeConversion (%)Enantiomeric Excess (ee, %)Reference
1Prositagliptin ketoneIsopropylamineEngineered (R)-selective ω-TA from Arthrobacter sp.>99>99.95[6]
2AcetophenoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)92.1>99[3]
3BenzylacetoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)90.2>99[3]
4Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateBenzylamineTA from Roseomonas deserti (TARO)~70-[7]
5Pro-sitagliptin ketoneIsopropylamineImmobilized TA (EMIN041@EMC7032)99>99[8]

Experimental Protocol: Synthesis of Sitagliptin Intermediate using an Engineered Transaminase [6][7]

This protocol is a representative example of a biocatalytic transamination for the synthesis of a pharmaceutical intermediate.

Materials:

  • Prositagliptin ketone

  • Engineered (R)-selective ω-transaminase from Arthrobacter sp.

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reactor, the prositagliptin ketone is dissolved in a suitable buffer.

  • The engineered ω-transaminase and the PLP cofactor are added to the solution.

  • The reaction is initiated by the addition of isopropylamine, which serves as the amino donor.

  • The reaction mixture is stirred at a controlled temperature (e.g., 37°C) and pH.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent.

  • The organic layers are combined, dried, and concentrated to yield the crude chiral amine.

  • The product is purified by crystallization or chromatography.

Workflow for Transaminase-Catalyzed Asymmetric Synthesis:

Prochiral_Ketone Prochiral Ketone Reaction_Vessel Reaction Vessel (Buffered Solution) Prochiral_Ketone->Reaction_Vessel Amino_Donor Amino Donor (e.g., L-Alanine) Amino_Donor->Reaction_Vessel Transaminase ω-Transaminase (PLP cofactor) Transaminase->Reaction_Vessel Equilibrium Equilibrium Reaction Reaction_Vessel->Equilibrium Chiral_Amine Chiral Amine Equilibrium->Chiral_Amine Ketone_Byproduct Ketone Byproduct (e.g., Pyruvate) Equilibrium->Ketone_Byproduct Workup Work-up & Purification Chiral_Amine->Workup Final_Product Enantiopure Chiral Amine Workup->Final_Product

Caption: General workflow for the asymmetric synthesis of chiral amines using a transaminase.

Amine Dehydrogenases (AmDHs) and Reductive Aminases (RedAms)

Amine dehydrogenases (AmDHs) and reductive aminases (RedAms) catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.[4][9] This approach is highly atom-economical, producing only water as a byproduct.

Quantitative Data for Reductive Aminase-Catalyzed Reactions:

EntrySubstrateAmine DonorEnzymeConversion (%)Enantiomeric Excess (ee, %)Reference
1CyclohexanoneAmmoniaNfRedAm>97>99[10]
22-HexanoneAmmoniaNfRedAm>97>99[10]
34-Phenyl-2-butanoneAmmoniaNfRedAm85>99[10]
4CyclopentanoneMethylamineSpRedAm-R3-V6>99>99:1 (cis:trans)[11]

Experimental Protocol: Asymmetric Synthesis of Primary Amines using Fungal Reductive Aminases [10]

Materials:

  • Ketone substrate

  • Ammonium (B1175870) chloride (as ammonia source)

  • NADP+

  • Glucose

  • Glucose dehydrogenase (for cofactor regeneration)

  • Reductive aminase (e.g., NfRedAm)

  • Buffer solution (e.g., Tris-HCl, pH 9.0)

Procedure:

  • A reaction mixture is prepared in a buffer solution containing the ketone substrate, ammonium chloride, NADP+, and glucose.

  • The cofactor regenerating enzyme, glucose dehydrogenase, is added.

  • The reaction is initiated by the addition of the reductive aminase.

  • The mixture is incubated at a controlled temperature with agitation.

  • The conversion is monitored by GC-FID analysis.

  • After completion, the product is extracted with an organic solvent.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Amines

Transition metal catalysis is a cornerstone of asymmetric synthesis, providing a diverse array of methods for the preparation of chiral amines. Key strategies include asymmetric hydrogenation, asymmetric reductive amination, and asymmetric hydroamination.

Asymmetric Hydrogenation of Imines and Enamines

The asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and atom-economical methods for producing chiral amines.[12] This reaction typically employs chiral complexes of rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands.

Quantitative Data for Asymmetric Hydrogenation of Imines:

EntrySubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
1N-(1-(furan-2-yl)ethylidene)-4-methylaniline[Ir(COD)Cl]₂ / (S)-f-BINAPHANE>9582[13]
2N-(1-(4-methoxyphenyl)ethylidene)aniline[Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos9596[12]
31-methyl-3,4-dihydroisoquinoline[Cp*RhCl((S,S)-TsDPEN)]9895[12]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Imine [13]

Materials:

  • Imine substrate

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., f-BINAPHANE)

  • Solvent (e.g., dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, the iridium precursor and the chiral ligand are dissolved in the solvent in a high-pressure autoclave.

  • The imine substrate is added to the catalyst solution.

  • The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at a specific temperature for a set period.

  • After the reaction, the pressure is released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the chiral amine.

Catalytic Cycle for Asymmetric Hydrogenation of an Imine:

Catalyst [M-L] Catalyst_H2 [H₂M-L] Catalyst->Catalyst_H2 + H₂ H2 H₂ Imine_Complex [Imine-MH₂-L] Catalyst_H2->Imine_Complex + Imine Imine Imine Hydride_Insertion Hydride Insertion Imine_Complex->Hydride_Insertion Amido_Complex [Amido-MH-L] Hydride_Insertion->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Catalyst releases Chiral_Amine Chiral Amine Reductive_Elimination->Chiral_Amine

Caption: Simplified catalytic cycle for transition metal-catalyzed asymmetric hydrogenation of an imine.

Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination involves the one-pot reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a chiral catalyst. This method is highly versatile and avoids the isolation of potentially unstable imine intermediates.

Key Applications: A notable application is the synthesis of (S)-Rivastigmine, a drug used to treat Alzheimer's disease. The key step is an iridium-catalyzed direct asymmetric reductive amination of 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine.[1][2]

Quantitative Data for Asymmetric Reductive Amination:

EntryKetoneAmineCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
13-Acetylphenyl ethyl(methyl)carbamateDiphenylmethanamine[Ir(COD)Cl]₂ / Chiral Phosphoramidite (B1245037)9396[2]
2AcetophenoneAniline[Ir(COD)Cl]₂ / (S)-f-Binaphane9590[14]
34-MethoxyacetophenoneBenzylamineRuCl₂(PPh₃)₃ / Chiral Diamine9899[15]

Experimental Protocol: Synthesis of (S)-Rivastigmine Intermediate via ARA [2]

Materials:

  • 3-Acetylphenyl ethyl(methyl)carbamate

  • Diphenylmethanamine

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphoramidite ligand

  • Titanium(IV) isopropoxide

  • Iodine

  • Hydrogen gas

  • Solvent (e.g., dichloromethane)

Procedure:

  • The iridium precursor and the chiral ligand are placed in a pressure vessel under an inert atmosphere.

  • The solvent, ketone substrate, amine, titanium(IV) isopropoxide, and iodine are added.

  • The vessel is charged with hydrogen gas to the desired pressure.

  • The reaction is stirred at a specific temperature for a set time.

  • After completion, the reaction mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Asymmetric Hydroamination

Asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. This is a highly atom-economical method for the synthesis of amines. Rhodium and iridium catalysts are commonly used for this transformation.

Quantitative Data for Asymmetric Hydroamination:

EntryAlkene/AlleneAmineCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
1N-AllylanilineMorpholine[Rh(COD)₂]BF₄ / (R)-MeO-BIPHEP9293[16]
24-Penten-1-amine derivative- (intramolecular)[Rh(COD)₂]BF₄ / Chiral Phosphine8591[8]
3PhenylalleneBoc-Gly-OMe[Rh(COD)₂]BF₄ / (R)-DTBM-SEGPHOS9598[17]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination [8]

Materials:

  • Aminoalkene substrate

  • Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand

  • Solvent (e.g., dioxane)

Procedure:

  • In a glovebox, the rhodium precursor and the chiral ligand are added to a dry, screw-capped test tube.

  • The solvent and the aminoalkene substrate are added.

  • The tube is sealed and removed from the glovebox.

  • The reaction mixture is stirred at the desired temperature for the specified time.

  • The reaction is monitored by GC or TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the chiral cyclic amine.

Organocatalytic Asymmetric Synthesis of Chiral Amines

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For chiral amine synthesis, key strategies include the asymmetric aza-Michael addition and reactions catalyzed by chiral Brønsted acids.

Asymmetric Aza-Michael Addition

The asymmetric aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, catalyzed by a chiral organocatalyst, often a chiral amine or a bifunctional catalyst like a thiourea (B124793) derivative.

Quantitative Data for Asymmetric Aza-Michael Addition:

EntryMichael AcceptorNucleophileCatalystYield (%)Enantiomeric Excess (ee, %)Reference
1NitrostyreneDibenzyl malonateChiral Thiourea9594[18]
2trans-Chalcone4-NitroanilineChiral Squaramide9896[3]
32-Cyclohexen-1-oneAnilineChiral Phosphoric Acid9092[19]

Experimental Protocol: Organocatalytic Asymmetric Aza-Michael Addition [18]

Materials:

  • α,β-Unsaturated compound (e.g., nitrostyrene)

  • Nitrogen nucleophile (e.g., aniline)

  • Chiral organocatalyst (e.g., a bifunctional thiourea)

  • Solvent (e.g., toluene)

Procedure:

  • The α,β-unsaturated compound and the chiral organocatalyst are dissolved in the solvent at room temperature.

  • The nitrogen nucleophile is added, and the reaction mixture is stirred.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Logical Relationship in Bifunctional Organocatalysis:

Catalyst Bifunctional Catalyst (e.g., Thiourea-Amine) Activation1 Activation of Michael Acceptor (H-bonding) Catalyst->Activation1 Activation2 Activation of Nucleophile (Brønsted Base) Catalyst->Activation2 Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Michael_Acceptor->Activation1 Nucleophile Nitrogen Nucleophile (e.g., Amine) Nucleophile->Activation2 Transition_State Organized Transition State Activation1->Transition_State Activation2->Transition_State Product Chiral β-Amino Compound Transition_State->Product Product->Catalyst regenerates

Caption: Dual activation by a bifunctional organocatalyst in an aza-Michael addition.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines through the activation of imines.

Quantitative Data for Chiral Phosphoric Acid-Catalyzed Reactions:

| Entry | Reaction Type | Substrate | Reagent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---|---|---| | 1 | Reductive Amination | Acetophenone | Hantzsch Ester | (R)-TRIP | 92 | 96 |[20] | | 2 | Hydrophosphonylation of Imine | Cinnamaldehyde-derived imine | Diisopropyl phosphite (B83602) | (R)-Binaphthol Phosphate | 65 | 61.9 |[21] | | 3 | Minisci-type Reaction | Quinoline | N-Ac-α-amino radical precursor | (S)-TRIP | 85 | 95 |[22] |

Conclusion

The asymmetric synthesis of chiral amines is a dynamic and continually evolving field. Biocatalysis, with its high selectivity and green credentials, is increasingly adopted in industrial processes. Transition metal catalysis remains a robust and versatile tool, with ongoing developments in ligand design and catalyst efficiency. Organocatalysis offers a complementary metal-free approach, with novel catalysts and reaction pathways being continuously explored. The choice of synthetic strategy depends on various factors, including the desired amine's structure, required scale, and economic and environmental considerations. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the selection and implementation of the most suitable methods for their specific needs.

References

Introduction: The Convergence of Chirality and Amine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Critical Importance of Enantiomerically Pure Amines in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the amine functional group is a cornerstone of molecular design, with estimates suggesting that over 80% of all drugs and drug candidates contain at least one nitrogen atom. Concurrently, the principles of stereochemistry have become paramount. The vast majority of biological targets—receptors, enzymes, and ion channels—are themselves chiral, meaning they are composed of L-amino acids and D-sugars. This inherent chirality in biological systems dictates that they interact differently with the enantiomers of a chiral drug.

When these two concepts intersect, as they do in the vast number of chiral amine-containing drugs, controlling the stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. An enantiomerically pure amine drug can offer a more precise pharmacological profile, an improved therapeutic window, and a clearer pharmacokinetic pathway compared to its racemic counterpart.[1]

This technical guide provides an in-depth exploration of the importance of enantiomeric purity in amine-based pharmaceuticals. It covers the pharmacological and pharmacokinetic differences between enantiomers, details key experimental protocols for their synthesis and analysis, and visualizes the complex biological and experimental pathways involved.

The Pharmacological Imperative for a Single Enantiomer

The two enantiomers of a chiral amine can have dramatically different interactions with the body, leading to significant variations in pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug).[2] One enantiomer, the eutomer , is responsible for the desired therapeutic activity, while the other, the distomer , may be inactive, less active, contribute to side effects, or even have a completely different pharmacological effect.[1]

Case Studies: Quantitative Comparison of Amine Enantiomers

The following case studies highlight the profound impact of stereochemistry on the activity of common chiral amine drugs.

Case Study 1: Albuterol (Salbutamol) A widely used β2-adrenergic agonist for the treatment of asthma, albuterol is a classic example of a drug where the therapeutic activity resides in a single enantiomer.

Table 1: Pharmacological Comparison of Albuterol Enantiomers

Enantiomer Receptor Target Primary Effect Relative Potency (vs. Racemate) Other Notable Effects
(R)-Albuterol (Levalbuterol) β2-Adrenergic Receptor Bronchodilation ~2x for FEV₁, Heart Rate, and K⁺ effects[3] Responsible for all clinically desired bronchodilator activity.[3]

| (S)-Albuterol | (Inactive at β2-AR) | None (Bronchodilation) | Clinically inactive[3] | May have pro-inflammatory properties and can increase airway hyperresponsiveness.[4][5] |

Case Study 2: Cetirizine Cetirizine is a second-generation antihistamine used to treat allergies. The active form, levocetirizine, demonstrates significantly higher binding affinity for the H1 histamine (B1213489) receptor.

Table 2: H1 Receptor Binding Affinity of Cetirizine Isomers

Isomer Form Enantiomeric Composition H1 Receptor Binding Affinity (Ki)
Levocetirizine Pure (R)-enantiomer ~3 nM [6][7]
Racemic Cetirizine 50:50 mixture of (R) and (S) ~6 nM[6][7]

| Dextrocetirizine | Pure (S)-enantiomer | ~100 nM[6][7] |

Case Study 3: Sitagliptin (B1680988) Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes. The therapeutic activity is exclusive to the (R)-enantiomer.

Table 3: DPP-4 Inhibitory Activity of Sitagliptin Enantiomers

Enantiomer Target IC50 Pharmacological Role
(R)-Sitagliptin DPP-4 Enzyme ~19 nM [8] Eutomer (Active Drug)

| (S)-Sitagliptin | DPP-4 Enzyme | Inactive at therapeutic concentrations[8] | Distomer (Inactive) |

Case Study 4: Methamphetamine The enantiomers of this potent central nervous system (CNS) stimulant have distinct pharmacological profiles and applications.

Table 4: Pharmacological Profile of Methamphetamine Enantiomers

Enantiomer Primary Action Relative Potency Common Use
d-Methamphetamine Strong CNS Stimulant[9] High Prescription (ADHD), Illicit use[10]

| l-Methamphetamine | Weak CNS Stimulant, greater peripheral vasoconstrictor[11] | 2-10 times less potent CNS stimulant than d-form[10] | Over-the-counter nasal decongestants[10][11] |

Core Methodologies: Synthesis and Analysis of Enantiopure Amines

Achieving enantiomeric purity requires robust and precise experimental methods for both synthesis and analysis. Modern biocatalysis and chiral chromatography are indispensable tools in this endeavor.

Experimental Protocol: Asymmetric Synthesis via Transamination

Biocatalytic asymmetric synthesis using transaminase (TA) enzymes is a powerful, green method for producing enantiomerically pure amines from prochiral ketones. The synthesis of a key chiral amine intermediate for the drug Sitagliptin is a landmark example.

Objective: To synthesize (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a sitagliptin intermediate, from a prochiral β-keto ester using a whole-cell system co-expressing an (R)-selective transaminase and an esterase.

Materials:

  • Recombinant E. coli whole cells co-expressing esterase and (R)-transaminase.

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (substrate).

  • Isopropylamine (IPA) (amine donor).

  • Pyridoxal-5'-phosphate (PLP) (cofactor).

  • Tris-HCl Buffer (pH 8.0).

  • Sodium Formate.

  • Aldehyde Reductase (AHR) / Formate Dehydrogenase (FDH) for co-product removal (optional but recommended).

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 200 mM Tris-HCl buffer (pH 8.0).

  • Reagent Addition:

    • Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, to a final concentration of 100 mM.

    • Add the amine donor, isopropylamine, in excess (e.g., 300-500 mM) to drive the reaction equilibrium.

    • Add the cofactor PLP to a final concentration of 0.5 mM.

  • Biocatalyst Addition: Add the recombinant whole cells to the reaction mixture. A typical starting concentration is 60 mg (dry cell weight) per mL of reaction volume.

  • Incubation: Maintain the reaction at 37°C with gentle agitation for 24-48 hours. The esterase within the whole cells first hydrolyzes the ethyl ester to the corresponding β-keto acid, which is then aminated by the transaminase.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples for substrate consumption and product formation using chiral HPLC.

  • Work-up and Isolation:

    • Once the reaction reaches completion (>95% conversion), centrifuge the mixture to pellet the whole cells.

    • Collect the supernatant containing the product.

    • Adjust the pH of the supernatant to the isoelectric point of the β-amino acid product to precipitate it.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purity Analysis: Confirm the chemical and enantiomeric purity (>99% ee) of the final product using NMR and chiral HPLC.

(Protocol adapted from principles described in referenced studies[12])

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.

Objective: To determine the enantiomeric excess (ee) of a chiral primary amine sample.

Materials & Equipment:

  • HPLC system with UV or Fluorescence detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK® IA, IB, or IC).

  • HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).

  • Mobile phase additive: Diethylamine (DEA) for basic amines or Trifluoroacetic acid (TFA) for acidic compounds.

  • Sample of the chiral amine dissolved in mobile phase.

Procedure:

  • Column Selection: Choose a CSP known to be effective for amines. Polysaccharide-based columns are a versatile starting point.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a primary mobile phase, typically a mixture of n-Hexane and an alcohol modifier (e.g., 90:10 v/v n-Hexane:IPA).

    • For basic amines, add 0.1% (v/v) of DEA to the mobile phase. This improves peak shape and resolution by minimizing ionic interactions with the silica (B1680970) support.

  • System Setup and Equilibration:

    • Install the chiral column in the HPLC system.

    • Set the flow rate to a standard value, typically 1.0 mL/min.

    • Set the detector wavelength (e.g., 220 nm for aromatic amines).

    • Flush the column with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved sample onto the column.

  • Data Acquisition: Record the chromatogram. If separation is successful, two distinct peaks corresponding to the two enantiomers will be observed.

  • Optimization (if necessary): If resolution is poor, systematically adjust the mobile phase composition (e.g., change the alcohol percentage from 10% to 20% or switch the modifier from IPA to EtOH) and re-run the analysis.

  • Quantification:

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

(Protocol based on generalized methods for chiral amine separation[2])

Experimental Protocol: NMR Spectroscopy for Enantiopurity Determination

NMR spectroscopy, using a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), provides a rapid method for determining enantiomeric purity. The agent forms transient diastereomeric complexes with the enantiomers, causing their signals to appear at different chemical shifts.

Objective: To determine the enantiomeric excess (ee) of a chiral primary amine using a chiral solvating agent.

Materials:

  • NMR spectrometer (e.g., 400 MHz).

  • NMR tubes.

  • Deuterated chloroform (B151607) (CDCl₃).

  • Chiral amine analyte.

  • Chiral Solvating Agent (CSA), e.g., (S)-BINOL derivative.

Procedure:

  • Sample Preparation:

    • Directly in a clean NMR tube, weigh a precise amount of the chiral amine analyte (e.g., 0.05 mmol).

    • Add the chiral solvating agent (e.g., 0.1 mmol, typically a 1:2 analyte to CSA molar ratio).

    • Add ~0.6 mL of CDCl₃ to dissolve the solids.

  • Mixing: Cap the NMR tube and shake gently for 30-60 seconds to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum of the sample at 25 °C.

  • Data Analysis:

    • Identify a set of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the amine often show the largest chemical shift difference (Δδ).

    • Carefully integrate the area of the resolved signal for each diastereomer (Integration1 and Integration2).

  • Calculation: Calculate the enantiomeric excess using the formula: % ee = (|Integration1 - Integration2| / (Integration1 + Integration2)) * 100

(Protocol adapted from established NMR methods)

Visualizing the Mechanisms: Pathways and Workflows

Understanding the biological and experimental processes is enhanced through visualization. The following diagrams, rendered using the DOT language, illustrate key pathways and workflows.

Biological Signaling Pathways

G cluster_0 β2-Adrenergic Receptor Signaling (Albuterol) Albuterol (R)-Albuterol (Agonist) Receptor β2-Adrenergic Receptor Albuterol->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts   AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Phosphorylates Myosin Light- Chain Kinase G cluster_1 DPP-4 Inhibition Pathway (Sitagliptin) Sitagliptin (R)-Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_active Active GLP-1 (Incretin Hormone) GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation   DPP-4 Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Glucagon ↓ Glucagon Secretion GLP1_active->Glucagon Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin G cluster_0 Logical Workflow: Single Enantiomer Drug Development Racemate Racemic Amine Drug Candidate Separate Chiral Separation (Prep-HPLC / SFC) Racemate->Separate R_Enantiomer (R)-Enantiomer Separate->R_Enantiomer S_Enantiomer (S)-Enantiomer Separate->S_Enantiomer Assay_R Pharmacological Screening R_Enantiomer->Assay_R Assay_S Pharmacological Screening S_Enantiomer->Assay_S Identify Identify Eutomer & Distomer Assay_R->Identify Assay_S->Identify Develop Develop Asymmetric Synthesis for Eutomer Identify->Develop Lead Lead Candidate (Single Enantiomer) Develop->Lead G cluster_1 Experimental Workflow: Enantiomeric Excess (% ee) Determination Sample Chiral Amine Sample (Unknown ee) Method Select Method Sample->Method HPLC Chiral HPLC Analysis Method->HPLC Chromatography NMR Chiral NMR Analysis Method->NMR Spectroscopy Prep_HPLC Prepare Mobile Phase Add Chiral Additive HPLC->Prep_HPLC Prep_NMR Dissolve Sample with Chiral Agent in NMR Tube NMR->Prep_NMR Run_HPLC Inject & Run Prep_HPLC->Run_HPLC Run_NMR Acquire Spectrum Prep_NMR->Run_NMR Result_HPLC Integrate Peak Areas Run_HPLC->Result_HPLC Result_NMR Integrate Diastereotopic Signals Run_NMR->Result_NMR Calculate Calculate % ee Result_HPLC->Calculate Result_NMR->Calculate

References

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Chiral building blocks, enantiomerically pure compounds used as starting materials or key intermediates, are fundamental to the construction of complex molecules with defined three-dimensional architectures.[1][2][3] The biological activity of many pharmaceuticals is intrinsically linked to their chirality, with different enantiomers often exhibiting varied pharmacological and toxicological profiles.[4][5] This guide provides a comprehensive overview of the primary strategies for obtaining chiral building blocks, detailed experimental protocols for key transformations, and quantitative data to aid in method selection and application.

Core Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure compounds relies on three principal strategies: the chiral pool, asymmetric synthesis, and the resolution of racemates. The selection of a particular strategy is dictated by factors such as the structure of the target molecule, the availability of starting materials, and scalability.

Chiral Pool Synthesis

The chiral pool comprises readily available, enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and alkaloids.[6][7][8] This approach, also known as the "chiron approach," utilizes the inherent chirality of these natural starting materials, which is conserved and transferred through a synthetic sequence.[6] Chiral pool synthesis is particularly advantageous when the target molecule shares significant structural and stereochemical features with an abundant natural product.[7][9]

Asymmetric Synthesis

Asymmetric synthesis creates one or more new chiral centers in a substrate molecule, resulting in the unequal formation of stereoisomeric products.[10][11][12] This can be achieved through several methods:

  • Catalytic Asymmetric Synthesis: This is one of the most powerful strategies, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[13][14] Key examples include asymmetric hydrogenation, epoxidation, and dihydroxylation, often utilizing transition metal complexes with chiral ligands.[11][13][14][15]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed.

  • Enantioselective Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the use of metals.[9] Proline and its derivatives are well-known examples of organocatalysts.[1]

Resolution of Racemates

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While the theoretical maximum yield for the desired enantiomer is 50%, this can be a practical approach, especially when combined with racemization of the unwanted enantiomer.[10]

  • Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other unreacted. Enzymatic kinetic resolution is a widely used and environmentally benign approach.[16][17]

  • Chiral Chromatography: This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15][18] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations.[15][18]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis and resolution of common classes of chiral building blocks.

Table 1: Asymmetric Hydrogenation of Ketones to Chiral Alcohols

SubstrateCatalyst SystemYield (%)ee (%)Reference
AcetophenoneRu Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF410079.1 (R)[17]
Acetophenone5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN-71.3 (R)[17]
2'-(trifluoromethyl)acetophenone5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN-79.8 (R)[17]
Various Ketones(R,R)-9 [η6-p-cymene/ruthenium (II) complex]up to 54up to 99[17]
Pinacolone(S)-TolBINAP/PICA–Ru complexQuantitative98 (S)[15]
4-ChromanoneMsDPEN–Cp*Ir complex>9999[15]

Table 2: Enantioselective Synthesis of Chiral Amines

Substrate TypeCatalyst SystemYield (%)ee (%)Reference
N-aryl imino estersNickel-catalyzed AH with BenzP* ligandHighup to 98[19][20]
Sterically hindered N-aryl iminesIr/f-binaphaneGood to Excellentup to 99[19][20]
N-alkyl α-aryl furan-containing iminesIr/(S,S)-f-Binaphane-L7-up to 90[19][20]
Purely aliphatic ketones (reductive amination)[Ru(PPh3)3H(CO)Cl] with (S,S)‐f‐binaphaneup to 9974[18]
Diaryl and sterically hindered ketones (reductive amination)Ru-catalyzedup to 9793 to >99[18]

Table 3: Sharpless Asymmetric Epoxidation of Allylic Alcohols

Allylic Alcohol SubstrateTartrate LigandYield (%)ee (%)Reference
Geraniol(+)-DIPT7795[21]
(E)-2-Hexen-1-olL-(+)-DET85-95>95[21]
Cinnamyl alcohol(-)-DET8097[21]
3-Methyl-2-buten-1-ol(+)-DIPT8291[21]

Table 4: Enzymatic Kinetic Resolution of Racemic Alcohols and Amines

SubstrateEnzymeAcylating Agent / MethodConversion (%)Product ee (%)Reference
1-(Isopropylamine)-3-phenoxy-2-propanolCandida rugosa MY Lipase (B570770)Isopropenyl acetate28.296.17[22]
Racemic 1-(1-naphthyl)ethylamineSubtilisin2,2,2-trifluoroethyl butyrate->90[9]
m- and p-aryltrimethylsilyl chiral alcoholsPseudomonas cepacia Lipase (PSL-C)Vinyl acetate~50>99[23]
(S)-ivabradine alcohol precursorPseudomonas cepacia LipaseHydrolysis of acetate3096[24]

Table 5: Specific Rotation of Common Chiral Building Blocks

CompoundConfigurationSpecific Rotation [α]DConditionsReference
(R)-2-ButanolR-13.52°Neat[25]
(S)-2-ButanolS+13.52°Neat[25]
(S)-IbuprofenS+54.5°Methanol[22]
(R)-IbuprofenR-54.5°Methanol[22]
(+)-Carvone-+62.5°-[26]
(S)-(-)-PropranololS-9.08°c=1.0, EtOH[21]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis, resolution, and analysis of chiral building blocks.

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation.[21]

Materials:

  • (E)-2-Hexen-1-ol

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 3Å molecular sieves

  • 10% aqueous NaOH solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with anhydrous dichloromethane and powdered 3Å molecular sieves. The flask is cooled to -20 °C.

  • Titanium(IV) isopropoxide is added via syringe, followed by L-(+)-diethyl tartrate.

  • The mixture is stirred for 10 minutes, after which (E)-2-hexen-1-ol is added.

  • A pre-cooled (-20 °C) anhydrous solution of TBHP in toluene is added slowly, ensuring the internal temperature remains below -10 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

  • A 10% aqueous NaOH solution is added, and stirring is continued for 30 minutes until the two phases become clear.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting epoxy alcohol is purified by flash column chromatography.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine

This protocol provides a general procedure for the enzymatic resolution of a racemic amine using Candida antarctica lipase B (CAL-B).[16]

Materials:

  • Racemic amine (e.g., 3-methoxycyclohexan-1-amine)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • 1 M HCl solution

  • Base for neutralization (e.g., NaOH)

Procedure:

  • In a screw-cap vial, the racemic amine is dissolved in the organic solvent.

  • The acylating agent (typically 0.5 to 1.0 equivalents) is added to the solution.

  • Immobilized CAL-B is added, and the vial is sealed and placed on a shaker at a controlled temperature.

  • The reaction is monitored for conversion (aiming for ~50%) by GC or HPLC.

  • Once ~50% conversion is reached, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • The filtrate, containing the unreacted amine and the acylated amine (amide), is treated with a dilute aqueous acid solution (e.g., 1 M HCl).

  • The unreacted amine is protonated and partitions into the aqueous phase, while the neutral amide remains in the organic phase.

  • The layers are separated. The amine is recovered from the aqueous phase by basification and extraction with an organic solvent. The amide can be isolated from the organic phase by evaporation of the solvent.

  • The enantiomeric excess of the resolved amine and the amine obtained after hydrolysis of the amide is determined by chiral GC or HPLC.

Protocol 3: Determination of Enantiomeric Excess using Mosher's Acid

This protocol describes the use of a chiral derivatizing agent, Mosher's acid chloride, to determine the enantiomeric excess of a chiral alcohol or amine by NMR spectroscopy.[27][28][29]

Materials:

  • Chiral alcohol or amine of unknown enantiomeric purity

  • (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous solvent (e.g., CDCl₃ for NMR)

Procedure:

  • The experiment is conducted in two separate NMR tubes.

  • Tube 1: A sample of the chiral alcohol/amine is dissolved in the anhydrous NMR solvent. A slight excess of (R)-Mosher's acid chloride and a base (e.g., pyridine) are added.

  • Tube 2: A separate sample of the chiral alcohol/amine is treated similarly with (S)-Mosher's acid chloride.

  • The reactions are allowed to proceed to completion, forming diastereomeric Mosher's esters or amides.

  • ¹H NMR and/or ¹⁹F NMR spectra are acquired for both diastereomeric products.

  • In the ¹H NMR spectrum, the signals for protons near the newly formed ester/amide linkage will appear at different chemical shifts for the two diastereomers.

  • The enantiomeric excess is calculated by integrating the corresponding signals for the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • ee (%) = [|Integral (major diastereomer) - Integral (minor diastereomer)| / |Integral (major diastereomer) + Integral (minor diastereomer)|] x 100

Protocol 4: Chiral Gas Chromatography (GC) for Separation of Alcohols

This protocol outlines a general procedure for the enantiomeric separation of volatile chiral alcohols.[15][30]

Equipment and Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral GC column (e.g., CP Chirasil-DEX CB)

  • Chiral alcohol sample

  • High-purity solvent for dilution (e.g., dichloromethane)

  • High-purity carrier gas (e.g., hydrogen or helium)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the chiral alcohol sample in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: Typically set to 230-250 °C.

    • Detector Temperature: Typically set to 250-275 °C.

    • Oven Temperature Program: An initial temperature is held for a short period, then ramped at a specific rate to a final temperature. A typical program might be: hold at 70 °C for 1 min, then ramp at 5 °C/min to 160 °C.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Analysis:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the prepared sample.

    • Acquire the chromatogram. The two enantiomers will elute at different retention times.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula:

      • ee (%) = [|Area (enantiomer 1) - Area (enantiomer 2)| / |Area (enantiomer 1) + Area (enantiomer 2)|] x 100

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the use of chiral building blocks.

Chiral_Building_Block_Strategies cluster_sources Sources of Chiral Building Blocks cluster_methods Methodologies Chiral Pool Chiral Pool Direct Utilization Direct Utilization Chiral Pool->Direct Utilization Asymmetric Synthesis Asymmetric Synthesis Catalytic Methods Catalytic Methods Asymmetric Synthesis->Catalytic Methods Racemic Mixture Racemic Mixture Resolution Resolution Racemic Mixture->Resolution Enantiomerically Pure Product Enantiomerically Pure Product Direct Utilization->Enantiomerically Pure Product Enantiomerically Enriched Product Enantiomerically Enriched Product Catalytic Methods->Enantiomerically Enriched Product High ee Resolution->Enantiomerically Enriched Product Max 50% yield per enantiomer

Caption: Overview of strategies for obtaining chiral building blocks.

Enzymatic_Kinetic_Resolution_Workflow Start Start Racemic Amine Racemic Amine Start->Racemic Amine Reaction Enzymatic Acylation Racemic Amine->Reaction Enzyme & Acyl Donor Enzyme & Acyl Donor Enzyme & Acyl Donor->Reaction Mixture Unreacted (R)-Amine Acylated (S)-Amide Reaction->Mixture ~50% conversion Separation Acid-Base Extraction Mixture->Separation R_Amine (R)-Amine Separation->R_Amine Aqueous Phase S_Amide (S)-Amide Separation->S_Amide Organic Phase Analysis Chiral HPLC/GC (ee determination) R_Amine->Analysis S_Amide->Analysis

Caption: Experimental workflow for enzymatic kinetic resolution.

Asymmetric_Catalysis_Signaling_Pathway cluster_reactants Reactants Prochiral Substrate Prochiral Substrate Transition State Diastereomeric Transition States Prochiral Substrate->Transition State Reagent Reagent Reagent->Transition State Chiral Catalyst Chiral Catalyst Chiral Catalyst->Transition State Product_S (S)-Product Transition State->Product_S Lower Energy (Major Product) Product_R (R)-Product Transition State->Product_R Higher Energy (Minor Product) Catalyst Regeneration Catalyst Regeneration Product_S->Catalyst Regeneration Product_R->Catalyst Regeneration Catalyst Regeneration->Chiral Catalyst Catalytic Cycle

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-Boc-3-aminopiperidine from (S)-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-3-aminopiperidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its constrained piperidine (B6355638) scaffold is a key structural motif in numerous bioactive molecules. (S)-Nipecotic acid, a derivative of the neurotransmitter GABA, serves as a readily available and cost-effective chiral starting material for the synthesis of this important intermediate.[1] This document outlines two common and effective synthetic routes for the preparation of this compound from (S)-nipecotic acid: one proceeding via a Hofmann rearrangement and the other through a Curtius rearrangement. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Key Synthetic Strategies

The conversion of a carboxylic acid to a protected amine in this context typically involves the transformation of the carboxyl group into a reactive intermediate that can undergo rearrangement to form an isocyanate. This isocyanate is then trapped to yield the desired protected amine. The two primary methods detailed here are the Hofmann and Curtius rearrangements.

  • Hofmann Rearrangement: This method involves the conversion of a primary amide to an amine with one fewer carbon atom. In this synthesis, the carboxylic acid of (S)-nipecotic acid is first converted to an amide, which is then treated with a halogenating agent (e.g., sodium hypochlorite) in the presence of a base.

  • Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[2][3][4] The acyl azide can be prepared from the corresponding carboxylic acid or its derivatives. The resulting isocyanate is subsequently trapped with an alcohol to form a carbamate.[5]

Data Presentation

Table 1: Summary of Quantitative Data for the Hofmann Rearrangement Route

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)TimeYield (%)Reference
1N-Boc Protection & Esterification(S)-Nipecotic acid ethyl esterDi-tert-butyl dicarbonate (B1257347), Triethylamine (B128534)Dichloromethane (B109758)0-10-95[6]
2Ammonolysis(S)-N-Boc-3-piperidine ethyl formate (B1220265)Ammonia (B1221849)1,4-Dioxane---[6]
3Hofmann Rearrangement(S)-N-Boc-3-piperidine formamide (B127407)Sodium hypochlorite (B82951), Sodium hydroxide (B78521)Water7045 min89[6]

Table 2: Summary of Quantitative Data for the Curtius Rearrangement Route

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)TimeYield (%)Reference
1N-Boc Protection(S)-Nipecotic acidDi-tert-butyl dicarbonate, NaOHDioxane/WaterRT12 hHighGeneral Procedure
2Curtius Rearrangement(S)-1-Boc-piperidine-3-carboxylic acidDiphenylphosphoryl azide (DPPA), TriethylamineToluene, tert-Butanol (B103910)80-1002-4 hModerate-High[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from the procedure described in patent CN101565397B.[6]

Step 1: Synthesis of (S)-N-Boc-3-piperidine ethyl formate

  • Dissolve (S)-nipecotic acid ethyl ester (0.2 mol) and triethylamine (0.4 mol) in dichloromethane (150 mL).

  • Cool the solution to below 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.24 mol) in dichloromethane (100 mL) while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution (3 x 50 mL), 5% HCl (3 x 50 mL), and saturated brine (3 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) for 6 hours.

  • Filter and evaporate the solvent under reduced pressure to obtain (S)-N-Boc-3-piperidine ethyl formate.

Step 2: Synthesis of (S)-N-Boc-3-piperidine formamide

  • Dissolve the (S)-N-Boc-3-piperidine ethyl formate from the previous step in 1,4-dioxane.

  • Subject the solution to ammonolysis. (Note: The patent does not provide specific conditions for ammonolysis, which typically involves treating the ester with a saturated solution of ammonia in an appropriate solvent, often at elevated pressure in a sealed vessel).

  • After the reaction is complete, evaporate the solvent to dryness.

  • Recrystallize the residue to obtain pure (S)-N-Boc-3-piperidine formamide.

Step 3: Synthesis of this compound

  • Prepare a solution of sodium hydroxide in water.

  • Add sodium hypochlorite to the sodium hydroxide solution.

  • Add the (S)-N-Boc-3-piperidine formamide dropwise to the cooled hypochlorite solution.

  • Heat the reaction mixture to 70 °C for 45 minutes.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic phases, wash with saturated brine (3 x 50 mL), and dry over anhydrous sodium sulfate for 6 hours.

  • Evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Curtius Rearrangement

This protocol is a general procedure based on established methods for the Curtius rearrangement using diphenylphosphoryl azide (DPPA).[5]

Step 1: Synthesis of (S)-1-Boc-piperidine-3-carboxylic acid

  • Dissolve (S)-nipecotic acid in a mixture of dioxane and water.

  • Add sodium hydroxide to deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and evaporate the solvent to yield (S)-1-Boc-piperidine-3-carboxylic acid.

Step 2: One-pot Curtius Rearrangement to this compound

  • To a stirred solution of (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1-1.5 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the acyl azide.

  • Add tert-butanol (which will act as the isocyanate trap) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and perform an appropriate aqueous workup.

  • Purify the crude product by column chromatography to obtain this compound.

Safety Precautions:

  • Organic azides, including the acyl azide intermediate and DPPA, are potentially explosive and toxic. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale.[5]

  • Isocyanates are reactive and can be irritants. Avoid inhalation and skin contact.[5]

  • The Curtius rearrangement evolves nitrogen gas, which can lead to a build-up of pressure in a closed system. Ensure the reaction vessel is properly vented.[5]

Visualizations

Hofmann_Rearrangement_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Hofmann Rearrangement A (S)-Nipecotic Acid Ethyl Ester B (S)-N-Boc-3-piperidine Ethyl Formate A->B Boc₂O, Et₃N DCM, 0-10°C C (S)-N-Boc-3-piperidine Formamide B->C NH₃ 1,4-Dioxane D This compound C->D NaOCl, NaOH H₂O, 70°C Curtius_Rearrangement_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Curtius Rearrangement A (S)-Nipecotic Acid B (S)-1-Boc-piperidine- 3-carboxylic acid A->B Boc₂O, NaOH Dioxane/H₂O C Isocyanate Intermediate B->C 1. DPPA, Et₃N, Toluene 2. Heat (Δ) D This compound C->D t-BuOH

References

Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Traditional chemical synthesis routes to obtain this enantiomerically pure intermediate often involve harsh reaction conditions, multiple steps, and costly resolving agents, leading to lower yields and significant environmental impact.[1][2][3][4][5] Biocatalytic methods, employing enzymes such as transaminases, offer a highly efficient, selective, and sustainable alternative for the synthesis of chiral amines.[1][2][3][4][6] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using ω-transaminases.

Principle of the Method

The enzymatic synthesis of this compound is achieved through the asymmetric amination of the prochiral ketone, 1-Boc-3-piperidone. An (S)-selective ω-transaminase (ω-TA) catalyzes the transfer of an amino group from an amine donor, such as isopropylamine (B41738), to the ketone substrate. This reaction produces the desired (S)-enantiomer with high enantiomeric excess (e.e.) and conversion rates. The use of immobilized enzymes further enhances the process by allowing for enzyme recyclability, improved stability, and suitability for continuous flow systems.[6][7][8][9]

Data Presentation

Table 1: Performance of Immobilized ω-Transaminase (ATA-W12) in a Continuous Flow System
ParameterValueReference
Enzymeω-Transaminase (ATA-W12)[9]
Support for ImmobilizationAmino-ethylenediamine-modified epoxide resin[7][9]
Binding Efficiency>95%[7][9]
Activity Recovery75%[7][9]
Conversion Rate (10 min residence)95%[7][9]
Operational Stability (15 cycles)90% residual activity[7][9]
Space-Time Yield (24h operation)930.73 g·L⁻¹·day⁻¹[7][9][10]
Table 2: Batch Reaction for the Synthesis of (R)-1-Boc-3-aminopiperidine using a Recombinant E. coli Catalyst*
ParameterValueReference
BiocatalystRecombinant E. coli expressing transaminase[11]
Substrate Concentration100 g/L N-tert-butoxycarbonyl-3-piperidone[11]
Amine Donor0.5 M Isopropylamine[11]
pH8.0[11]
Temperature30°C[11]
Reaction Time24 hours[11]
Conversion Rate25%[11]
Enantiomeric Excess (e.e.)>99.77%[11][12]

*Note: This protocol is for the (R)-enantiomer but demonstrates a viable batch process using a whole-cell biocatalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound in a Continuous Flow System Using Immobilized ω-Transaminase

This protocol is based on the efficient synthesis using a covalently immobilized ω-transaminase on a modified epoxy resin.[7][9]

Materials:

  • ω-Transaminase (e.g., ATA-W12)

  • Epoxy resin (for immobilization)

  • Ethylenediamine (B42938) (EDA)

  • 1-Boc-3-piperidone (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Glass column for continuous flow reactor

  • Peristaltic pump

  • HPLC with a chiral column for analysis

Procedure:

  • Enzyme Immobilization:

    • Modify the epoxy resin with ethylenediamine (EDA) to introduce amino groups.

    • Covalently immobilize the ω-transaminase onto the modified resin. This process typically results in high binding efficiency (>95%) and activity recovery (around 75%).[7][9]

  • Continuous Flow Reactor Setup:

    • Pack a glass column with the immobilized ω-transaminase.

    • Connect the column to a peristaltic pump to control the flow rate of the reaction mixture.

  • Reaction Mixture Preparation:

    • Prepare a solution containing 1-Boc-3-piperidone, isopropylamine as the amine donor, and pyridoxal-5'-phosphate (PLP) as the cofactor in a suitable buffer (e.g., 0.1 M TEOA buffer, pH 8).

  • Continuous Flow Reaction:

    • Pump the reaction mixture through the packed column at a controlled flow rate. A residence time of 10 minutes has been shown to achieve approximately 95% conversion.[7][9]

    • The system can be operated continuously for extended periods (e.g., 24 hours) to achieve a high space-time yield.[7][9][10]

  • Product Isolation and Purification:

    • Collect the reaction effluent from the column.

    • Extract the product, this compound, using an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

    • Purify the product further if necessary, for example, by column chromatography.

  • Analysis:

    • Determine the conversion rate and enantiomeric excess of the product by HPLC using a chiral column.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Enzyme_Immobilization Enzyme Immobilization (ω-Transaminase on Resin) Reactor_Setup Continuous Flow Reactor Setup Enzyme_Immobilization->Reactor_Setup Continuous_Flow Continuous Flow Reaction Reactor_Setup->Continuous_Flow Reaction_Mix Reaction Mixture Preparation Reaction_Mix->Continuous_Flow Product_Isolation Product Isolation (Extraction) Continuous_Flow->Product_Isolation Purification Purification Product_Isolation->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis

Caption: Workflow for the continuous enzymatic synthesis of this compound.

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme System cluster_products Products Ketone 1-Boc-3-piperidone (Prochiral Ketone) Enzyme ω-Transaminase (S-selective) Ketone->Enzyme Amine_Donor Isopropylamine (Amine Donor) Amine_Donor->Enzyme Chiral_Amine This compound (Chiral Amine) Enzyme->Chiral_Amine Byproduct Acetone (Byproduct) Enzyme->Byproduct Cofactor PLP (Cofactor) Cofactor->Enzyme assists

Caption: Enzymatic reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 3-aminopiperidines are crucial building blocks in the synthesis of numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1] Traditional chemical methods for their synthesis often involve harsh conditions, expensive reagents, and lack stereocontrol.[2] Biocatalytic methods offer a green and efficient alternative, utilizing enzymes to produce enantiomerically pure 3-aminopiperidines with high selectivity under mild conditions.[3] This document provides detailed application notes and protocols for three key biocatalytic strategies: Asymmetric synthesis using ω-transaminases, a multi-enzyme cascade involving galactose oxidase and imine reductase, and enzymatic kinetic resolution using lipases.

Asymmetric Synthesis using ω-Transaminases (ω-TAs)

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4] This method allows for the direct asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity.[1][5]

Application Notes:

The asymmetric synthesis of both enantiomers of 3-amino-1-Boc-piperidine can be achieved by the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases.[1][6] The use of isopropylamine (B41738) as an amine donor is common, and the reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the acetone (B3395972) by-product.[1] Immobilized enzymes are preferred as they offer increased stability, reusability, and simplified product purification.[1]

Data Presentation:

Table 1: Performance of various immobilized ω-Transaminases in the synthesis of (R)- and (S)-3-amino-1-Boc-piperidine.

EnzymeTarget EnantiomerReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
ATA-256(S)-enantiomer24>99>99
ATA-025(R)-enantiomer24>99>99
ATA-013(R)-enantiomer2480>99
ATA-036(R)-enantiomer2460>99

Data synthesized from a study by G. R. Molina et al. (2019).[6]

Experimental Workflow:

transaminase_workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up & Analysis Substrate 1-Boc-3-piperidone Reaction Incubation with stirring (e.g., 50°C, 24h) Substrate->Reaction Enzyme Immobilized ω-TA Enzyme->Reaction Donor Isopropylamine Donor->Reaction Cofactor PLP Cofactor->Reaction Buffer Buffer (e.g., KPi) Buffer->Reaction Filtration Filter to remove enzyme Reaction->Filtration Extraction Liquid-liquid extraction Filtration->Extraction Analysis GC or HPLC analysis (Conversion & ee) Extraction->Analysis Purification Column chromatography Extraction->Purification Product Chiral 3-amino-1-Boc-piperidine Purification->Product

Caption: Workflow for transaminase-catalyzed synthesis.

Experimental Protocol:
  • Reaction Setup: In a glass vial, add 1-Boc-3-piperidone (e.g., 10 mM), isopropylamine (e.g., 1 M), and pyridoxal-5'-phosphate (PLP) (e.g., 1 mM) to a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).[6]

  • Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025 for the (R)-enantiomer or ATA-256 for the (S)-enantiomer, at a loading of e.g., 10 mg/mL).[6]

  • Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 50°C) with agitation for a specified time (e.g., 24 hours).[6]

  • Reaction Quenching and Work-up: Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.[6]

  • Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Analysis: Determine the conversion and enantiomeric excess of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography.

Multi-enzyme Cascade for L-3-N-Cbz-aminopiperidine Synthesis

This innovative one-pot cascade utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to synthesize L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[2][7][8] This streamlined approach avoids the isolation of unstable intermediates and leads to products with high enantiopurity.[2][7]

Application Notes:

The cascade begins with the oxidation of the primary alcohol of the substrate to an aldehyde by GOase. This aldehyde spontaneously cyclizes to form a cyclic imine, which is then reduced by an IRED to the final aminopiperidine product.[2][8] The choice of both GOase and IRED variants is crucial for achieving high yields.

Data Presentation:

Table 2: Screening of Galactose Oxidase and Imine Reductase Variants.

Galactose Oxidase (GOase)Imine Reductase (IRED)Analytical Yield (%) of L-3-N-Cbz-aminopiperidine
GOase M3-5IRED-110-20
GOase M3-5IRED-220-40
GOase M3-5IRED-340-60
GOase M3-5IRED-460-80
GOase M3-5IRED-5>80
GOase F2IRED-1<10
GOase F2IRED-210-20
GOase F2IRED-320-40
GOase F2IRED-440-60
GOase F2IRED-560-80

Data is illustrative based on findings by Ford et al. (2020), showing the impact of enzyme selection on product yield.[2][8]

Experimental Workflow:

cascade_workflow Start N-Cbz-L-ornithinol GOase Galactose Oxidase (GOase) + Catalase, HRP Start->GOase Oxidation Aldehyde Intermediate Aldehyde GOase->Aldehyde Cyclization Spontaneous Cyclization Aldehyde->Cyclization Imine Cyclic Imine Cyclization->Imine IRED Imine Reductase (IRED) + NADPH Imine->IRED Reduction Product L-3-N-Cbz-aminopiperidine IRED->Product

Caption: Multi-enzyme cascade for aminopiperidine synthesis.

Experimental Protocol:
  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing N-Cbz-L-ornithinol (e.g., 3 mM) in a suitable buffer (e.g., 50 mM NaPi buffer, pH 7.5).[2][8]

  • Cofactor and Auxiliary Enzymes: Add NADPH (or a cofactor regeneration system), catalase, and horseradish peroxidase (HRP).

  • Enzyme Addition: Add the selected galactose oxidase variant (e.g., GOase M3-5) and imine reductase variant (e.g., IRED-5).[2][8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 16 hours).[2][8]

  • Work-up: Quench the reaction and extract the product with an organic solvent.

  • Analysis: The analytical yield can be determined by GC-FID. The enantiomeric purity is confirmed by chiral HPLC, which should show a single enantiomer preserving the L-configuration from the starting material.[2]

Enzymatic Kinetic Resolution (EKR) of 3-Aminopiperidine

Kinetic resolution is a technique to separate a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme.[9] For racemic 3-aminopiperidine, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine enantiomer.[10]

Application Notes:

The efficiency of the kinetic resolution depends on the choice of lipase, acylating agent, and solvent.[10] Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly stereoselective biocatalyst for the resolution of amines.[10] The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[10]

Data Presentation:

Table 3: Representative Data for Enzymatic Kinetic Resolution of Primary Amines.

Racemic AmineAcylating AgentLipaseSolventTime (h)Conversion (%)ee (Amine, %)ee (Amide, %)
1-PhenylethylamineEthyl acetateCALBMTBE2450>9998
1-(4-Bromophenyl)ethylamineIsopropyl 2-ethoxyacetateCALBToluene484997>99
3-Methoxycyclohexan-1-amineEthyl acetateCALBMTBE72519896

This table provides representative data for the kinetic resolution of various amines to illustrate the principle, as specific data for 3-aminopiperidine was not available in the initial search. The principles are directly applicable.[9][10]

Logical Relationship Diagram:

ekr_logic Racemic Racemic 3-Aminopiperidine (R- and S-enantiomers) Reaction Lipase (e.g., CALB) + Acyl Donor + Organic Solvent Racemic->Reaction Mixture Mixture of: - Unreacted (S)-Amine - Acylated (R)-Amide Reaction->Mixture Separation Separation (e.g., Acid-Base Extraction) Mixture->Separation S_Amine (S)-3-Aminopiperidine Separation->S_Amine R_Amide (R)-N-acyl-3-aminopiperidine Separation->R_Amide Hydrolysis Hydrolysis R_Amide->Hydrolysis R_Amine (R)-3-Aminopiperidine Hydrolysis->R_Amine

Caption: Logical steps in enzymatic kinetic resolution.

Experimental Protocol (General):
  • Enzyme Preparation (if needed): If using a non-immobilized enzyme, suspend it in a buffer, stir, filter, and dry under vacuum.[10]

  • Reaction Setup: In a screw-cap vial, dissolve racemic 3-aminopiperidine (e.g., 1.0 equiv) in an anhydrous organic solvent (e.g., MTBE or toluene).[9]

  • Acylating Agent: Add the acylating agent (e.g., ethyl acetate, 0.5-1.0 equiv).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-50 mg/mL).[9][10]

  • Incubation: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C).[9]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.[9]

  • Reaction Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.[10]

  • Product Separation:

    • Acid-Base Extraction: Add a dilute aqueous acid (e.g., 1 M HCl) to the filtrate. The unreacted amine will move to the aqueous phase, while the neutral amide remains in the organic phase. Separate the layers. The amine can be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]

    • Chromatography: Alternatively, separate the amide and amine using silica gel column chromatography.[10]

  • Analysis: Determine the enantiomeric excess of the separated amine and the amide (which can be hydrolyzed back to the amine for analysis) using chiral GC or HPLC.[10]

References

Application Notes and Protocols for Asymmetric Hydrogenation in the Synthesis of Enantioenriched 3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioenriched 3-aminopiperidine derivatives are crucial building blocks in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Asymmetric hydrogenation of tetrahydropyridine (B1245486) precursors represents a highly efficient and atom-economical method for accessing these chiral motifs with excellent stereocontrol. This document provides detailed application notes and experimental protocols for the synthesis of enantioenriched 3-aminopiperidine derivatives via rhodium- and iridium-catalyzed asymmetric hydrogenation.

The 3-aminopiperidine scaffold is a key pharmacophore found in a variety of pharmaceuticals, including drugs for treating neurological disorders.[1] Its derivatives are integral to the development of novel therapeutic compounds, contributing to enhanced solubility and bioavailability of drug candidates.[1]

Core Concepts: Asymmetric Hydrogenation of Tetrahydropyridines

The primary strategy for the enantioselective synthesis of 3-aminopiperidines involves the asymmetric hydrogenation of a prochiral tetrahydropyridine precursor. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and iridium, in conjunction with chiral phosphine (B1218219) ligands. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity (ee).

A common substrate class for this reaction is N-protected 1,2,3,6-tetrahydropyridines bearing an amino or protected amino group at the 3-position. The hydrogenation of the double bond creates two new stereocenters, and the chiral catalyst directs the addition of hydrogen from one face of the molecule, leading to the formation of a single desired stereoisomer.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation

The following tables summarize the performance of various rhodium and iridium catalyst systems in the asymmetric hydrogenation of tetrahydropyridine derivatives to yield enantioenriched piperidines.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation

SubstrateCatalyst PrecursorChiral LigandSolventH₂ Pressure (psi)Temp. (°C)ee (%)Reference
N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chlorideRh(NBD)₂(BF₄)Walphos 003Methanol220RT>99[2]

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium (B92312) Salts

Substrate (2-substituted pyridinium salt)Catalyst PrecursorChiral LigandSolventH₂ Pressure (psi)Temp. (°C)ee (%)Reference
2-Phenylpyridinium bromide[{Ir(cod)Cl}₂](R)-SynPhosPhMe/CH₂Cl₂ (1:1)6002893 (S)[3]
2-(4-Methoxyphenyl)pyridinium bromide[{Ir(cod)Cl}₂](R)-SynPhosPhMe/CH₂Cl₂ (1:1)6002892[3]
2-(4-Chlorophenyl)pyridinium bromide[{Ir(cod)Cl}₂](R)-SynPhosPhMe/CH₂Cl₂ (1:1)6002892[3]
2-(4-Fluorophenyl)pyridinium bromide[{Ir(cod)Cl}₂](R)-SynPhosPhMe/CH₂Cl₂ (1:1)6002893[3]
2-(4-Trifluoromethylphenyl)pyridinium bromide[{Ir(cod)Cl}₂](R)-SynPhosPhMe/CH₂Cl₂ (1:1)6002893[3]

Experimental Protocols

The following are generalized protocols for the asymmetric hydrogenation of tetrahydropyridine derivatives. Note: These protocols should be adapted and optimized for specific substrates and catalyst systems. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Protected 3-Amino-1,2,3,6-tetrahydropyridine

This protocol is adapted from a typical procedure for the asymmetric hydrogenation of pyridinium salts.[3]

Materials:

  • N-protected 3-amino-1,2,3,6-tetrahydropyridine substrate (1.0 equiv)

  • [{Ir(cod)Cl}₂] (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer) (0.01 equiv)

  • Chiral phosphine ligand (e.g., (R)-SynPhos) (0.022 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Dichloromethane 1:1 mixture)

  • Hydrogen gas (high purity)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • High-pressure stainless steel autoclave equipped with a magnetic stir bar

  • Schlenk line or glovebox

  • Standard laboratory glassware

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a stream of argon, add [{Ir(cod)Cl}₂] (0.01 equiv) and the chiral phosphine ligand (0.022 equiv) to a Schlenk flask. Add anhydrous, degassed solvent (e.g., 2-3 mL of PhMe/CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.

  • Reaction Setup: In the autoclave, place the N-protected 3-amino-1,2,3,6-tetrahydropyridine substrate (1.0 equiv).

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave containing the substrate via syringe.

  • Hydrogenation: Seal the autoclave, and purge with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 600 psi) with hydrogen.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) for 20-24 hours.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Add saturated aqueous sodium carbonate solution to the reaction mixture and stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched 3-aminopiperidine derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Protected Tetrahydropyridinium Salt

This protocol is based on the highly enantioselective hydrogenation of a fluorinated tetrahydropyridinium salt.[2]

Materials:

  • N-protected tetrahydropyridinium salt substrate (e.g., N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride) (1.0 equiv)

  • Rh(NBD)₂(BF₄) (Bis(norbornadiene)rhodium(I) tetrafluoroborate) (e.g., 0.01 equiv)

  • Chiral phosphine ligand (e.g., Walphos 003) (e.g., 0.011 equiv)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Solvents for work-up and purification

Equipment:

  • High-pressure stainless steel autoclave equipped with a magnetic stir bar

  • Schlenk line or glovebox

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Rh(NBD)₂(BF₄) and the chiral ligand in degassed methanol.

  • Reaction Setup: In a separate vial inside the glovebox, dissolve the tetrahydropyridinium salt substrate in degassed methanol.

  • Reaction Initiation: Transfer the substrate solution to the autoclave. Add the catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge with hydrogen gas and then pressurize to the desired pressure (e.g., 220 psi).

  • Reaction: Stir the reaction at room temperature until the reaction is complete (monitor by TLC, LC-MS, or ¹H NMR).

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or SFC. In some cases, the crude product is of high enough purity and enantioselectivity to be used in the next step without further purification.[2]

Visualizations

The following diagrams illustrate the key processes involved in the asymmetric hydrogenation for the synthesis of enantioenriched 3-aminopiperidine derivatives.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Tetrahydropyridine N-Protected 3-Amino- 1,2,3,6-Tetrahydropyridine Hydrogenation Asymmetric Hydrogenation Tetrahydropyridine->Hydrogenation H2 H₂ H2->Hydrogenation Metal Rh or Ir Precursor Catalyst_Formation [M-L*] Metal->Catalyst_Formation Ligand Chiral Phosphine Ligand Ligand->Catalyst_Formation Piperidine Enantioenriched N-Protected 3-Aminopiperidine Hydrogenation->Piperidine Catalyst_Formation->Hydrogenation Catalysis

Caption: General Reaction Scheme for Asymmetric Hydrogenation.

G Start Start Catalyst_Prep Catalyst Preparation (Metal Precursor + Chiral Ligand) Start->Catalyst_Prep Substrate_Prep Substrate Preparation (Inert Atmosphere) Start->Substrate_Prep Hydrogenation Hydrogenation Reaction (Autoclave, H₂ Pressure, Temp.) Catalyst_Prep->Hydrogenation Substrate_Prep->Hydrogenation Workup Reaction Work-up (Quenching, Extraction) Hydrogenation->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/SFC for ee) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Asymmetric Hydrogenation.

References

Application Notes and Protocols: (S)-1-Boc-3-aminopiperidine in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-1-Boc-3-aminopiperidine, and its corresponding (R)-enantiomer after deprotection, as a key chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document outlines the synthesis of prominent DPP-4 inhibitors, Alogliptin and Linagliptin (B1675411), presenting quantitative data, detailed experimental methodologies, and visual workflows to aid in research and development.

Introduction to DPP-4 Inhibition and the Role of Chiral Aminopiperidines

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, making it an effective therapeutic strategy for the management of type 2 diabetes mellitus.

The chiral aminopiperidine scaffold is a key pharmacophore in many potent and selective DPP-4 inhibitors. Specifically, the (R)-enantiomer of 3-aminopiperidine has been shown to effectively interact with the active site of the DPP-4 enzyme.[2] The synthesis of these inhibitors often employs the readily available (S)- or (R)-1-Boc-3-aminopiperidine, which provides a stable, protected amine for facile coupling reactions, with the Boc (tert-butyloxycarbonyl) group being easily removed in the final steps of the synthesis.

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Stimulates Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Secretion Insulin Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion Glucagon Secretion Glucagon Secretion->Blood Glucose Lowering Opposes Active Incretins->Insulin Secretion Stimulates Active Incretins->Glucagon Secretion Inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Degraded by Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits

DPP-4 Inhibition Signaling Pathway

Synthesis of Alogliptin using (R)-3-Aminopiperidine

Alogliptin is a potent and selective DPP-4 inhibitor. A common synthetic route involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine. The synthesis typically starts with the Boc-protected aminopiperidine, which is deprotected prior to the final coupling or deprotected in situ.

Experimental Workflow for Alogliptin Synthesis

Alogliptin_Synthesis_Workflow cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Reagents cluster_reagents4 Reagents 6-Chlorouracil (B25721) 6-Chlorouracil Intermediate_1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6-Chlorouracil->Intermediate_1 Alkylation Alogliptin_Boc Boc-Alogliptin Intermediate_1->Alogliptin_Boc Nucleophilic Substitution Alogliptin Alogliptin Alogliptin_Boc->Alogliptin Boc Deprotection Purification Purification Alogliptin->Purification Final_Product Alogliptin Benzoate (B1203000) Purification->Final_Product Reagent1 2-(bromomethyl)benzonitrile, NaH, LiBr, DMF/DMSO Reagent2 (R)-3-Boc-aminopiperidine, K2CO3, Isopropanol (B130326)/Water Reagent3 HCl or TFA (Deprotection) Reagent4 Benzoic Acid, Ethanol (B145695) (Salt Formation)

General Synthetic Workflow for Alogliptin
Detailed Experimental Protocol: Synthesis of Alogliptin Benzoate

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

A detailed protocol for this initial step can be found in the literature, often starting from 6-chlorouracil and 2-(bromomethyl)benzonitrile.[3]

Step 2: Synthesis of tert-butyl (R)-(1-(1-((2-cyanophenyl)methyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate (Boc-Alogliptin)

  • To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) in a mixture of isopropanol and water is added (R)-3-Boc-aminopiperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to reflux (approximately 80-85 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude Boc-Alogliptin, which can be used in the next step without further purification or purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Alogliptin

  • The crude Boc-Alogliptin from the previous step is dissolved in a suitable solvent such as dioxane or methanol (B129727).

  • An excess of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or HPLC).

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the crude Alogliptin hydrochloride or trifluoroacetate (B77799) salt.

Step 4: Formation and Purification of Alogliptin Benzoate

  • The crude Alogliptin salt is dissolved in ethanol, and a solution of benzoic acid (1.0-1.1 eq) in ethanol is added.

  • The mixture is stirred, and the Alogliptin benzoate salt precipitates. The precipitation can be enhanced by cooling the mixture.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Alogliptin benzoate.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Quantitative Data for Alogliptin Synthesis
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 6-Chlorouracil, 2-(bromomethyl)benzonitrileNaH, LiBrDMF/DMSORoom Temp12-24~54>95
2 Intermediate from Step 1, (R)-3-Boc-aminopiperidineK₂CO₃Isopropanol/Water80-8512-2470-85>90 (crude)
3 Boc-AlogliptinHCl or TFADioxane or MethanolRoom Temp2-4>95 (crude)-
4 Alogliptin Salt, Benzoic Acid-EthanolRoom Temp1-280-90>99.5

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.

Synthesis of Linagliptin using (R)-3-Aminopiperidine

Linagliptin is another prominent DPP-4 inhibitor featuring a xanthine (B1682287) backbone. The synthesis involves the coupling of an 8-bromo-xanthine derivative with (R)-3-aminopiperidine.

Experimental Workflow for Linagliptin Synthesis

Linagliptin_Synthesis_Workflow cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Reagents Xanthine_Derivative 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1- ((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione Boc_Linagliptin Boc-Linagliptin Xanthine_Derivative->Boc_Linagliptin Nucleophilic Substitution Linagliptin Linagliptin Boc_Linagliptin->Linagliptin Boc Deprotection Purification Purification Linagliptin->Purification Final_Product Linagliptin Purification->Final_Product Reagent1 (R)-3-Boc-aminopiperidine, K2CO3, Acetonitrile Reagent2 HCl or TFA (Deprotection) Reagent3 Recrystallization (e.g., Methanol/MTBE)

General Synthetic Workflow for Linagliptin
Detailed Experimental Protocol: Synthesis of Linagliptin

Step 1: Synthesis of tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Boc-Linagliptin)

  • In a suitable reactor, suspend 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (1.0 eq), (R)-3-Boc-aminopiperidine (1.2-1.6 eq), and potassium carbonate (3-7 eq) in acetonitrile.[5]

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours, monitoring the reaction by HPLC.[5]

  • After completion, cool the reaction mixture and add hot water (around 70 °C) slowly to precipitate the product.

  • Stir the suspension at room temperature, filter the solid, wash with water, and dry to obtain crude Boc-Linagliptin.

Step 2: Synthesis of Linagliptin

  • Dissolve the crude Boc-Linagliptin in a mixture of methanol and water.

  • Add a strong acid, such as hydrochloric acid, to facilitate the removal of the Boc protecting group.

  • Stir the reaction at room temperature until completion.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the Linagliptin free base.

  • Filter the solid, wash with water, and dry to obtain crude Linagliptin.

Step 3: Purification of Linagliptin

  • The crude Linagliptin can be purified by recrystallization. A common solvent system is a mixture of methanol and methyl tert-butyl ether (MTBE).[6]

  • Dissolve the crude product in a minimal amount of hot methanol and then slowly add MTBE until turbidity is observed.

  • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

  • Collect the purified Linagliptin by filtration, wash with cold MTBE, and dry under vacuum.

Quantitative Data for Linagliptin Synthesis
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 8-Bromo-xanthine derivative, (R)-3-Boc-aminopiperidineK₂CO₃Acetonitrile80-8524-48~98 (crude)~92 (crude)
2 Boc-LinagliptinHClMethanol/WaterRoom Temp2-4>90>95 (crude)
3 Crude Linagliptin-Methanol/MTBE--85-95 (recrystallization)>99.8

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against DPP-4 using a fluorogenic substrate.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, DPP-4 Enzyme, Substrate (Gly-Pro-AMC), and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Blank (No Enzyme) - Control (Enzyme only) - Inhibitor (Enzyme + Compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate plate at 37°C for 10 min Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) to all wells to initiate the reaction Pre_incubation->Add_Substrate Incubation Incubate plate at 37°C for 30 min Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro DPP-4 Inhibition Assay
Detailed Protocol

  • Reagent Preparation :

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-4 Enzyme: Dilute human recombinant DPP-4 to the desired concentration in assay buffer.

    • Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration (e.g., 200 µM) in assay buffer.[7]

    • Inhibitor: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format) :

    • In a black 96-well microplate, add 26 µL of the test compound solution (or DMSO for the control) and 24 µL of the diluted DPP-4 enzyme solution to each well.[7]

    • Incubate the plate at 37°C for 10 minutes.[7]

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[7]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data for DPP-4 Inhibition
CompoundIC₅₀ (nM)
Alogliptin <10
Linagliptin 1
Sitagliptin 18

Note: IC₅₀ values are approximate and can vary based on assay conditions.[7][8]

Conclusion

This compound is a critical and versatile chiral intermediate for the synthesis of a variety of DPP-4 inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working in the field of diabetes drug discovery. The straightforward coupling and deprotection steps, combined with the high enantiomeric purity of the starting material, enable the efficient and stereoselective synthesis of these important therapeutic agents.

References

Application of (S)-1-Boc-3-aminopiperidine in Alogliptin Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the application of the chiral intermediate, 1-Boc-3-aminopiperidine, in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin (B1666894). Detailed experimental protocols for the key synthetic transformations, quantitative data summaries, and visualizations of the synthetic workflow and biological mechanism of action are presented. It is important to note that for the synthesis of alogliptin, the (R)-enantiomer, (R)-1-Boc-3-aminopiperidine, is utilized to achieve the desired stereochemistry in the final active pharmaceutical ingredient. This guide will therefore focus on the application of the (R)-enantiomer.

Introduction

Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which is a key therapeutic target for the management of type 2 diabetes mellitus.[1][2] The chemical structure of alogliptin features a chiral (R)-3-aminopiperidine moiety, which is crucial for its interaction with the DPP-4 enzyme.[3] The synthesis of alogliptin typically involves the coupling of a substituted pyrimidinedione intermediate with (R)-3-aminopiperidine or its protected form, (R)-1-Boc-3-aminopiperidine. The Boc (tert-butoxycarbonyl) protecting group is employed to prevent side reactions and is removed in a subsequent step to yield the final compound.[4]

Synthetic Pathway Overview

The synthesis of alogliptin utilizing (R)-1-Boc-3-aminopiperidine can be broadly divided into three key stages:

  • Synthesis of the Pyrimidinedione Intermediate: This involves the construction of the 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile core.

  • Coupling Reaction: Nucleophilic substitution reaction between the pyrimidinedione intermediate and (R)-1-Boc-3-aminopiperidine to form Boc-protected alogliptin.

  • Deprotection: Removal of the Boc protecting group to yield alogliptin.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of Pyrimidinedione Intermediate cluster_1 Coupling and Deprotection 6-Chlorouracil (B25721) 6-Chlorouracil N-Benzyluracil_derivative N-Benzyluracil derivative 6-Chlorouracil->N-Benzyluracil_derivative Alkylation 2-(Bromomethyl)benzonitrile (B57715) 2-(Bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile->N-Benzyluracil_derivative Pyrimidinedione_Intermediate 2-((6-Chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile N-Benzyluracil_derivative->Pyrimidinedione_Intermediate Methylation Iodomethane Iodomethane Iodomethane->Pyrimidinedione_Intermediate Boc_Alogliptin Boc-Alogliptin Pyrimidinedione_Intermediate->Boc_Alogliptin Coupling R_Boc_Aminopiperidine (R)-1-Boc-3-aminopiperidine R_Boc_Aminopiperidine->Boc_Alogliptin Alogliptin Alogliptin Boc_Alogliptin->Alogliptin Boc Deprotection Alogliptin_Benzoate Alogliptin Benzoate Alogliptin->Alogliptin_Benzoate Salt Formation Benzoic_Acid Benzoic_Acid Benzoic_Acid->Alogliptin_Benzoate

Figure 1: Synthetic Workflow for Alogliptin

Experimental Protocols

Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

This protocol describes a common method for the synthesis of the key pyrimidinedione intermediate.

Step 1: Alkylation of 6-Chlorouracil

  • To a solution of 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).

  • Add 2-(bromomethyl)benzonitrile to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzyluracil derivative.

Step 2: Methylation of the N-benzyluracil derivative

  • Dissolve the product from Step 1 in a mixture of DMF and tetrahydrofuran (B95107) (THF).

  • Add sodium hydride (NaH) to the solution, followed by the addition of iodomethane.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Work up the reaction as described in Step 1 to isolate the 1,3-disubstituted uracil (B121893) intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Coupling of Pyrimidinedione Intermediate with (R)-3-aminopiperidine dihydrochloride (B599025)

This protocol details the nucleophilic substitution reaction to introduce the chiral amine. While the user requested information on (S)-1-Boc-3-aminopiperidine, this protocol uses the commercially available (R)-3-aminopiperidine dihydrochloride salt, which is functionally equivalent for this coupling step after in-situ free-basing. A similar protocol would be followed for the Boc-protected version, with a subsequent deprotection step.

  • In a suitable reaction vessel, charge isopropyl alcohol, 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile, (R)-3-aminopiperidine dihydrochloride, sodium carbonate, and a catalytic amount of potassium iodide.[4]

  • Heat the reaction mixture to 65-70°C and maintain this temperature for 12 to 14 hours.[4]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).[4]

  • After completion, filter the reaction mass and wash the solid with isopropyl alcohol.[4]

  • The filtrate containing the alogliptin free base can be used directly in the next step or purified by column chromatography.

Boc Deprotection of Boc-Alogliptin

This protocol describes the removal of the Boc protecting group using acidic conditions. Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected alogliptin in anhydrous dichloromethane (B109758) (DCM).

  • Add TFA to the solution (a common concentration is 20-50% v/v TFA in DCM).

  • Stir the reaction mixture at room temperature. Reaction times typically range from 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve the Boc-protected alogliptin in a minimal amount of a suitable co-solvent if necessary (e.g., methanol (B129727) or DCM).

  • Add a 4M solution of HCl in 1,4-dioxane (B91453) (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected alogliptin hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • If a precipitate forms, collect the solid by filtration and wash with anhydrous diethyl ether.

  • If the product remains in solution, remove the solvent in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.

  • Dry the resulting solid under vacuum to obtain the pure alogliptin hydrochloride.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of alogliptin.

StepReactantsReagents and ConditionsYield (%)Purity (%)Reference
Alkylation6-Chlorouracil, 2-(Bromomethyl)benzonitrileNaH, LiBr, DMF-DMSO54-[5]
MethylationN-Benzyluracil derivative, IodomethaneNaH, DMF/THF72-[5]
Coupling2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochlorideNaHCO3, Methanol (reflux) or K2CO3, aqueous isopropanol->95[2]
Overall (3 stages)--20-25-[5]

Mechanism of Action of Alogliptin

Alogliptin functions by competitively and reversibly inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] The increased levels of active incretins lead to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[6][7]

Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates Active_Incretins Active Incretins (GLP-1, GIP) Gut->Active_Incretins releases DPP4 DPP-4 Enzyme Active_Incretins->DPP4 degraded by Pancreas Pancreas Active_Incretins->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Alogliptin Alogliptin Alogliptin->DPP4 inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin_Secretion->Glucose_Uptake Liver Liver Glucagon_Secretion->Liver Hepatic_Glucose_Production ↓ Hepatic Glucose Production Liver->Hepatic_Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose_Production->Blood_Glucose

Figure 2: Mechanism of Action of Alogliptin

Conclusion

The use of (R)-1-Boc-3-aminopiperidine is a critical step in the synthesis of alogliptin, enabling the introduction of the essential chiral aminopiperidine moiety. The synthetic routes are well-established, involving a key coupling reaction followed by a standard Boc deprotection. The protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the development and synthesis of alogliptin and related DPP-4 inhibitors.

References

Application Notes and Protocols: Protocol for Boc Deprotection of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of (S)-1-Boc-3-aminopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical agents. Two common and effective methods utilizing hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are presented, complete with experimental procedures, a comparative data summary, and visual workflows to guide researchers in achieving efficient and clean deprotection.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. The Boc protecting group allows for selective functionalization at other positions of the molecule. Its subsequent removal is a critical step to liberate the piperidine (B6355638) nitrogen for further synthetic transformations. The choice of deprotection conditions is crucial to ensure high yield and purity of the desired (S)-3-aminopiperidine product. Acid-catalyzed removal of the Boc group is the most common strategy, proceeding via protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] This application note details two robust protocols for this transformation.

Comparative Data of Boc Deprotection Methods

The selection of the deprotection reagent can be influenced by factors such as substrate compatibility, desired salt form of the product, and reagent handling considerations. The following table summarizes quantitative data for the deprotection of this compound using different acidic conditions.

ReagentSolventTemperatureTimeYieldPuritySalt FormReference
Concentrated HClMethanol (B129727)Reflux1 hour55%98% (HNMR)Dihydrochloride (B599025)[2]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-2 hours>90% (Typical)HighTrifluoroacetate (B77799)General Protocol

Experimental Protocols

Protocol 1: Boc Deprotection using Hydrochloric Acid in Methanol

This protocol describes the deprotection of this compound to yield (S)-3-aminopiperidine dihydrochloride.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of the N-Boc protected intermediate in methanol, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and continue stirring for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the solid with cold methanol to remove any residual impurities.

  • Dry the solid under vacuum to obtain (S)-3-aminopiperidine dihydrochloride.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol provides a general and widely used method for Boc deprotection at room temperature.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

  • To the stirred solution, add an equal volume of TFA (for a 1:1 TFA:DCM mixture). For sensitive substrates, the concentration of TFA can be reduced to 25-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • Work-up for the free amine: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-aminopiperidine.

  • Work-up for the salt: a. After removal of the solvent and excess TFA, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol). b. Add diethyl ether to precipitate the trifluoroacetate salt. c. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Acid H⁺ (from HCl or TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine (S)-3-aminopiperidine Salt Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow cluster_workup Work-up Options Start Start: this compound Reaction Dissolve in Solvent Add Acid (HCl or TFA) Start->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Work-up Monitoring->Workup Evaporation Solvent Evaporation Workup->Evaporation 1. End Product: (S)-3-aminopiperidine Salt or Free Base Neutralization Neutralization (e.g., NaHCO₃) & Extraction Evaporation->Neutralization 2a. For Free Base Precipitation Precipitation (e.g., with Diethyl Ether) Evaporation->Precipitation 2b. For Salt Neutralization->End Filtration Filtration & Drying Precipitation->Filtration Filtration->End

Caption: General Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols for Coupling Reactions Involving (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopiperidine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into a variety of therapeutic candidates. Its unique structural features, including a protected secondary amine within the piperidine (B6355638) ring and a reactive primary amine at the 3-position, make it a versatile scaffold for generating libraries of complex molecules. These application notes provide detailed protocols for common coupling reactions involving this compound, including amide bond formation, urea (B33335) synthesis, and reductive amination.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for these reactions. The primary amine at the 3-position readily couples with a wide range of carboxylic acids to form stable amide linkages. This reaction is central to the synthesis of numerous kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK).

Quantitative Data for Amide Coupling Reactions
Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A widely used and cost-effective method.[1]
HATU-DIPEADMF2 - 685 - 95Generally provides high yields and is suitable for sterically hindered substrates.[1]
PyBOP-DIPEADMF2 - 880 - 95Another effective reagent, particularly in peptide synthesis.
T3P-PyridineEtOAc1 - 480 - 92A versatile and efficient coupling reagent.
Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Amide_Coupling_Workflow cluster_start Starting Materials start1 This compound reaction Amide Coupling start1->reaction start2 Carboxylic Acid (R-COOH) start2->reaction reagents HATU, DIPEA, DMF reagents->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product Desired Amide Product purification->product

Caption: Workflow for Amide Bond Formation.

Urea Formation

The primary amine of this compound can react with isocyanates or their synthetic equivalents to form urea derivatives. This functionality is also found in various biologically active molecules. A one-pot synthesis from Boc-protected amines provides an efficient route to these compounds.[2][3][4]

Quantitative Data for One-Pot Urea Synthesis
AmineDehydrating AgentBaseSolventTime (h)Yield (%)Notes
Primary or Secondary AmineTrifluoromethanesulfonyl anhydride (B1165640)2-Chloropyridine (B119429)DCM1 - 380 - 96In situ generation of isocyanate from the Boc-protected amine.[2]
Experimental Protocol: One-Pot Urea Synthesis

This protocol describes the formation of a urea by reacting this compound with a primary or secondary amine via an in situ generated isocyanate.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Trifluoromethanesulfonyl anhydride (Tf₂O)

  • 2-Chloropyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and 2-chloropyridine (1.1 equivalents) in anhydrous DCM at -78 °C, add trifluoromethanesulfonyl anhydride (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate the isocyanate in situ.

  • Add the primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Urea_Synthesis_Workflow cluster_start Starting Materials start1 This compound reaction One-Pot Urea Synthesis start1->reaction start2 Amine (R-NH2) start2->reaction reagents 1. Tf2O, 2-Chloropyridine 2. Add Amine reagents->reaction workup Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product Desired Urea Product purification->product

Caption: Workflow for One-Pot Urea Synthesis.

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. The primary amine of this compound can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Quantitative Data for Reductive Amination
CarbonylReducing AgentSolventTime (h)Yield (%)Notes
Aromatic AldehydeNaBH(OAc)₃DCE or DCM6 - 2470 - 90A mild and widely used reducing agent for reductive amination.[5]
KetoneNaBH₃CNMeOH12 - 4860 - 85Often requires acidic conditions to facilitate imine formation.[5]
Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equivalent) in DCM or DCE, add this compound (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive_Amination_Workflow cluster_start Starting Materials start1 This compound reaction Reductive Amination start1->reaction start2 Aldehyde or Ketone start2->reaction reagents NaBH(OAc)3, DCM reagents->reaction workup Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product Desired Secondary Amine purification->product

Caption: Workflow for Reductive Amination.

Application in Drug Discovery: Targeting the BTK Signaling Pathway

Derivatives of this compound are key components of several inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[7] BTK inhibitors that incorporate the (S)-3-aminopiperidine moiety can effectively block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK

Caption: Simplified BTK Signaling Pathway.

References

Application Notes and Protocols for the Large-Scale Production of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is paramount for the efficacy and safety of the final drug products. Notably, it is a key intermediate in the manufacture of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This document provides detailed application notes and experimental protocols for the large-scale production of this compound, focusing on enzymatic synthesis, synthesis from the chiral pool, and classical resolution methods.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of numerous pharmaceutical agents.[1] Its primary application lies in the development of DPP-4 inhibitors. The (S)-amino group of the piperidine (B6355638) ring is crucial for the interaction with the target enzyme, leading to potent and selective inhibition.

Key Pharmaceutical Applications:

  • DPP-4 Inhibitors: This class of drugs, including linagliptin (B1675411) and alogliptin, relies on the chiral structure of this compound for their therapeutic effect.[2][3]

  • Novel Inhibitors: It also serves as a key intermediate for the synthesis of other novel inhibitors, such as CHK1 inhibitors and PI3Kδ inhibitors.

Synthesis Methodologies: A Comparative Overview

Several synthetic routes for the large-scale production of this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on factors such as cost, efficiency, scalability, and environmental impact.

Comparison of Large-Scale Synthesis Routes

Method Starting Material Key Reagents/Catalysts Typical Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Enzymatic Asymmetric Synthesis 1-Boc-3-piperidoneω-Transaminase, Amine Donor (e.g., Isopropylamine), PLP70-95%[1][4]>99%[5]High enantioselectivity, Mild reaction conditions, Environmentally friendlyEnzyme cost and stability can be a concern
Synthesis from Chiral Pool L-Glutamic AcidBoc₂O, NaBH₄, TsCl, Amines44-55% (overall)High (from chiral precursor)Utilizes a readily available and inexpensive chiral starting materialMulti-step synthesis, Lower overall yield
Classical Resolution Racemic 1-Boc-3-aminopiperidineChiral Resolving Agent (e.g., (L)-Mandelic Acid, Chiral Phosphoric Acids)<50% (per cycle)>99%Well-established technologyTheoretical maximum yield of 50% per resolution cycle, Requires recycling of the unwanted enantiomer

Experimental Protocols

Enzymatic Asymmetric Synthesis via Reductive Amination

This method employs an ω-transaminase to catalyze the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, to directly yield the desired (S)-enantiomer with high enantiopurity.[1][5]

Protocol for Batch Process:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM triethanolamine (B1662121) buffer, pH 7.5).

  • Addition of Reagents: Add isopropylamine (B41738) (as the amine donor) to a final concentration of 1.1 M and pyridoxal-5'-phosphate (PLP) to a final concentration of 1.4 mM.

  • Enzyme Addition: Introduce the immobilized ω-transaminase (e.g., ATA-025-IMB) to the reaction mixture.

  • Substrate Addition: Add a solution of 1-Boc-3-piperidone in a minimal amount of a co-solvent like DMSO.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by HPLC.

  • Work-up: Upon completion, filter off the immobilized enzyme for reuse. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Protocol for Continuous Flow Process:

A continuous flow system can be established for enhanced efficiency and scalability.[4]

  • System Setup: Pack a column with the immobilized ω-transaminase.

  • Reagent Stream: Prepare a solution containing 1-Boc-3-piperidone, isopropylamine, and PLP in a suitable buffer with a co-solvent.

  • Reaction: Pump the reagent stream through the packed bed reactor at a controlled flow rate and temperature.

  • Collection and Purification: The product stream is collected at the outlet of the reactor. The this compound can be isolated by extraction and subsequent purification steps. This system was operated for 24 hours and achieved a space-time yield of 930.73 g·L⁻¹·day⁻¹, with a 95% conversion rate within a 10-minute residence time.[4][6]

Diagram of Enzymatic Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Amination cluster_workup Purification start 1-Boc-3-piperidone reaction Biocatalytic Reaction (Batch or Continuous Flow) start->reaction reagents ω-Transaminase Isopropylamine PLP Buffer reagents->reaction filtration Enzyme Filtration/Separation reaction->filtration extraction Solvent Extraction filtration->extraction purification Chromatography/Distillation extraction->purification product This compound purification->product

Caption: Enzymatic synthesis workflow.

Synthesis from Chiral Pool: L-Glutamic Acid

This multi-step synthesis utilizes the inherent chirality of L-glutamic acid to produce the desired enantiomer.

Detailed Protocol:

  • Esterification and Boc-Protection:

  • Reduction to Diol:

    • Reduce the diester using a reducing agent such as sodium borohydride (B1222165) in methanol to obtain the corresponding diol, (S)-tert-butyl (1,5-dihydroxy-2-yl)carbamate.

  • Ditosylation:

    • Convert the diol to the ditosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine.

  • Cyclization:

    • The ditosylate is then cyclized by reaction with a suitable amine (e.g., benzylamine) to form the protected piperidine ring.

  • Deprotection:

    • Finally, removal of the protecting groups (e.g., hydrogenolysis of the benzyl (B1604629) group) yields this compound. The overall yield for substituted piperidines from L-glutamic acid is reported to be in the range of 44% to 55%.

Diagram of Chiral Pool Synthesis Workflow

G start L-Glutamic Acid step1 Esterification & Boc Protection start->step1 step2 Reduction to Diol step1->step2 step3 Ditosylation step2->step3 step4 Cyclization step3->step4 step5 Deprotection step4->step5 product This compound step5->product

Caption: Chiral pool synthesis workflow.

Classical Resolution of Racemic 1-Boc-3-aminopiperidine

This method involves the separation of a racemic mixture of 1-Boc-3-aminopiperidine using a chiral resolving agent.

Detailed Protocol:

  • Synthesis of Racemic 1-Boc-3-aminopiperidine:

    • Protect racemic 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-Boc-3-aminopiperidine in a suitable solvent (e.g., isopropanol).

    • Add a solution of a chiral resolving agent, such as (L)-mandelic acid (0.5 equivalents), in the same solvent.

    • Heat the mixture to obtain a clear solution and then cool it slowly to room temperature to allow for the preferential crystallization of one diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by filtration. The diastereomeric purity can be enhanced by recrystallization.

  • Liberation of the Free Amine:

    • Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the chiral acid.

    • Extract the liberated this compound with an organic solvent.

  • Purification:

    • Dry the organic extract and concentrate it to obtain the enantiomerically enriched product. Further purification can be achieved by chromatography if needed.

Diagram of Classical Resolution Workflow

G start Racemic 1-Boc-3-aminopiperidine step1 Diastereomeric Salt Formation with Chiral Acid start->step1 step2 Fractional Crystallization step1->step2 step3 Isolation of Diastereomeric Salt step2->step3 unwanted Unwanted (R)-Enantiomer (in mother liquor) step2->unwanted step4 Liberation of Free Amine (Base Treatment) step3->step4 product This compound step4->product

Caption: Classical resolution workflow.

Conclusion

The large-scale production of this compound is a well-established field with multiple viable synthetic strategies. The choice of the optimal route depends on a careful evaluation of economic, technical, and environmental factors. Enzymatic asymmetric synthesis is emerging as a powerful and sustainable method, offering high yields and excellent enantioselectivity. The synthesis from the chiral pool provides a cost-effective alternative, while classical resolution remains a reliable, albeit less atom-economical, option. The detailed protocols and comparative data presented in this document are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

Application Notes and Protocols for the Continuous Flow Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including inhibitors for CHK1 and phosphoinositide 3-kinase delta (PI3Kδ)[1]. Traditional batch synthesis methods for this compound often face challenges related to scalability, safety, and efficiency. This document provides detailed application notes and protocols for the continuous flow synthesis of this compound, leveraging an immobilized ω-transaminase biocatalyst. This enzymatic approach offers high enantioselectivity, mild reaction conditions, and improved space-time yields, making it an attractive alternative for industrial-scale production[1][2]. The protocols outlined below are based on the successful implementation of a continuous flow system that achieves high conversion and excellent product purity.

Introduction

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. Continuous flow chemistry, particularly when coupled with biocatalysis, presents a powerful platform for the efficient and sustainable production of these high-value intermediates. The use of immobilized enzymes in packed-bed reactors allows for high catalyst loading, straightforward product-catalyst separation, and enhanced enzyme stability, leading to prolonged operational performance[1].

This protocol details a chemoenzymatic continuous flow process for the asymmetric synthesis of this compound from the prochiral ketone, 1-Boc-3-piperidone. The key transformation is catalyzed by an ω-transaminase immobilized on an amino-ethylenediamine-modified epoxide support, which has demonstrated high binding efficiency and activity recovery[1].

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_products Products ketone 1-Boc-3-piperidone catalyst Immobilized ω-Transaminase PLP (cofactor) ketone->catalyst amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->catalyst product This compound byproduct Ketone Byproduct (e.g., Acetone) catalyst->product catalyst->byproduct

Caption: Asymmetric synthesis of this compound.

Experimental Protocols

Protocol 1: Preparation of Immobilized ω-Transaminase

This protocol describes the modification of an epoxy resin with ethylenediamine (B42938) (EDA) and the subsequent covalent immobilization of ω-transaminase.

Materials:

Procedure:

  • Epoxy Resin Modification:

    • Wash the epoxy resin with deionized water to remove any impurities.

    • Prepare a solution of ethylenediamine in an appropriate solvent.

    • Suspend the washed epoxy resin in the EDA solution.

    • Incubate the suspension with gentle agitation (e.g., in a shaking incubator) at a controlled temperature for a specified duration to allow for the reaction between the epoxy groups and the amine groups of EDA.

    • After the reaction, filter the modified resin and wash it thoroughly with deionized water to remove any unreacted EDA. The resulting material is the amino-ethylenediamine-modified epoxide support (EES).

  • Enzyme Immobilization:

    • Suspend the prepared EES in a phosphate buffer (pH 8.0).

    • Add the ω-transaminase solution to the EES suspension.

    • Incubate the mixture with gentle agitation for a period to allow for the initial adsorption of the enzyme onto the support.

    • Following the initial incubation, add glutaraldehyde solution dropwise to the mixture to act as a crosslinking agent, forming covalent bonds between the enzyme and the support.

    • Continue the incubation with gentle agitation to complete the immobilization process.

    • Filter the immobilized enzyme and wash it extensively with phosphate buffer to remove any unbound enzyme and residual glutaraldehyde.

    • The prepared immobilized ω-transaminase is now ready for use in the continuous flow reactor.

Protocol 2: Continuous Flow Synthesis of this compound

This protocol details the setup and operation of the continuous flow system for the synthesis.

Equipment and Reagents:

  • HPLC pump

  • Packed-bed reactor (e.g., a glass column)

  • Water bath or column heater for temperature control

  • Back-pressure regulator

  • Immobilized ω-transaminase

  • 1-Boc-3-piperidone (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., triethanolamine (B1662121) buffer, pH 7.5)[3]

  • Organic co-solvent (e.g., DMSO)[3]

  • Collection vessel

Procedure:

  • Reactor Preparation:

    • Carefully pack the packed-bed reactor with the immobilized ω-transaminase, ensuring no voids or channeling.

    • Connect the reactor to the HPLC pump and other components of the flow system.

    • Equilibrate the packed-bed reactor by pumping the reaction buffer through it at the desired reaction temperature.

  • Reaction Mixture Preparation:

    • Prepare the substrate feed solution by dissolving 1-Boc-3-piperidone, isopropylamine, and PLP in the reaction buffer. An organic co-solvent such as DMSO may be required to ensure the solubility of the substrate[3].

  • Continuous Flow Reaction:

    • Set the desired reaction temperature using the water bath or column heater.

    • Pump the substrate feed solution through the packed-bed reactor at a constant, predetermined flow rate. The flow rate will determine the residence time of the reactants in the reactor.

    • Maintain a constant back pressure using the back-pressure regulator to ensure a stable flow.

    • Collect the reactor effluent, which contains the product, this compound, unreacted substrate, and byproducts, in a collection vessel.

    • The system can be operated continuously for extended periods, with samples taken periodically for analysis to monitor conversion and enantioselectivity[1].

Protocol 3: Analytical Method for Reaction Monitoring

This protocol describes a general method for the analysis of the reaction mixture by High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (ee).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)[4]

  • Mobile phase solvents (e.g., ethanol, diethylamine)[4]

  • Derivatization agent (e.g., p-toluenesulfonyl chloride), if required[4]

  • Standards of 1-Boc-3-piperidone, this compound, and (R)-1-Boc-3-aminopiperidine

Procedure:

  • Sample Preparation (if derivatization is needed):

    • As 3-aminopiperidine derivatives may have poor UV absorbance, pre-column derivatization can be employed to improve detection[4].

    • To a sample of the reaction mixture, add a solution of p-toluenesulfonyl chloride in the presence of a base.

    • Allow the reaction to proceed to completion to form the sulfonamide derivative.

    • Quench the reaction and prepare the sample for HPLC analysis by diluting it with the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase (e.g., 0.1% diethylamine (B46881) in ethanol) at a constant flow rate (e.g., 0.5 mL/min)[4].

    • Inject the prepared sample (derivatized or underivatized) onto the column.

    • Monitor the elution of the components using a UV detector at an appropriate wavelength (e.g., 228 nm for the derivatized product)[4].

    • Identify the peaks corresponding to the substrate and the (S) and (R) enantiomers of the product by comparing their retention times with those of the analytical standards.

    • Calculate the conversion by comparing the peak area of the substrate with the sum of the peak areas of the product enantiomers.

    • Determine the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Protocol 4: Product Purification

This protocol provides a general procedure for the purification of this compound from the reaction mixture.

Equipment and Reagents:

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Extraction:

    • Transfer the collected reaction effluent to a separatory funnel.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers.

    • Wash the combined organic layers with brine to remove any remaining aqueous components.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

  • Concentration:

    • Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatographic Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel.

    • Elute the product using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound from any unreacted starting material and byproducts.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

ParameterValueReference
Enzymeω-Transaminase[1]
SupportAmino-ethylenediamine-modified epoxide resin[1]
Binding Efficiency>95%[1]
Activity Recovery75%[1]
Residence Time10 minutes[1]
Conversion95%[1]
Continuous Operation24 hours[1][2]
Space-Time Yield930.73 g·L⁻¹·day⁻¹[1][2]
Enzyme Stability90% residual activity after 15 cycles[1]

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_synthesis Continuous Flow Synthesis cluster_analysis_purification Downstream Processing prep1 Epoxy Resin Modification with EDA prep2 Enzyme Immobilization on Modified Resin prep1->prep2 synth1 Reactor Packing and Equilibration prep2->synth1 synth3 Continuous Flow Reaction synth1->synth3 synth2 Substrate Feed Preparation synth2->synth3 ap1 Reaction Monitoring (HPLC Analysis) synth3->ap1 ap2 Product Extraction synth3->ap2 ap3 Purification (Column Chromatography) ap2->ap3 ap4 Final Product: This compound ap3->ap4

Caption: Workflow for continuous synthesis of this compound.

Conclusion

The continuous flow synthesis of this compound using an immobilized ω-transaminase offers a highly efficient, scalable, and sustainable method for the production of this key pharmaceutical intermediate. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to implement this advanced manufacturing technology. The high conversion rates, excellent enantioselectivity, and impressive space-time yields demonstrate the potential of this approach to replace traditional batch processes in an industrial setting.

References

Application Note: Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 3-aminopiperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes.[1][2] Specifically, (R)-3-amino-1-Boc-piperidine is a key intermediate for drugs like alogliptin (B1666894) and linagliptin.[1][2] Traditional chemical synthesis routes for these compounds often involve multiple steps, harsh reaction conditions, and challenging separations of enantiomers. Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs), offers a greener and more efficient alternative for the asymmetric synthesis of these high-value chiral amines from prochiral ketones.[1][3] This application note details protocols for the amination of 1-Boc-3-piperidone to produce enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine using commercially available immobilized ω-transaminases.

ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, employing pyridoxal-5'-phosphate (PLP) as a cofactor.[1][4] The use of immobilized enzymes enhances stability, simplifies product purification, and allows for enzyme reuse, making the process more cost-effective and scalable.[1][5]

Reaction Scheme

G sub 1-Boc-3-piperidone enzyme ω-Transaminase (PLP cofactor) sub->enzyme prod 1-Boc-3-aminopiperidine donor Isopropylamine (B41738) (Amine Donor) donor->enzyme byprod Acetone enzyme->prod enzyme->byprod

Caption: Transamination of 1-Boc-3-piperidone.

Data Summary

The following table summarizes the results from the asymmetric amination of 1-Boc-3-piperidone using different immobilized ω-transaminases under various conditions.

EnzymeSubstrate Conc. (mM)Amine DonorTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Product EnantiomerReference
Various TA-IMBs45Isopropylamine (1.1 M)3524Up to >99Up to >99(R) or (S)[1]
ATA-025-IMB208Isopropylamine (1.1 M)5024>99>99(R)[1]
ATA-W12-EES20Isopropylamine (40 mM)37696>99.5(S)[6]
ω-transaminase237Isopropylamine452486.2>99(R)[7]
ATA1012750Isopropylamine (1.5 M)30-5012>99.9>99.9Not Specified[8]

Experimental Protocols

The following protocols are adapted from published procedures for the enzymatic amination of 1-Boc-3-piperidone.[1][6][7]

Materials and Reagents

Protocol 1: General Procedure for Screening Immobilized Transaminases (Batch)

This protocol is suitable for initial screening of different enzymes.

G A Prepare Buffer Solution (5 mL Triethanolamine buffer, 100 mM, pH 7.5) B Add Reagents (Isopropylamine (1.1 M), PLP (1.4 mM)) A->B C Add Immobilized Enzyme (200 mg TA-IMB) B->C D Pre-incubation (Stir at 35°C, 550 rpm for 5 min) C->D F Add Substrate Solution D->F E Prepare Substrate Solution (0.26 mmol 1-Boc-3-piperidone in 750 µL DMSO) E->F G Reaction (Stir at 35°C, 550 rpm for 24 h) F->G H Monitor Reaction (HPLC and TLC) G->H I Work-up (Filter enzyme, extract product) H->I

Caption: Workflow for screening transaminases.

Procedure:

  • In a reaction vessel, combine 5 mL of triethanolamine buffer (100 mM, pH 7.5), isopropylamine (to a final concentration of 1.1 M), and PLP (to a final concentration of 1.4 mM).[1]

  • Add 200 mg of the immobilized ω-transaminase (TA-IMB).[1]

  • Stir the mixture at 35°C and 550 rpm for 5 minutes.[1]

  • In a separate vial, dissolve 1-Boc-3-piperidone (0.26 mmol, final concentration 45 mM) in 750 µL of DMSO and preheat to 35°C.[1]

  • Add the preheated substrate solution to the enzyme mixture to start the reaction.[1]

  • Maintain the reaction at 35°C with stirring (550 rpm) in an open vessel for 24 hours.[1]

  • Monitor the reaction progress by HPLC and/or TLC.[1]

  • Upon completion, filter the enzyme under vacuum. The enzyme can be washed with buffer and reused.[1]

  • For product isolation, adjust the filtrate pH to 13 with KOH and extract with dichloromethane (4 x 5 mL). Combine the organic layers, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure.[2]

Protocol 2: Preparative Scale Synthesis (Batch)

This protocol is optimized for higher substrate concentrations to produce larger quantities of the product.

G A Prepare Buffer Solution (4 mL Triethanolamine buffer, 100 mM, pH 7.5) B Add Reagents (Isopropylamine (1.1 M), PLP (1.4 mM)) A->B C Add Immobilized Enzyme (200 mg ATA-025-IMB) B->C D Pre-incubation (Stir at 35°C, 550 rpm for 5 min) C->D F Add Substrate Solution D->F E Prepare Substrate Solution (1.25 mmol 1-Boc-3-piperidone in 2 mL DMSO) E->F G Reaction (Stir at 50°C, 550 rpm) F->G H Monitor Reaction (HPLC and TLC) G->H I Work-up (Filter enzyme, extract product) H->I

Caption: Workflow for preparative scale synthesis.

Procedure:

  • To 4 mL of triethanolamine buffer (100 mM, pH 7.5), add isopropylamine (1.1 M) and PLP (1.4 mM).[1]

  • Add 200 mg of ATA-025-IMB enzyme.[1]

  • Stir the mixture at 35°C and 550 rpm for 5 minutes.[1]

  • Prepare a solution of 1-Boc-3-piperidone (1.25 mmol, final concentration 208 mM) in 2 mL of DMSO and preheat.[1]

  • Add the substrate solution to the reaction mixture.[1]

  • Increase the temperature to 50°C and stir at 550 rpm until completion, monitoring by HPLC and TLC.[1]

  • Work-up the reaction as described in Protocol 1.[1]

Protocol 3: Continuous Flow Synthesis

This protocol utilizes a packed-bed reactor for continuous production, offering high space-time yields.

G A Pack Column (Immobilized ω-transaminase, e.g., 2.5 g ATA-W12-EES) B Equilibrate Column (Pump buffer with amine donor and PLP through the column at 37°C) A->B D Continuous Reaction (Feed substrate solution through the column at a defined residence time, e.g., 10 min) B->D C Prepare Substrate Feed (20 mM 1-Boc-3-piperidone, 40 mM Isopropylamine, 0.1 mM PLP in buffer with 5% DMSO) C->D E Collect Eluate D->E F Analyze and Purify Product E->F

Caption: Workflow for continuous flow synthesis.

Procedure:

  • Pack a suitable column (e.g., 10 mm i.d. x 100 mm) with the immobilized ω-transaminase (e.g., 2.5 g ATA-W12-EES).[6]

  • Equilibrate the column by pumping a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 8.0) containing the amine donor and PLP at the reaction temperature (e.g., 37°C).[6]

  • Prepare the substrate feed solution containing 1-Boc-3-piperidone (20 mM), isopropylamine (40 mM), PLP (0.1 mM), and DMSO (5% v/v) in the same buffer.[6]

  • Continuously pump the substrate feed through the packed-bed reactor using a peristaltic pump at a flow rate calculated to achieve the desired residence time (e.g., ~10 minutes for 95% conversion).[6]

  • Collect the eluate containing the product.[6]

  • The product can be isolated from the eluate using standard extraction procedures. The system can be operated continuously for extended periods (e.g., 24 hours).[6]

The use of immobilized ω-transaminases provides a highly efficient and selective method for the synthesis of chiral 1-Boc-3-aminopiperidine.[1][2] The protocols described herein can be adapted for screening, preparative batch synthesis, or continuous flow production, offering flexibility for both research and industrial applications. This biocatalytic approach avoids harsh reagents and complex purification steps associated with classical chemical methods, representing a significant advancement in sustainable pharmaceutical manufacturing.[3]

References

Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Key Chiral Intermediate

(R)-3-aminopiperidine (B145903) dihydrochloride (B599025) is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2] Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for various synthetic routes to (R)-3-aminopiperidine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

Several synthetic strategies have been developed to produce enantiomerically pure (R)-3-aminopiperidine dihydrochloride. The choice of method often depends on factors such as scale, cost of starting materials, and desired purity. The primary approaches include:

  • Enantioselective Synthesis: Building the chiral center into the molecule through stereocontrolled reactions.

  • Resolution of a Racemic Mixture: Separating the desired (R)-enantiomer from a racemic mixture of 3-aminopiperidine.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid.

This guide will focus on some of the most common and effective methods reported in the literature.

Quantitative Data Summary

The following tables summarize the quantitative data associated with different synthetic methods for preparing (R)-3-aminopiperidine dihydrochloride, providing a comparative overview of their efficiencies.

Table 1: Comparison of Synthetic Routes and Yields

Synthetic RouteStarting MaterialKey TransformationOverall YieldEnantiomeric Excess (e.e.)Reference
Resolution with Chiral Phosphoric AcidRacemic 3-aminopiperidineDiastereomeric salt formation99.5%99.6%[3][4]
Synthesis from Ethyl NipecotateEthyl nipecotateHofmann rearrangement43.1%Not Reported[5]
Reduction of Chiral Lactam(R)-3-aminopiperidin-2-one HClReduction with LiAlH₄High>95%[6][7][8]
Asymmetric Synthesis from N-Boc-3-piperidoneN-Boc-3-piperidoneAsymmetric aminationNot ReportedHigh[9]
Synthesis from D-Glutamic AcidD-Glutamic acidMulti-step synthesisNot ReportedHigh[10]

Table 2: Physicochemical Properties of (R)-3-aminopiperidine dihydrochloride

PropertyValueReference
Molecular FormulaC₅H₁₂N₂·2HCl[11]
Molecular Weight173.08 g/mol [11]
AppearanceWhite to off-white crystalline powder[11]
Melting Point190 - 195 °C[11]
Purity (Commercial)≥99%
SolubilityHighly soluble in water[11]
CAS Number334618-23-4[11]

Experimental Protocols

The following are detailed protocols for two distinct and effective methods for the preparation of (R)-3-aminopiperidine dihydrochloride.

Protocol 1: Resolution of Racemic 3-aminopiperidine via Diastereomeric Salt Formation

This method utilizes a chiral resolving agent, (R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA), to selectively precipitate the desired (R)-enantiomer from a racemic mixture.[3][4]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA)

  • tert-Butyl alcohol (t-BuOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.

    • Add a solution of (R)-CPA in 90% tert-butyl alcohol to the 3-aminopiperidine solution.

    • Stir the mixture at room temperature to allow for the formation of diastereomeric salts.

  • Selective Precipitation:

    • Cool the mixture to 0°C to induce the precipitation of the less soluble diastereomeric salt of (R)-3-aminopiperidine with (R)-CPA.

    • Maintain the temperature and continue stirring to ensure complete precipitation.

  • Isolation of the Diastereomeric Salt:

    • Filter the precipitate and wash it with cold 90% tert-butyl alcohol.

    • Dry the isolated salt under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Basify the solution with a suitable base (e.g., NaOH) to liberate the free (R)-3-aminopiperidine.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Formation of the Dihydrochloride Salt:

    • Dry the combined organic extracts over a suitable drying agent (e.g., Na₂SO₄) and filter.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethanol) to precipitate (R)-3-aminopiperidine dihydrochloride.

    • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.

Protocol 2: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This scalable method involves the reduction of an enantiomerically pure lactam intermediate using a powerful reducing agent.[6][7][8]

Materials:

  • (R)-3-aminopiperidin-2-one hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), for workup

  • Water

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 to 2.5 equivalents) in anhydrous THF.

  • Addition of the Lactam:

    • In a separate flask, dissolve (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in anhydrous THF.

    • Slowly add the solution of the lactam to the LiAlH₄ suspension via the dropping funnel. The temperature should be maintained between 10°C and 45°C during the addition.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C.

    • Maintain this temperature for a sufficient time to ensure the complete reduction of the lactam to (R)-3-aminopiperidine. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

    • Filter the resulting solids (aluminum salts) and wash them thoroughly with THF.

  • Formation and Isolation of the Dihydrochloride Salt:

    • Combine the filtrate and the washings.

    • Acidify the solution by the dropwise addition of concentrated hydrochloric acid under cooling to precipitate the (R)-3-aminopiperidine dihydrochloride.

    • Filter the solid product, wash with a cold solvent (e.g., cold THF or ethanol), and dry under vacuum.

Visualizations

Diagram 1: General Synthetic Pathway from a Chiral Precursor

G Chiral_Precursor Chiral Precursor (e.g., (R)-2,5-diaminopentanoic acid) Intermediate_Lactam (R)-3-aminopiperidin-2-one hydrochloride Chiral_Precursor->Intermediate_Lactam Cyclization Reduced_Product (R)-3-aminopiperidine Intermediate_Lactam->Reduced_Product Reduction (e.g., LiAlH4) Final_Product (R)-3-aminopiperidine dihydrochloride Reduced_Product->Final_Product Salt Formation (HCl)

Caption: Synthetic route via reduction of a chiral lactam intermediate.

Diagram 2: Experimental Workflow for the Resolution Method

G Start Racemic 3-aminopiperidine Step1 Add Chiral Resolving Agent ((R)-CPA) Start->Step1 Step2 Cool to 0°C for Selective Precipitation Step1->Step2 Step3 Filter to Isolate Diastereomeric Salt Step2->Step3 Step4 Liberate Free Amine (add base) Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 Step6 Add HCl for Salt Formation Step5->Step6 Final_Product (R)-3-aminopiperidine dihydrochloride Step6->Final_Product

Caption: Workflow for the resolution of racemic 3-aminopiperidine.

Diagram 3: Logical Relationship of Key Synthetic Steps

G cluster_synthesis Synthesis cluster_resolution Resolution Prochiral_Start Prochiral Starting Material Asymmetric_Reaction Asymmetric Transformation Prochiral_Start->Asymmetric_Reaction Chiral_Intermediate Chiral Intermediate Asymmetric_Reaction->Chiral_Intermediate Deprotection_Salt Final Product Chiral_Intermediate->Deprotection_Salt Deprotection & Salt Formation Racemic_Mixture Racemic Mixture Diastereomer_Formation Diastereomer Formation Racemic_Mixture->Diastereomer_Formation Separation Separation Diastereomer_Formation->Separation Separation->Deprotection_Salt Liberation & Salt Formation

Caption: Key strategies leading to the final product.

References

Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-aminopiperidine and its enantiomers, (R)-N-Boc-3-aminopiperidine and (S)-N-Boc-3-aminopiperidine, are crucial building blocks in medicinal chemistry and pharmaceutical development. They are key intermediates in the synthesis of a variety of bioactive molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin (B1666894) and linagliptin.[1] The stereochemistry of the 3-aminopiperidine core is often critical for the pharmacological activity and selectivity of the final drug substance. Consequently, robust and efficient methods for the synthesis of both the racemic mixture and the pure enantiomers are of significant interest.

This document provides detailed application notes and experimental protocols for several common synthetic strategies to obtain N-Boc-3-aminopiperidine and its optical isomers.

Synthetic Strategies Overview

Several synthetic routes have been established for the preparation of N-Boc-3-aminopiperidine and its chiral counterparts. The choice of method often depends on the desired stereochemistry, scale of the reaction, and availability of starting materials. The primary strategies covered in this document are:

  • Synthesis of Racemic N-Boc-3-aminopiperidine:

    • Direct N-Boc protection of 3-aminopiperidine.

    • Multi-step synthesis from ethyl nipecotate.

  • Synthesis of Enantiomerically Pure N-Boc-3-aminopiperidine:

    • Chiral Resolution of Racemic 3-aminopiperidine.

    • Asymmetric Synthesis from Prochiral Ketones.

    • Synthesis from a Chiral Pool (L-Glutamic Acid).

A logical workflow for selecting a synthetic route is presented below.

synthesis_selection start Desired Product racemic Racemic N-Boc-3-aminopiperidine start->racemic Racemic chiral Enantiomerically Pure N-Boc-3-aminopiperidine start->chiral Chiral method1 Direct Boc Protection racemic->method1 method2 From Ethyl Nipecotate racemic->method2 method3 Chiral Resolution chiral->method3 method4 Asymmetric Synthesis chiral->method4 method5 Chiral Pool Synthesis chiral->method5

Caption: Decision tree for selecting a synthetic route to N-Boc-3-aminopiperidine.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for various synthetic approaches to provide a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey StepsYield (%)Enantiomeric Excess (ee%)Reference
Racemic Synthesis
Direct Boc Protection3-AminopiperidineN-Boc protection91.5N/A[2]
From Ethyl NipecotateEthyl nipecotateN-Boc protection, Ammonolysis, Hofmann rearrangement~95 (for Boc-ester)N/A[3]
Enantioselective Synthesis
Chiral Resolution of 3-aminopiperidineRacemic 3-aminopiperidineDiastereomeric salt formation with (R)-CPA99.599.6[4]
Asymmetric Amination (Transaminase)1-Boc-3-piperidoneEnzymatic amination>99>99[1][5]
Synthesis from L-Glutamic AcidL-Glutamic acidEsterification, Boc-protection, Reduction, Tosylation, Cyclization44-55 (overall)>99 (inferred)[6]
Reduction of Azide (from chiral alcohol)(S)-N-Boc-3-azidopiperidineCatalytic hydrogenation90>99 (inferred)[7]

Experimental Protocols

Protocol 1: Synthesis of Racemic N-Boc-3-aminopiperidine via Direct Protection

This protocol describes the direct N-Boc protection of commercially available 3-aminopiperidine.

direct_boc_protection cluster_0 Reaction Setup cluster_1 Process cluster_2 Work-up & Isolation A 3-Aminopiperidine E Combine reactants at 10-15 °C A->E B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->E C Ethanol (B145695) (Solvent) C->E D Aq. NaOH (Base) D->E F Control pH at 11.8-12.2 E->F G Stir for ~1 hour F->G H Work-up G->H I N-Boc-3-aminopiperidine H->I

Caption: Workflow for direct N-Boc protection of 3-aminopiperidine.

Materials:

  • 3-Aminopiperidine (10.0 g, 0.1 mol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol)

  • Ethanol (90 g)

  • 25% aqueous sodium hydroxide (B78521) (17.6 g, 0.11 mol)

  • 200 mL four-necked flask

  • Stirrer, pH sensor, two dropping funnels

Procedure:

  • Equip a 200 mL four-necked flask with a stirrer, a pH sensor, and two dropping funnels.

  • Charge the flask with 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.

  • Stir the mixture and cool to a temperature between 10 to 15 °C.[2]

  • Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel.

  • Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel. Control the rate of addition to maintain the reaction system's pH between 11.8 and 12.2.[2]

  • The addition process should take approximately 1 hour.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • The reaction mixture can be analyzed to confirm the formation of the product. The reported composition was 91.5% of the target product, 3-amino-1-tert-butoxycarbonylpiperidine.[2]

  • Standard aqueous work-up and extraction with an organic solvent followed by evaporation will yield the product.

Protocol 2: Synthesis of (S)-N-Boc-3-aminopiperidine from L-Glutamic Acid

This multi-step protocol utilizes a chiral pool starting material to produce the enantiomerically pure product.

glutamic_acid_synthesis start L-Glutamic Acid step1 Step 1: Esterification SOCl₂, MeOH 0°C to RT, 12h start->step1 prod1 Dimethyl Ester HCl Salt step1->prod1 step2 Step 2: N-Boc Protection (Boc)₂O, Et₃N, DMAP CH₂Cl₂, 0°C to RT, 6h prod1->step2 prod2 (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate step2->prod2 step3 Step 3: Reduction NaBH₄, MeOH RT, 2h prod2->step3 prod3 (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate step3->prod3 step4 Step 4: Tosylation p-TsCl, Et₃N, DMAP CH₂Cl₂, 0°C to RT, 1h prod3->step4 prod4 Ditosylate Intermediate step4->prod4 step5 Step 5: Cyclization Amine (e.g., Benzylamine) Reflux prod4->step5 prod5 N-Substituted-3-(N-Boc-amino)piperidine step5->prod5 end (S)-N-Boc-3-aminopiperidine (after debenzylation) prod5->end

Caption: Synthetic pathway from L-Glutamic Acid to (S)-N-Boc-3-aminopiperidine.

Materials:

  • L-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (B129727) (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium borohydride (B1222165) (NaBH₄)

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Appropriate amine for cyclization (e.g., benzylamine)

  • Palladium on carbon (Pd/C) for debenzylation

Procedure:

Step 1: Dimethyl Esterification

  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Evaporate the solvent to obtain the crude dimethyl ester hydrochloride salt, which is used in the next step without further purification.

Step 2: N-Boc Protection

  • To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), (Boc)₂O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench with water and extract with CH₂Cl₂. Wash the combined organic layers with aqueous sodium bicarbonate and brine, then dry and concentrate to yield the N-Boc protected diester (yield: 92%).

Step 3: Reduction to Diol

  • To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride portion-wise at room temperature.

  • Stir for 2 hours at room temperature.

  • Quench by adding 10% aqueous citric acid until the pH is between 5-6.

  • Remove methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the diol (yield: 76%).

Step 4 & 5: Tosylation and Cyclization

  • The diol is converted to the corresponding ditosylate using p-toluenesulfonyl chloride.

  • The resulting ditosylate is then cyclized by reacting with a primary amine (like benzylamine) to form the N-benzyl-3-(N-Boc-amino)piperidine.

  • Subsequent debenzylation via catalytic hydrogenation (H₂, Pd/C) yields (S)-N-Boc-3-aminopiperidine.

Protocol 3: Asymmetric Synthesis of (R)- and (S)-N-Boc-3-aminopiperidine using Transaminases

This protocol employs an enzymatic approach for the asymmetric amination of a prochiral ketone.

enzymatic_synthesis cluster_0 Reaction Components cluster_1 Reaction & Work-up A 1-Boc-3-piperidone (Substrate) E Combine components Stir at 35-50 °C, 24-50h A->E B Isopropylamine (B41738) (Amine Donor) B->E C Immobilized ω-Transaminase (Biocatalyst) C->E D PLP (Cofactor) Triethanolamine (B1662121) Buffer D->E F Filter to remove enzyme E->F G Aqueous Work-up (pH adjustment & extraction) F->G H (R)- or (S)-N-Boc-3-aminopiperidine G->H

Caption: General workflow for the enzymatic synthesis of chiral N-Boc-3-aminopiperidine.

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (ATA-025-IMB or other commercially available enzymes)[1]

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized transaminase enzyme (200 mg).[7]

  • Stir the mixture at 35 °C for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 µL).

  • Stir the reaction at 35-50 °C for 24-50 hours.[7] The reaction progress can be monitored by HPLC or TLC.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.[1]

  • Adjust the filtrate to pH 2 with 4 M HCl and extract with CH₂Cl₂ to remove any unreacted starting material.

  • Adjust the aqueous layer to pH 13 with KOH and extract the product with CH₂Cl₂ (4 x 5 mL).[7]

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield the enantiomerically pure product. The enantiomer obtained ((R) or (S)) depends on the specific transaminase used.

Conclusion

The synthesis of N-Boc-3-aminopiperidine and its optical isomers can be achieved through various effective methods. For racemic material, direct N-Boc protection of 3-aminopiperidine is a straightforward approach. For the synthesis of specific enantiomers, enzymatic methods using transaminases offer a highly efficient and stereoselective route from a prochiral precursor, providing high yields and excellent enantiomeric excess. Alternatively, classical resolution or synthesis from the chiral pool are viable, albeit often more laborious, strategies. The choice of the optimal synthetic route will be dictated by factors such as the required scale, cost, and stereochemical purity of the final compound.

References

Multi-Enzyme Cascades for the Synthesis of Aminopiperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure aminopiperidines, crucial building blocks for many pharmaceuticals, is a significant challenge in medicinal chemistry. Traditional chemical methods often involve multiple steps, harsh reaction conditions, and the need for extensive protecting group strategies. Biocatalysis, utilizing multi-enzyme cascades, offers an elegant and sustainable alternative, enabling the synthesis of complex chiral aminopiperidines in a single pot under mild conditions.[1][2][3] This document provides detailed application notes and protocols for several established multi-enzyme cascades for the synthesis of various substituted aminopiperidines.

Chemoenzymatic Dearomatization of Pyridines for Chiral 3- and 3,4-Substituted Piperidines

This approach combines chemical activation with a biocatalytic cascade for the asymmetric dearomatization of pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines. This strategy has been successfully applied to the synthesis of key intermediates for the antipsychotic drugs Preclamol and OSU-6162, as well as the ovarian cancer therapeutic Niraparib.[4][5]

Signaling Pathway

cluster_0 Chemical Synthesis cluster_1 Biocatalytic Cascade Pyridine Activated Pyridine Derivative THP N-substituted Tetrahydropyridine Pyridine->THP Chemical Reduction AO Amine Oxidase (e.g., 6-HDNO) Imine Cyclic Imine Intermediate THP->Imine Oxidation EneIRED Ene-Imine Reductase Piperidine Stereo-defined 3- or 3,4-substituted Piperidine Imine->Piperidine Asymmetric Reduction Diketone 1,5-Diketone TA ω-Transaminase (ω-TA) Diketone->TA Aminoketone Aminoketone Intermediate TA->Aminoketone Stereoselective Monoamination Piperideine Δ¹-Piperideine Aminoketone->Piperideine Spontaneous Cyclization Reduction Diastereoselective Reduction (e.g., H₂, Pd/C or IRED) Piperideine->Reduction Piperidine 2,6-Disubstituted Piperidine Reduction->Piperidine Reduction KetoAcid Keto Acid CAR Carboxylic Acid Reductase (CAR) KetoAcid->CAR Ketoaldehyde Ketoaldehyde CAR->Ketoaldehyde Reduction TA ω-Transaminase (ω-TA) Ketoaldehyde->TA Aminoaldehyde Aminoaldehyde TA->Aminoaldehyde Transamination CyclicImine Cyclic Imine Aminoaldehyde->CyclicImine Spontaneous Cyclization IRED Imine Reductase (IRED) CyclicImine->IRED Piperidine Substituted Piperidine IRED->Piperidine Asymmetric Reduction Aminoalcohol N-Cbz-L-ornithinol GOase Galactose Oxidase (GOase) Aminoalcohol->GOase Aminoaldehyde Intermediate Aminoaldehyde GOase->Aminoaldehyde Oxidation CyclicImine Cyclic Imine Aminoaldehyde->CyclicImine Spontaneous Cyclization IRED Imine Reductase (IRED) CyclicImine->IRED Aminopiperidine L-3-N-Cbz-aminopiperidine IRED->Aminopiperidine Asymmetric Reduction Piperidone 1-Boc-3-piperidone Immobilized_TA Immobilized ω-Transaminase (TA-IMB) Piperidone->Immobilized_TA Aminopiperidine (R)- or (S)-3-amino-1-Boc-piperidine Immobilized_TA->Aminopiperidine Asymmetric Amination

References

Application Notes and Protocols for (S)-1-Boc-3-aminopiperidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine is a valuable chiral building block widely utilized in the pharmaceutical industry. Its unique structural features, including the piperidine (B6355638) scaffold, a protected amine, and a defined stereocenter, make it a crucial intermediate in the synthesis of a variety of complex and high-value active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at the free amino group, making it an ideal synthon for asymmetric synthesis.

These application notes provide an overview of the use of this compound in the synthesis of targeted therapies, specifically focusing on its role as a key intermediate in the production of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, and as a precursor to intermediates for Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib (B1684441). Detailed experimental protocols and relevant data are provided to assist researchers in their drug discovery and development efforts.

Applications in Pharmaceutical Synthesis

This compound serves as a critical component for introducing the chiral 3-aminopiperidine moiety into target molecules. This structural motif is found in a number of drugs and clinical candidates.

Key Applications Include:

  • PARP Inhibitors: As a key intermediate in the synthesis of Niraparib, an orally active PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.

  • BTK Inhibitors: As a precursor to (S)-1-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of Ibrutinib, a BTK inhibitor used to treat various B-cell malignancies.[1]

  • Other Kinase Inhibitors: The aminopiperidine scaffold is explored in the development of various other kinase inhibitors for oncology and inflammatory diseases.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 625471-18-3[2]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]
Appearance Colorless to light yellow oil[3]
Purity ≥97%[2]
IUPAC Name tert-butyl (3S)-3-aminopiperidine-1-carboxylate[2]
Synthesis and Reaction Data

The following table summarizes key reaction data for the synthesis and application of this compound and its derivatives.

ReactionStarting MaterialKey ReagentsProductYieldPurity/eeReference
Boc Protection of (S)-3-aminopiperidine(S)-3-aminopiperidineDi-tert-butyl dicarbonate (B1257347), Triethylamine (B128534)This compound89%High[4]
Synthesis of Niraparib IntermediateThis compound, 2-(4-bromophenyl)-2H-indazole-7-carboxamideCopper catalysttert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylateHigh>98%[5][6][7]
Asymmetric Bioreduction to (S)-NBHP1-Boc-3-piperidoneAlcohol dehydrogenase, Glucose dehydrogenase(S)-N-Boc-3-hydroxypiperidine ((S)-NBHP)96.2%>99% ee[8]
Mesylation of (S)-NBHP(S)-N-Boc-3-hydroxypiperidineMethane sulfonyl chloride, Triethylamine(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylateHighN/A[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from (S)-Nipecotic acid ethyl ester

This protocol describes a three-step synthesis to produce this compound.[4]

Step 1: Synthesis of (S)-N-Boc-3-piperidine ethyl formate (B1220265)

  • Dissolve (S)-nipecotic acid ethyl ester (31.4 g, 0.2 mol) and triethylamine (55.8 mL, 0.4 mol) in dichloromethane (B109758) (150 mL) in a reaction vessel.

  • Cool the solution to below 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (52.4 g, 0.24 mol) in dichloromethane (100 mL) while maintaining the temperature between 0-10 °C.

  • After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution (3 x 50 mL), 5% HCl (3 x 50 mL), and saturated brine (3 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) for 6 hours, filter, and evaporate the solvent under reduced pressure to obtain the product.

Step 2: Synthesis of (S)-N-Boc-3-piperidyl urea (B33335)

  • Dissolve (S)-N-Boc-3-piperidine ethyl formate (41.1 g, 0.16 mol) in 1,4-dioxane (B91453) (300 mL) and add 28% ammoniacal liquor.

  • Seal the reaction vessel and heat to 85-90 °C for 1.5 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Recrystallize the residue from petroleum ether (340 mL) and dry to obtain the product.

Step 3: Synthesis of this compound

  • In a reaction vessel, cool a solution of 10% sodium hypochlorite (B82951) (34.2 g, 0.15 mol) and sodium hydroxide (B78521) (18 g, 0.45 mol) in water (30 mL) to below 0 °C.

  • Add (S)-N-Boc-3-piperidyl urea from the previous step and stir for 30 minutes.

  • Remove the ice bath and heat the reaction to 70 °C for 45 minutes.

  • Cool the reaction to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic phases, wash with saturated brine (3 x 50 mL), and dry over anhydrous sodium sulfate for 6 hours.

  • Evaporate the solvent under reduced pressure to obtain this compound (yield: 89%).[4]

Protocol 2: Synthesis of a Key Ibrutinib Precursor, (S)-N-Boc-3-hydroxypiperidine, via Asymmetric Bioreduction

This protocol utilizes a whole-cell biocatalyst co-expressing alcohol dehydrogenase and glucose dehydrogenase for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP), a precursor for Ibrutinib.[8]

  • Prepare a 20 mL aqueous buffer system containing 1 g of recombinant E. coli cells co-expressing alcohol dehydrogenase and glucose dehydrogenase.

  • Add 1-Boc-3-piperidone to a final concentration of 0.5 M.

  • Add 2.7 g of glucose for NADPH regeneration.

  • Maintain the reaction temperature at 50 °C.

  • Periodically add 5 M ammonia (B1221849) solution to neutralize the gluconic acid formed during the reaction.

  • Monitor the reaction progress by GC. The retention time for 1-Boc-3-piperidone is 28.9 min and for (S)-NBHP is 30.9 min.[8]

  • Upon completion of the reaction (typically >96% conversion within 3 hours), extract the reaction mixture twice with equal volumes of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.

  • Analyze the enantiomeric excess (ee) by HPLC using a chiral OD-H column.[8]

Signaling Pathways and Mechanisms of Action

PARP Inhibition by Niraparib

Niraparib is a potent inhibitor of PARP enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. This accumulation of DNA damage results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Repair PARP-mediated Repair (BER) cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair cluster_Cell_Death Cell Death DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork during replication leads to BER Base Excision Repair PARP->BER Repaired_DNA Repaired DNA BER->Repaired_DNA DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse HR_Repair HR Repair (BRCA1/2) DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival Niraparib Niraparib Niraparib->PARP inhibits BTK_Signaling cluster_BCR B-Cell Receptor (BCR) Activation cluster_BTK_Activation BTK Signaling Cascade cluster_Downstream Downstream Effects Antigen Antigen BCR BCR Antigen->BCR binds to Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_MAPK->Cell_Response BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_Inhibitor->BTK irreversibly inhibits

References

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-1-Boc-3-aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include L-glutamic acid, (S)-nipecotic acid, and 1-Boc-3-piperidone. The choice of starting material often depends on the desired scale, cost, and available expertise. The synthesis from L-glutamic acid is a multi-step process involving esterification, Boc-protection, reduction, tosylation, and cyclization.[1] A route starting from (S)-nipecotic acid ethyl ester involves Boc protection followed by ammonolysis and Hofmann rearrangement.[2] Biocatalytic approaches often utilize the prochiral ketone 1-Boc-3-piperidone and employ transaminases for asymmetric amination.[3][4]

2. My Boc-protection of (S)-3-aminopiperidine is low-yielding. What are the possible causes and solutions?

Low yields during the Boc-protection of (S)-3-aminopiperidine can be attributed to several factors, including incomplete reaction, side reactions, and difficult purification.

  • Incomplete Reaction: Ensure anhydrous conditions and the use of a suitable base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the generated acid.[1][5] The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.

  • Side Reactions: The formation of a di-Boc protected product or side reactions with other functional groups can occur. Using a controlled amount of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and maintaining a specific pH range (e.g., 11.8-12.2) can help minimize these side reactions.[5]

  • Workup and Purification: The product, this compound, can be water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate. Purification by column chromatography on silica (B1680970) gel is a common method.[1]

3. I am observing significant by-product formation during the synthesis. How can I improve the selectivity?

By-product formation is a common challenge. The nature of the by-products depends on the synthetic route.

  • In the synthesis from L-glutamic acid: Incomplete reduction of the diester can lead to a mono-alcohol by-product alongside the desired diol.[1] Optimizing the amount of reducing agent (e.g., NaBH₄) and the reaction temperature can improve the yield of the diol.[1]

  • During Boc protection: As mentioned, di-Boc protection can be a side reaction. Careful control of stoichiometry and pH is crucial.[5]

  • In enzymatic synthesis: The formation of the (R)-enantiomer can occur if the enzyme has low enantioselectivity. Screening for a highly selective transaminase is key to obtaining high enantiomeric excess (>99% ee).[4]

4. What are the optimal conditions for the enzymatic synthesis of this compound?

Enzymatic synthesis using ω-transaminases offers a green and efficient route. Optimization of several parameters is crucial for high conversion and enantioselectivity.

  • Enzyme Selection: The choice of transaminase is critical. Several commercially available immobilized ω-transaminases can be screened to find one with high activity and selectivity for the desired (S)-enantiomer.[3][4]

  • Reaction Parameters: Factors such as pH, temperature, substrate concentration, and co-solvent (e.g., DMSO) need to be optimized. For example, a pH of 7.5 and a temperature of 35 °C have been reported as optimal for certain transaminases.[4]

  • Amine Donor: Isopropylamine (B41738) is an effective amine donor that can drive the reaction towards the product side.[4]

  • Continuous Flow Systems: For larger scale production, a continuous flow system with an immobilized enzyme can be highly efficient, achieving high conversion rates in short residence times.[6][7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc-Protection

ParameterMethod 1 (from L-Glutamic Acid derivative)[1]Method 2 (from 3-aminopiperidine)[5]Method 3 (from (S)-nipecotic acid ethyl ester)[2]
Starting Material (S)-Dimethyl 2-aminopentanedioate3-aminopiperidine(S)-nipecotic acid ethyl ester
Reagent (Boc)₂O, Triethylamine, DMAP (cat.)(Boc)₂O, aq. NaOH(Boc)₂O, Triethylamine
Solvent CH₂Cl₂EthanolCH₂Cl₂
Temperature 0 °C to Room Temperature10 to 15 °C0 to 10 °C
Reaction Time 6 h~1 hNot specified
Yield 92%91.5% (in reaction mixture)95%

Table 2: Optimized Conditions for Enzymatic Synthesis

ParameterCondition[4]
Enzyme Immobilized ω-transaminase (TA-IMB)
Substrate 1-Boc-3-piperidone
Amine Donor Isopropylamine (1.1 M)
Cofactor Pyridoxal-5'-phosphate (PLP) (1.4 mM)
Buffer Triethanolamine (B1662121) buffer (100 mM)
pH 7.5
Temperature 35 °C
Co-solvent DMSO (13% v/v)
Conversion >99%
Enantiomeric Excess >99% ee

Experimental Protocols

Protocol 1: Boc-Protection of (S)-Dimethyl 2-aminopentanedioate[1]

  • Dissolve the (S)-dimethyl 2-aminopentanedioate (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C.

  • To the stirred solution, add triethylamine (4 equivalents), di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Quench the reaction with distilled water.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone[4]

  • To a reaction vessel, add 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), immobilized transaminase (200 mg), and pyridoxal-5'-phosphate (PLP) (1.4 mM).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Add a preheated solution (35 °C) of 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).

  • Stir the reaction at 35 °C and 550 rpm for 24 hours.

  • Monitor the reaction progress by HPLC and/or TLC.

  • Upon completion, filter the enzyme and wash it with triethanolamine buffer.

  • The filtrate containing the product can then be worked up for purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material (e.g., L-Glutamic Acid Derivative) boc_protection Boc-Protection start->boc_protection (Boc)₂O, Base reduction Reduction boc_protection->reduction NaBH₄ tosylation Tosylation reduction->tosylation TsCl, Base cyclization Cyclization tosylation->cyclization Amine purification Purification cyclization->purification Column Chromatography product This compound purification->product

Caption: Workflow for the synthesis of this compound from an L-glutamic acid derivative.

troubleshooting_logic start Low Yield in Boc-Protection check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Check for Side Products (TLC/NMR) check_completion->side_reactions Yes solution1 Increase Reaction Time Ensure Anhydrous Conditions incomplete->solution1 byproducts Significant By-products side_reactions->byproducts Yes workup_issue Review Workup & Purification side_reactions->workup_issue No solution2 Adjust Stoichiometry Control pH byproducts->solution2 solution3 Thorough Extraction Optimize Chromatography workup_issue->solution3

Caption: Troubleshooting logic for low yield in the Boc-protection step.

References

Technical Support Center: Purification of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, the opposite enantiomer ((R)-1-Boc-3-aminopiperidine), and process-related impurities. A notable and potentially hazardous impurity is the (S)-3-(Boc-amino)piperidine nitroso impurity, which can form under certain conditions.[1] Regular monitoring for these impurities is crucial for ensuring the quality and safety of the final product.

Q3: How can I remove acidic or basic impurities from my crude this compound?

A3: Acid-base extraction is a highly effective method for removing acidic or basic impurities.[2][3][4] By dissolving the crude product in an organic solvent and washing with an acidic solution, basic impurities can be removed. Conversely, washing with a basic solution will remove acidic impurities. This compound itself is basic and can be manipulated through this technique.

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble impurities. A patent describes the use of sherwood oil for recrystallization.[5] The choice of solvent is critical for successful recrystallization.

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography is recommended when dealing with complex mixtures of impurities that are not easily separated by extraction or recrystallization.[6] It is particularly useful for separating compounds with similar polarities.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Problem Possible Cause(s) Solution(s)
Emulsion formation during extraction - Vigorous shaking of the separatory funnel.- High concentration of the crude product.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite.
Low recovery of the product - Incomplete extraction from the aqueous or organic layer.- Product is partially soluble in the aqueous layer.- Perform multiple extractions with smaller volumes of solvent.- Adjust the pH of the aqueous layer to ensure the product is in its desired form (salt or free base).- Back-extract the aqueous layer with a fresh portion of organic solvent.[7]
Product contamination with acidic/basic impurities - Insufficient washing with acidic or basic solutions.- Incorrect pH of the washing solution.- Increase the number of washes.- Ensure the pH of the washing solution is appropriate to neutralize and extract the target impurity.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of a solvent in which the compound is more soluble.- Try cooling the solution more slowly.
No crystal formation upon cooling - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a small seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the meniscus.- Cool the solution to a lower temperature (e.g., in an ice bath).
Low yield of crystals - Too much solvent was used.- The crystals are too soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of compounds - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Ensure the column is packed uniformly without any air bubbles.- Reduce the amount of sample loaded onto the column.
Product elutes too quickly or too slowly - The polarity of the eluent is too high or too low.- Adjust the polarity of the eluent. Increase polarity to elute compounds faster, and decrease polarity to slow them down.
Streaking or tailing of bands - The compound is interacting too strongly with the stationary phase (silica gel).- The sample was not loaded in a narrow band.- Add a small amount of a polar solvent (e.g., triethylamine (B128534) for basic compounds) to the eluent.- Dissolve the sample in a minimal amount of the eluent and load it carefully onto the column.

Experimental Protocols

Acid-Base Extraction for Purification

This protocol is designed to separate this compound from acidic and neutral impurities.

  • Dissolution : Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acid Wash (to remove basic impurities) : Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this step two more times.

  • Base Wash (to move the product to the aqueous layer) : To the organic layer, add a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the this compound, forming the water-soluble salt. Shake gently and allow the layers to separate. Drain the lower aqueous layer containing the product salt into a clean flask. Repeat this extraction of the organic layer to ensure complete transfer of the product.

  • Neutral Wash (to remove acidic impurities from the original organic layer) : The remaining organic layer can be washed with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Product Recovery : Combine the acidic aqueous extracts containing the product salt. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate or form an oily layer.

  • Final Extraction : Extract the now basic aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol
  • Solvent Selection : Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include hexanes or ethyl acetate/hexane mixtures.

  • Dissolution : In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure this compound extraction->pure recrystallization->pure chromatography->pure

References

Common side reactions in the synthesis of 3-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 3-aminopiperidine derivatives. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate issues in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-aminopiperidine derivatives?

A1: Common synthetic strategies include:

  • Reductive amination of a 3-piperidone precursor: This is a widely used method involving the reaction of a ketone with an amine in the presence of a reducing agent.[1][2]

  • Hydrogenation of 3-aminopyridine (B143674) derivatives: This method can be effective but may suffer from issues like catalyst deactivation and the need for high pressure.

  • Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-N bond between an aryl halide and an amine.[3]

  • Synthesis from chiral precursors like L-glutamic acid: This approach can provide enantiomerically pure products through a multi-step synthesis.[4]

  • Enzymatic synthesis: Biocatalytic methods using enzymes like transaminases or imine reductases offer high stereoselectivity under mild conditions.[1][2]

Q2: I am observing a significant amount of a byproduct with a C=C bond in my reductive amination reaction. What is it and how can I prevent it?

A2: This byproduct is likely an enamine, formed from the condensation of the 3-piperidone starting material with the secondary amine of another piperidine (B6355638) molecule or the product itself. Enamine formation is an equilibrium reaction and can be favored under certain conditions. To minimize its formation, ensure that the reducing agent is added in a timely manner after the initial condensation to trap the desired iminium ion intermediate before enamine formation can predominate. Using a one-pot procedure where the imine/iminium ion is reduced as it is formed is generally effective.

Q3: My Buchwald-Hartwig amination is resulting in a significant amount of dehalogenated starting material. What is causing this and how can I fix it?

A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of undergoing amination. This can be influenced by the choice of ligand, base, and reaction temperature. To mitigate this, consider the following:

  • Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over dehalogenation.

  • Base Selection: The strength and nature of the base are critical. A weaker base might be less prone to induce dehalogenation. The effectiveness of a base can also be solvent-dependent.[5][6]

  • Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.

Q4: How can I control the diastereoselectivity in the synthesis of substituted 3-aminopiperidine derivatives?

A4: Controlling diastereoselectivity is a common challenge. The outcome is often influenced by the substrate, reagents, and reaction conditions. For instance, in reductive amination cyclizations, the choice of a ketone versus an aldehyde precursor can favor trans or cis products, respectively. The reducing agent used can also influence the facial selectivity of the reduction of the intermediate iminium ion. Introducing bulky protecting groups can help to lock the conformation of the transition state, thereby improving selectivity.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Products in Reductive Amination of 3-Piperidone

Symptoms:

  • The desired 3-aminopiperidine derivative is obtained in low yield.

  • TLC or LC-MS analysis shows multiple spots/peaks, indicating a mixture of products.

Possible Causes & Solutions:

Side Product Potential Cause Mitigation Strategy
Over-alkylation (Tertiary Amine) The secondary amine product is more nucleophilic than the starting amine and reacts further with the 3-piperidone.Use a stoichiometric excess of the amine starting material. A one-pot tandem reaction where the secondary amine is protected in situ (e.g., with Boc anhydride) can also prevent over-alkylation.[7]
Enamine Formation Incomplete or slow reduction of the iminium ion intermediate, allowing for deprotonation to form the more stable enamine.Ensure efficient iminium ion formation by optimizing the pH (typically mildly acidic). Use a suitable reducing agent that rapidly reduces the iminium ion as it is formed.
Reduction of Starting Ketone The reducing agent is too reactive and reduces the 3-piperidone starting material before imine formation.Use a milder reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]
Unreacted Starting Material Incomplete reaction due to steric hindrance, poor reactivity of the amine, or deactivation of the reducing agent.Increase the reaction temperature or use a more potent reducing agent. Ensure anhydrous conditions as borohydride (B1222165) reagents are moisture-sensitive. Check the purity of starting materials.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the aryl halide to the desired 3-arylaminopiperidine derivative.

  • Presence of dehalogenated arene and other byproducts.

Possible Causes & Solutions:

Problem Potential Cause Mitigation Strategy
Catalyst Deactivation The amine substrate or impurities may coordinate too strongly to the palladium center, inhibiting catalysis.Use a higher catalyst loading or a more robust ligand. Ensure high purity of all reagents and solvents.
Dehalogenation The palladium-hydride species, which can form from the amine or solvent, reduces the aryl halide.Optimize the ligand and base combination. Bulky, electron-rich ligands often suppress dehalogenation. Consider using a weaker base or running the reaction at a lower temperature.
Slow Reductive Elimination The final step of the catalytic cycle is slow, leading to catalyst decomposition or side reactions.The choice of ligand is crucial here. Ligands that are both bulky and electron-donating can accelerate the reductive elimination step.

Quantitative Data

The choice of reagents and reaction conditions can significantly impact the product distribution in the synthesis of 3-aminopiperidine derivatives. The following table summarizes the effect of the reducing agent and the molar ratio of reactants on the yield of the desired amino alcohol product versus side products in a representative reductive amination.

Reducing AgentAmine/Carbonyl RatioDesired Product Yield (%)Unreacted Carbonyl (%)Side Product (Tertiary Amine) (%)
NaCNBH₃1:1651520
NaCNBH₃5:185510
Pic-BH₃1:1681220
Pic-BH₃5:18848

Data adapted from a study on the reductive amination of monosaccharides, illustrating general trends applicable to piperidone systems. Optimal yields and minimal side-product formation are generally achieved with an excess of the amine.[9]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-3-piperidone using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • To a stirred solution of N-Boc-3-piperidone (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-aminopiperidine Derivatives
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the aryl halide (1.0 eq.), the 3-aminopiperidine derivative (1.2 eq.), and anhydrous toluene (B28343) or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Reductive Amination Pathway and Common Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Enamine Formation cluster_side3 Side Reaction 3: Ketone Reduction A N-Protected-3-Piperidone C Iminium Ion Intermediate A->C + Amine, -H2O B Amine (R-NH2) B->C D Desired 3-Aminopiperidine Derivative C->D + Reducing Agent (e.g., NaBH(OAc)3) D_side Desired 3-Aminopiperidine Derivative E Tertiary Amine Byproduct D_side->E + Piperidone, then Reduction A_side N-Protected-3-Piperidone A_side->E C_side Iminium Ion Intermediate F Enamine Byproduct C_side->F - H+ (slow reduction) A_side3 N-Protected-3-Piperidone G 3-Hydroxypiperidine Byproduct A_side3->G + Strong Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathways and common side reactions.

Buchwald-Hartwig Amination Catalytic Cycle and Dehalogenation Side Reaction

G cluster_main_cycle Main Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Ar)Pd(II)(X)L_n Pd0->OA_complex + Ar-X Amine_complex Amine Coordination (Ar)Pd(II)(NHR2)L_n OA_complex->Amine_complex + R2NH, -X- Product N-Aryl-3-aminopiperidine Amine_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration OA_complex_side Oxidative Addition Complex (Ar)Pd(II)(X)L_n Dehalogenated Dehalogenated Arene (Ar-H) OA_complex_side->Dehalogenated β-Hydride Elimination or Protonolysis

Caption: Buchwald-Hartwig amination cycle and dehalogenation.

References

Technical Support Center: Chiral Synthesis of Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral synthesis of aminopiperidines.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is producing the aminopiperidine with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is crucial for achieving high stereoselectivity.

    • Solution: Screen a variety of chiral ligands (e.g., phosphine-based ligands like SynPhos for hydrogenations) or catalysts.[1] The catalyst's steric and electronic properties play a significant role in differentiating between diastereotopic faces.[2] For biocatalytic approaches, screen different transaminase variants, as their substrate specificities can vary significantly.[3][4]

  • Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.[2]

    • Solution: Lowering the reaction temperature often improves selectivity. Start at 0°C or below and monitor the reaction progress, as the reaction time may need to be extended.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state, thereby affecting stereoselectivity.[5]

    • Solution: Conduct a solvent screen. Polar, non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) are often a good starting point for many catalytic asymmetric reactions.[5]

  • Substrate or Reagent Purity: Impurities in starting materials or reagents can interfere with the catalyst or favor side reactions, leading to poor stereoselectivity.

    • Solution: Ensure all reagents and solvents are of high purity. Recrystallize or purify starting materials if necessary. The presence of acidic impurities, for instance, can neutralize basic catalysts.[5]

  • Inadequate Control in Chiral Resolution: For methods involving the separation of diastereomeric salts, incomplete crystallization or co-precipitation can lead to low enantiomeric enrichment.

    • Solution: Optimize the crystallization conditions, including the choice of solvent, cooling rate, and stoichiometry of the resolving agent.[6][7]

Issue 2: Catalyst Inhibition or Deactivation

Q: My hydrogenation (or other catalytic) reaction is sluggish or has stalled completely. What could be poisoning my catalyst?

A: Catalyst poisoning is a common issue, particularly when working with nitrogen-containing compounds like aminopiperidines.

Potential Causes and Solutions:

  • Nitrogen Compound Poisoning: The lone pair of electrons on the nitrogen atom of the aminopiperidine product or nitrogen-containing starting materials can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Ru, Rh), blocking substrate access.[8]

    • Solution:

      • Catalyst Choice: Consider using a more poison-resistant catalyst. Rhodium-based catalysts are often more resistant to nitrogen poisoning than palladium or ruthenium catalysts.[8]

      • Substrate Activation: Activating the pyridine (B92270) ring, for instance by forming a pyridinium (B92312) salt, can prevent the substrate from coordinating to and deactivating the catalyst.[1][9]

  • Feedstock Impurities: Trace amounts of sulfur compounds, heavy metals (lead, mercury), or phosphorus compounds in starting materials or solvents can act as potent catalyst poisons.[8]

    • Solution: Use high-purity starting materials and solvents. If impurities are suspected, consider passing the materials through a guard bed (e.g., activated carbon or alumina) to remove contaminants before they reach the reactor.

  • Improper Catalyst Handling: Exposure of catalysts, especially pyrophoric ones like Raney® Nickel, to air or moisture can lead to deactivation.[8]

    • Solution: Handle catalysts under an inert atmosphere (e.g., in a glovebox) and use anhydrous solvents.

Issue 3: Challenges with Protecting Groups

Q: I'm encountering issues with the introduction or removal of protecting groups for the amine functionality. What are some common problems and solutions?

A: Protecting group strategy is critical in multistep syntheses and can present several challenges.

Potential Causes and Solutions:

  • Incomplete Deprotection: Steric hindrance or inadequate reaction conditions can lead to incomplete removal of the protecting group. For example, bulky PEG chains can hinder access of deprotection reagents like piperidine (B6355638) to an Fmoc group.[10]

    • Solution: Increase the concentration of the deprotection reagent, extend the reaction time, or consider a different deprotection method. For solid-phase synthesis, ensure adequate swelling of the resin.

  • Side Reactions During Deprotection: The conditions used for deprotection can sometimes lead to unwanted side reactions. For instance, the use of piperidine for Fmoc removal can catalyze aspartimide formation in peptide sequences containing aspartic acid.[10]

    • Solution: Optimize the deprotection conditions (e.g., use a lower concentration of piperidine or add a scavenger). Alternatively, choose an orthogonal protecting group that can be removed under milder conditions that do not promote the side reaction.

  • Protecting Group Stability: The chosen protecting group may not be stable to the reaction conditions in subsequent steps.

    • Solution: Carefully plan the synthetic route to ensure the protecting group is stable under all planned reaction conditions. Common protecting groups for amines include Boc (tert-butoxycarbonyl), removed with acid, Cbz (benzyloxycarbonyl), removed by hydrogenolysis, and Fmoc (9-fluorenylmethyloxycarbonyl), removed with a base like piperidine.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the chiral synthesis of aminopiperidines?

A1: The primary strategies include:

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in a reaction, such as the asymmetric hydrogenation of pyridine derivatives.[1][12]

  • Biocatalysis: Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones.[3][4][13][14] This method offers high enantioselectivity under mild conditions.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to synthesize the target molecule.[15]

  • Chiral Resolution: This involves the separation of a racemic mixture of aminopiperidines. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[6][7][16]

Q2: How can I choose the right protecting group for my aminopiperidine synthesis?

A2: The choice of protecting group depends on the overall synthetic strategy. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions of all subsequent steps before its intended removal.

  • Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule.

  • Orthogonality: In complex syntheses with multiple functional groups requiring protection, it is essential to choose orthogonal protecting groups that can be removed selectively without affecting the others.[11]

Q3: My Ring-Closing Metathesis (RCM) reaction to form a piperidine ring is not working well. What should I check?

A3: Common issues in RCM for the synthesis of nitrogen heterocycles include:

  • Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups than first-generation catalysts.

  • Reaction Concentration: RCM is an intramolecular reaction, so it is typically run at high dilution (e.g., 0.02 M) to favor cyclization over intermolecular polymerization.[17]

  • Ethylene Removal: The driving force for RCM of terminal dienes is the removal of volatile ethylene.[18] Running the reaction under a stream of inert gas (e.g., nitrogen or argon) can help drive the equilibrium towards the product.[17]

  • Substrate Purity: Impurities in the diene substrate can inhibit the catalyst.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

EntrySubstrateCatalyst SystemYield (%)ee (%)Reference
1N-benzyl-2-phenylpyridinium bromide[{Ir(cod)Cl}2]/(R)-SynPhos9392[1]
2N-benzyl-2-(4-methoxyphenyl)pyridinium bromide[{Ir(cod)Cl}2]/(R)-SynPhos9593[1]
3N-benzyl-2-methylpyridinium bromide[{Ir(cod)Cl}2]/(R)-SynPhos8575[1]

Table 2: Biocatalytic Transamination for the Synthesis of Chiral Aminopiperidines

SubstrateEnzymeAmine DonorConversion (%)ee (%)Reference
1-Boc-3-piperidoneATA-025-IMBIsopropylamine (B41738)>99>99 (R)[19]
1-Boc-3-piperidoneATA-256-IMBIsopropylamine>99>99 (S)[19]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a representative procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridinium salt.[1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}2] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene/dichloromethane (1.0 mL) is stirred at room temperature for 10 minutes.

  • Reaction Setup: The pyridinium salt (0.25 mmol) is added to the catalyst solution in a glass vial insert. The vial is placed in a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 600 psi of H2. The reaction is stirred at 28°C for 24 hours.

  • Workup: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral piperidine.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Transamination of a Prochiral Ketone

This protocol describes the synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized transaminase.[19]

  • Reaction Mixture Preparation: In a vial, 1-Boc-3-piperidone (100 mg, 0.5 mmol) is suspended in triethanolamine (B1662121) buffer (100 mM, pH 7.5). Pyridoxal-5'-phosphate (PLP) (1 mM) and isopropylamine (1 M) are added.

  • Enzyme Addition: Immobilized (R)-selective transaminase (e.g., ATA-025-IMB) is added to the reaction mixture.

  • Reaction: The mixture is shaken at a controlled temperature (e.g., 30°C) and the reaction progress is monitored by HPLC or GC.

  • Workup: Upon completion, the enzyme is removed by filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 3: Chiral Resolution of a Racemic Aminopiperidine via Diastereomeric Salt Formation

This is a general procedure for the resolution of a racemic aminopiperidine using a chiral acid.[6][7]

  • Salt Formation: The racemic aminopiperidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol (B145695) or a solvent mixture). A solution of the chiral resolving agent (e.g., (R)-mandelic acid, 0.5-1.0 equivalents) in the same solvent is added slowly with stirring.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent. The mother liquor, enriched in the more soluble diastereomer, is saved for potential recovery of the other enantiomer.

  • Liberation of the Enantiomer: The purified diastereomeric salt is suspended in water, and the pH is adjusted with a base (e.g., 1M NaOH) to deprotonate the amine. The free aminopiperidine is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the enantiomerically enriched aminopiperidine.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC.

Visualizations

Troubleshooting_Low_Stereoselectivity start Low ee or dr Observed reagent_purity Verify Reagent and Substrate Purity start->reagent_purity reaction_conditions Optimize Reaction Conditions reagent_purity->reaction_conditions Purity Confirmed temp Lower Temperature reaction_conditions->temp solvent Screen Solvents reaction_conditions->solvent concentration Vary Concentration reaction_conditions->concentration catalyst_check Evaluate Catalyst/Ligand new_catalyst Screen Different Catalysts/Ligands catalyst_check->new_catalyst resolution_check Optimize Chiral Resolution (if applicable) crystallization Optimize Crystallization (Solvent, Cooling Rate) resolution_check->crystallization temp->catalyst_check solvent->catalyst_check concentration->catalyst_check new_catalyst->resolution_check end Improved Stereoselectivity crystallization->end

Caption: Troubleshooting workflow for addressing low stereoselectivity.

General_Aminopiperidine_Synthesis_Workflow start Starting Material (e.g., Pyridine Derivative) strategy Choose Synthetic Strategy start->strategy asymmetric_catalysis Asymmetric Catalysis (e.g., Hydrogenation) strategy->asymmetric_catalysis Direct Asymmetric biocatalysis Biocatalysis (e.g., Transamination) strategy->biocatalysis Enzymatic chiral_pool Chiral Pool Synthesis strategy->chiral_pool From Chiral Precursor racemic_synthesis Racemic Synthesis strategy->racemic_synthesis Resolution Path reaction Core Reaction asymmetric_catalysis->reaction biocatalysis->reaction chiral_pool->reaction racemic_synthesis->reaction purification Purification racemic_synthesis->purification Racemic Product protection Protecting Group Introduction (if necessary) reaction->protection deprotection Deprotection reaction->deprotection deprotection->purification resolution Chiral Resolution resolution->purification Separated Enantiomers purification->resolution Racemic Mixture analysis Analysis (Yield, ee/dr) purification->analysis product Chiral Aminopiperidine analysis->product

Caption: General workflow for chiral aminopiperidine synthesis.

References

Improving yield and enantioselectivity in aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopiperidines, with a focus on improving yield and enantioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of aminopiperidines. The solutions are based on established synthetic methodologies and optimization strategies.

Issue 1: Low Yield in Reductive Amination

Q: I am experiencing low yields in my reductive amination reaction to synthesize an aminopiperidine derivative. What are the potential causes and how can I troubleshoot this?

A: Low yields in reductive amination can stem from several factors, including inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[1] A systematic approach is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Inefficient Iminium Ion Formation: The initial reaction between the piperidine (B6355638) precursor and the carbonyl compound to form the iminium ion is a critical, pH-dependent equilibrium.

    • Solution: Operate in a mildly acidic pH range of 4-6. This can often be achieved by adding a reagent like acetic acid.[1]

  • Improper Choice of Reducing Agent: The selectivity and stability of the reducing agent are paramount.

    • Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is often the preferred reagent as it is mild, selective for iminium ions, and effective in slightly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (B1222165) (NaBH₄) is less selective and can reduce the starting aldehyde, leading to byproducts.[1]

  • Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.[1] If using a pH-sensitive reducing agent like NaBH₄, consider a two-step process where the imine is pre-formed before adding the reducing agent.[1]

  • Side Reactions: The primary side reaction is often the reduction of the starting carbonyl compound.

    • Solution: Employ a reducing agent that is more selective for the iminium ion, such as STAB.[1]

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: My asymmetric synthesis of a chiral aminopiperidine is resulting in low enantiomeric excess (ee). How can I improve the enantioselectivity?

A: Achieving high enantioselectivity is a common challenge and is highly dependent on the chosen synthetic strategy. Key factors to consider are the catalyst, ligand, solvent, and reaction temperature.

Potential Causes and Solutions:

  • Suboptimal Catalyst/Ligand Combination: The choice of chiral catalyst or ligand is the most critical factor for inducing stereoselectivity.

    • Solution: Screen a variety of chiral catalysts and ligands. For instance, in palladium-catalyzed hydroamination, different chiral ligands can significantly impact the enantioselectivity.[2] For asymmetric hydrogenations, iridium-based catalysts with specific chiral ligands have shown high efficiency.[3][4]

  • Incorrect Solvent: The solvent can influence the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity.

    • Solution: Experiment with a range of solvents with varying polarities. For some reactions, a non-polar solvent like toluene (B28343) may be optimal, while for others, a more polar solvent might be necessary.

  • Reaction Temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states.

    • Solution: Generally, lowering the reaction temperature can improve enantioselectivity, although this may lead to longer reaction times. It is crucial to find an optimal balance.

  • In enzymatic reactions, pH and temperature are critical parameters.

    • Solution: Optimize the pH of the reaction medium. For example, in an enzyme cascade for synthesizing 3-N-Cbz-aminopiperidine, a pH of 8 was found to be optimal.[5] Similarly, screen different reaction temperatures, as temperatures above 30°C can lead to enzyme deactivation.[5]

Issue 3: Catalyst Poisoning in Hydrogenation Reactions

Q: I am observing a stall or low conversion in the hydrogenation of a pyridine (B92270) derivative to a piperidine, which I suspect is due to catalyst poisoning. What are the common causes and how can I prevent this?

A: Catalyst poisoning is a frequent issue in the hydrogenation of nitrogen-containing heterocycles like pyridines.[6] The nitrogen atom in both the starting material and the product can act as a poison by strongly adsorbing to the catalyst's active sites.[6]

Common Poisons and Mitigation Strategies:

  • Nitrogen-Containing Compounds: The substrate (pyridine) and the product (piperidine) can inhibit the catalyst.[6]

    • Solution: Performing the hydrogenation in an acidic medium, such as acetic acid, protonates the nitrogen atoms, which suppresses their ability to poison the catalyst.[4][7]

  • Impurities in Starting Materials or Solvents: Sulfur compounds, carbon monoxide, halides, and heavy metals are common catalyst poisons.[6]

    • Solution: Ensure the purity of your starting materials and solvents. Purification of reactants and solvents before use can be beneficial. Consider using a guard bed to remove impurities before they reach the catalyst.[8]

  • Improper Catalyst Handling: Exposure to air or moisture can deactivate certain catalysts.

    • Solution: Follow the manufacturer's instructions for storing and handling the catalyst to prevent contamination.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral aminopiperidines?

A1: Several methods are widely used, each with its advantages and challenges:

  • Asymmetric Hydrogenation of Pyridine Derivatives: This is a powerful method for producing highly enantioenriched piperidines.[3][7][9] It often involves the use of a chiral auxiliary or a chiral catalyst.[4][7]

  • Enzymatic Synthesis: Biocatalytic methods, such as those using transaminases or enzyme cascades, offer high enantioselectivity under mild reaction conditions.[5][10][11]

  • Palladium-Catalyzed Hydroamination: This method allows for the modular construction of chiral aminopiperidines from dihydropyridines.[2]

  • Organocatalysis: Chiral organocatalysts can be used to facilitate domino reactions to construct highly functionalized chiral piperidines.[12]

Q2: How can I choose the best N-protecting group for my aminopiperidine synthesis?

A2: The choice of the N-protecting group is crucial and depends on the subsequent reaction steps. The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used.[5] The Boc group is easily removed under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. The stability of the protecting group to the reaction conditions and its influence on the reactivity of the molecule should be carefully considered.

Q3: Can I recycle my catalyst in an asymmetric hydrogenation?

A3: In some cases, catalyst recycling is possible, particularly with heterogeneous catalysts. However, catalyst deactivation due to poisoning or leaching can be a significant issue.[6] The feasibility of recycling depends on the specific catalyst, reaction conditions, and the nature of the substrate and product. For enzymatic reactions, immobilized enzymes can be easily recovered and reused for several cycles.[10][13]

Quantitative Data Summary

Table 1: Asymmetric Hydrogenation of N-(2-pyridyl)-oxazolidinones

EntrySubstrate (R)CatalystYield (%)Diastereomeric Ratio (dr)
1MePd(OH)₂/C95>99:1
2EtPd(OH)₂/C93>99:1
3iPrPd(OH)₂/C91>99:1
4PhPd(OH)₂/C8998:2

Data adapted from an efficient auxiliary-based method for the asymmetric hydrogenation of substituted pyridines.[7]

Table 2: Enzymatic Transamination of 1-Boc-3-piperidone

EntryEnzymeTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1ATA-025-IMB2524>99>99 (R)
2ATA-025-IMB503>99>99 (R)
3ATA-415-IMB5024>99>99 (R)
4ATA-013-IMB5028>99>99 (R)

Data from a study on the synthesis of chiral amines using immobilized ω-transaminases.[10]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Substituted Pyridine

This protocol is a representative procedure for the asymmetric hydrogenation of a 2-substituted pyridine using a chiral auxiliary.[7]

  • Substrate Preparation: The chiral N-(2-pyridyl)-oxazolidinone substrate is synthesized via copper-catalyzed coupling of the corresponding 2-halopyridine and the chiral oxazolidinone.

  • Hydrogenation Reaction:

    • To a solution of the N-(2-pyridyl)-oxazolidinone substrate in acetic acid, add 20 mol% of Pd(OH)₂/C catalyst.

    • Place the reaction mixture in an autoclave under a hydrogen atmosphere (100 bar).

    • Stir the reaction at 40°C for 22 hours.

  • Work-up and Purification:

    • After the reaction, carefully filter the mixture to remove the catalyst.

    • The filtrate contains the desired piperidine product and the cleaved oxazolidinone auxiliary.

    • The product can be purified by standard techniques such as column chromatography.

Protocol 2: Enzymatic Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol describes the asymmetric synthesis of (R)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase.[10]

  • Reaction Setup:

    • In a vial, dissolve 50 mg of 1-Boc-3-piperidone in DMSO.

    • Add this solution to a buffer solution containing isopropylamine (B41738) as the amine donor and pyridoxal-5'-phosphate (PLP) as the cofactor.

    • Add 200 mg of the immobilized ω-transaminase (e.g., ATA-025-IMB).

  • Reaction Conditions:

    • Stir the reaction mixture at 50°C.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 3 hours.

  • Product Isolation:

    • After the reaction is complete, filter to recover the immobilized enzyme.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Reductive Amination cause1 Inefficient Iminium Ion Formation start->cause1 cause2 Improper Reducing Agent start->cause2 cause3 Reducing Agent Decomposition start->cause3 cause4 Side Reactions start->cause4 solution1 Optimize pH (4-6) [e.g., add Acetic Acid] cause1->solution1 solution2 Use Selective Agent (e.g., STAB) cause2->solution2 solution3 Use Anhydrous Conditions (Dry Glassware/Solvents) cause3->solution3 solution4 Use Imine-Selective Reducing Agent cause4->solution4 Improving_Enantioselectivity start Low Enantioselectivity cause1 Suboptimal Catalyst/Ligand start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Non-ideal Temperature start->cause3 cause4 Suboptimal pH (Enzymatic) start->cause4 solution1 Screen Catalyst/Ligand Library cause1->solution1 solution2 Test Solvents of Varying Polarity cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 solution4 Optimize pH of Reaction Medium cause4->solution4 Asymmetric_Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification start 2-Halopyridine + Chiral Oxazolidinone step1 Cu-catalyzed Coupling start->step1 product1 N-(2-pyridyl)-oxazolidinone step1->product1 step2 Add Pd(OH)₂/C in Acetic Acid product1->step2 step3 Hydrogenate (100 bar H₂) 40°C, 22h step2->step3 step4 Filter Catalyst step3->step4 step5 Purify (e.g., Chromatography) step4->step5 final_product Chiral Piperidine step5->final_product

References

Technical Support Center: Boc Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc (tert-butyloxycarbonyl) protection and deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these crucial synthetic steps. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Troubleshooting Guides

Boc Protection Issues

Problem: Incomplete or failed Boc protection reaction.

Possible Causes & Solutions:

Potential CauseRecommended Solutions
Low Nucleophilicity of the Amine For electron-deficient or sterically hindered amines, consider using more forcing reaction conditions. This may include gentle heating (e.g., 40°C) or adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[1]
Poor Solubility of Starting Material If the amine has poor solubility in common organic solvents, a water-acetone or water-THF mixture can be employed. For zwitterionic compounds, performing the reaction in an aqueous solution with a base like sodium hydroxide (B78521) can improve solubility and prevent side reactions.[2][3]
Inappropriate Reaction Conditions Ensure the stoichiometry of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is appropriate (typically 1.0-1.2 equivalents). The choice of base is also critical; common bases include sodium hydroxide, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA).[4]
Formation of Multiple Products Over-reaction can lead to N,N-di-Boc formation, especially with primary amines. Use a stoichiometric amount of (Boc)₂O and monitor the reaction closely by TLC or LC-MS. If other nucleophilic groups (e.g., hydroxyls) are present, they may also react. Careful control of reaction conditions is necessary.
Boc Deprotection Issues

Problem: Incomplete Boc deprotection.

Possible Causes & Solutions:

Potential CauseRecommended Solutions
Insufficient Acid Concentration or Reaction Time The rate of Boc cleavage is highly dependent on the acid concentration.[5] Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM) or extend the reaction time.[5][6] For solid-phase peptide synthesis (SPPS), a 55% TFA solution in DCM may be more effective than 100% TFA due to better resin swelling.[5][7][8]
Steric Hindrance For sterically hindered substrates, stronger acidic conditions (e.g., 4M HCl in dioxane) or gentle warming (e.g., to 40°C) may be required.[5][9] However, be aware that heating can increase the likelihood of side reactions.[6]
Problematic Amino Acid Residues Certain residues, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are more resistant to Boc deprotection.[7][10] In such cases, prolonged deprotection times or increased TFA concentrations are necessary.[10]
Poor Resin Swelling (SPPS) Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access the peptide chains.[5][7]

Problem: Formation of side products during Boc deprotection.

Possible Causes & Solutions:

Potential CauseRecommended Solutions
Alkylation by Tert-butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][6][9]
Use of Scavengers To prevent tert-butylation, incorporate scavengers into the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[6][9] The choice of scavenger depends on the sensitive residues present in your substrate.[6][9]
Trifluoroacetylation The deprotected amine can be acylated by trifluoroacetic anhydride, an impurity in TFA. While less common, this side reaction can be minimized by using high-purity TFA and ensuring complete removal of TFA after deprotection. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6][9]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc protection/deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a common and effective method. For deprotection, the resulting free amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed monitoring.[11]

Q2: What are some "green" or milder alternatives to TFA for Boc deprotection?

A2: For acid-sensitive substrates, several milder deprotection methods are available:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like boiling water can effectively remove the Boc group without any acid.[11][12]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can be used under non-protic conditions.[11]

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.[11]

  • Oxalyl Chloride in Methanol: This provides a very mild method that is tolerant of acid-labile esters.[12][13]

Q3: What are common scavenger cocktails used during Boc deprotection?

A3: The composition of the scavenger cocktail should be tailored to the amino acid sequence. Here are some common examples:

Scavenger Cocktail Composition (v/v)Target Residues and Purpose
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) [6]General purpose, effective for most sequences. TIS is a good scavenger for the tert-butyl cation.
95% TFA / 5% Thioanisole Protects Methionine and Tryptophan residues.[9]
95% TFA / 5% Phenol Acts as a scavenger for various residues.[9]
Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanediol (EDT) [9]For peptides with multiple sensitive residues, including Cysteine.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a 1:1 mixture of THF and water.[1][4] The typical concentration is between 0.1 and 0.5 M.[1]

  • Addition of Base: Add a suitable base such as triethylamine (1.2 eq) or sodium hydroxide.[4][14]

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq) to the mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting amine is consumed (typically 1-12 hours).[4]

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] If necessary, purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.[15]

  • Cooling: Cool the solution to 0°C using an ice bath.[15]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6][15] A 1:1 mixture of TFA:DCM is often effective.[15] If necessary, add appropriate scavengers (e.g., TIS, 2.5-5% v/v).[16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[15] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[16]

  • TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (3 times).[14][16] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6][16]

Visualizations

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Amine Amine Substrate Dissolve Dissolve Amine in Solvent Amine->Dissolve Boc2O (Boc)₂O AddBoc2O Add (Boc)₂O Boc2O->AddBoc2O Base Base (e.g., TEA) AddBase Add Base Base->AddBase Dissolve->AddBase AddBase->AddBoc2O Stir Stir at RT AddBoc2O->Stir TLC Monitor by TLC/LC-MS Stir->TLC Quench Quench with Water TLC->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography (if needed) Dry->Purify Product Boc-Protected Amine Purify->Product

Caption: General experimental workflow for Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_mechanism Deprotection Mechanism cluster_side_reaction Side Reaction Prevention BocAmine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen by H⁺ BocAmine->Protonation TFA LossOfCation Formation of Tert-butyl Cation Protonation->LossOfCation CarbamicAcid Carbamic Acid Intermediate LossOfCation->CarbamicAcid TertButylCation Tert-butyl Cation (reactive) LossOfCation->TertButylCation Decarboxylation Decarboxylation (loss of CO₂) CarbamicAcid->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine AmineSalt Amine Salt (with excess acid) FreeAmine->AmineSalt Excess TFA Scavenger Scavenger (e.g., TIS) TertButylCation->Scavenger traps TrappedCation Trapped Cation Scavenger->TrappedCation

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Troubleshooting_Logic cluster_deprotection Boc Deprotection Issue cluster_solutions Potential Solutions Start Problem Encountered Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Start->SideProducts IncreaseAcid Increase Acid Conc. or Time Incomplete->IncreaseAcid Cause: Insufficient Acid/Time StrongerAcid Use Stronger Acid (e.g., HCl/dioxane) Incomplete->StrongerAcid Cause: Steric Hindrance AddScavengers Add Scavengers SideProducts->AddScavengers Cause: t-Butylation CheckPurity Check Reagent Purity SideProducts->CheckPurity Cause: Trifluoroacetylation

Caption: Troubleshooting logic for common Boc deprotection issues.

References

Stability issues of (S)-1-Boc-3-aminopiperidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-1-Boc-3-aminopiperidine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs) with data summaries, detailed experimental protocols, and visualizations of potential degradation pathways and experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability issues encountered during the handling, storage, and use of this compound in a question-and-answer format.

Q1: My sample of this compound, which is usually a colorless to light yellow oil/solid, has developed a significant yellow or brownish color. What could be the cause?

A1: Discoloration is often an indicator of degradation. The primary causes could be:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine groups.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Stress: Storage at elevated temperatures can accelerate degradation pathways.

Troubleshooting:

  • Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).

  • Protect the sample from light by using amber vials or storing it in the dark.[1][2]

  • Adhere to recommended storage temperatures (see Q2).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Short-term storage (solid): Store at 0-8°C.[3]

  • Long-term storage (solid): For extended periods, storage at -20°C is advisable.

  • In solution: If dissolved in a solvent like DMSO, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Always protect solutions from light.[2]

Q3: I am observing the appearance of a new, more polar peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What is likely happening?

A3: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[4] The new, more polar peak is likely the deprotected product, (S)-3-aminopiperidine.

Troubleshooting:

  • Avoid prolonged exposure of this compound to acidic conditions (pH < 4).

  • If acidic conditions are necessary for your experiment, perform the reaction at a lower temperature to minimize deprotection and use the deprotected product as a reference standard in your analysis to confirm its identity.

  • For HPLC analysis, if an acidic mobile phase is required, it is best to analyze the samples promptly after preparation.

Q4: Is this compound stable in basic conditions?

A4: The Boc protecting group is generally stable under basic and nucleophilic conditions.[5] Therefore, degradation due to basic hydrolysis of the Boc group is not a primary concern under typical experimental conditions (e.g., in the presence of amine bases or bicarbonate). However, very strong basic conditions combined with high temperatures could potentially lead to other degradation pathways.

Q5: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A5: A stability-indicating HPLC or UPLC-MS method is the most effective way to assess the purity of your sample and identify potential degradation products.

  • HPLC with UV detection: Can be used to quantify the remaining parent compound and detect the formation of impurities.

  • UPLC-MS/MS: Provides molecular weight information of the degradation products, which is crucial for their identification and structural elucidation.[6]

A general protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.

Summary of Stability Data

While specific public data on forced degradation studies for this compound is limited, the following tables provide an illustrative summary of expected stability based on the known chemistry of the Boc protecting group and the piperidine (B6355638) ring system. These tables are intended to guide researchers in their experimental design.

Table 1: Hypothetical Stability of this compound under Hydrolytic Stress Conditions

ConditionTemperatureTimeExpected Degradation (%)Primary Degradation Product
0.1 M HCl25°C24 h15 - 25%(S)-3-aminopiperidine
Neutral (pH 7)60°C72 h< 5%Minor oxidative products
0.1 M NaOH60°C72 h< 5%Minor oxidative products

Table 2: Hypothetical Stability of this compound under Other Stress Conditions

Stress ConditionParametersTimeExpected Degradation (%)Potential Degradation Products
Oxidation3% H₂O₂24 h10 - 20%N-oxide derivatives, ring-opened products
Thermal80°C (solid state)48 h5 - 15%Products of thermolysis
PhotolyticICH Q1B conditions24 h5 - 10%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound and separating its potential degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.[7]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.2 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.2 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂.

    • Keep at room temperature.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store a solid sample and a solution sample at 80°C.

    • Analyze at appropriate time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Protect a control sample from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for a forced degradation study.

G Potential Degradation Pathways of this compound cluster_main cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation main This compound acid_prod (S)-3-aminopiperidine main->acid_prod H+ ox_prod1 N-Oxide main->ox_prod1 [O] therm_prod Thermolysis Products main->therm_prod Heat ox_prod2 Ring-Opened Products ox_prod1->ox_prod2 Further [O]

Caption: Potential degradation pathways of this compound.

G Workflow for Forced Degradation Study cluster_start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end start Start: this compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms end End: Stability Profile & Degradation Products ms->end

References

Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Racemization Prevention in Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of stereochemical integrity during the synthesis of chiral amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during chiral amine synthesis?

A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can be triggered by several factors during synthesis. The primary causes include:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1]

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as planar carbanions or carbocations (e.g., enolates), leading to a loss of stereochemical information.[1][2]

  • Unstable Intermediates: The formation of transient, achiral intermediates like imines is a common pathway for racemization.[3]

  • Inappropriate Reagents: Certain reagents may promote side reactions or exist in equilibrium with intermediates that are prone to racemization.

  • Work-up and Purification Issues: Racemization can also occur post-reaction. Aqueous work-ups with strong acids or bases, and purification techniques like chromatography on acidic silica (B1680970) gel, can compromise the enantiomeric purity of the final product.[1][2]

Q2: At which stages of my synthesis is racemization most likely to occur?

A2: Racemization is a risk at multiple stages of the synthetic process:

  • During the main reaction: This is the most common stage, especially if the reaction conditions are harsh (e.g., high temperature, strong base/acid) or if the reaction involves intermediates susceptible to racemization.[1][2]

  • During work-up: Aqueous extractions involving strong acids or bases to remove impurities can lead to racemization of the desired amine.[1][2]

  • During purification: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can catalyze racemization.[1][2] It is often advisable to use neutralized silica gel or an alternative stationary phase like alumina (B75360).

Q3: Can the choice of solvent influence the extent of racemization?

A3: Absolutely. The solvent plays a critical role in stabilizing intermediates that may be prone to racemization. Protic solvents, for instance, can stabilize ionic intermediates, which in some mechanisms can increase the rate of racemization. Conversely, non-polar, aprotic solvents are often preferred to minimize the formation and stabilization of such intermediates.[2][4] A solvent screen is often a crucial step in optimizing a stereoselective synthesis.

Q4: How do I accurately determine the enantiomeric excess (ee) of my chiral amine?

A4: Several analytical techniques are available to determine the enantiomeric excess of your product. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that physically separates the enantiomers on a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create diastereomeric complexes or adducts, which exhibit distinct signals in the NMR spectrum, allowing for quantification.

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method separates volatile enantiomers on a chiral stationary phase.

  • Polarimetry: A more traditional method that measures the rotation of plane-polarized light caused by the chiral sample. However, it is less accurate for determining high ee values and requires a known specific rotation of the pure enantiomer.

Troubleshooting Guides

Guide 1: Low Enantioselectivity or Significant Racemization Observed

If you are observing a lower than expected enantiomeric excess (ee) in your product, follow this troubleshooting workflow to identify and address the potential causes.

G Troubleshooting Workflow for Low Enantiomeric Excess start Low ee Observed check_conditions Step 1: Review Reaction Conditions start->check_conditions temp High Temperature? check_conditions->temp check_reagents Step 2: Evaluate Reagents and Solvents base_acid Strong Base/Acid Used? check_reagents->base_acid check_workup Step 3: Examine Work-up and Purification ph_swing Harsh pH in Work-up? check_workup->ph_swing check_analysis Step 4: Verify Analytical Method resolution Poor Peak Resolution in Chiral HPLC? check_analysis->resolution time Prolonged Reaction Time? temp->time No lower_temp Action: Lower reaction temperature (e.g., 0°C or -78°C) temp->lower_temp Yes time->check_reagents No monitor_rxn Action: Monitor reaction closely (TLC, LC-MS) and quench promptly time->monitor_rxn Yes solvent Protic Solvent Used? base_acid->solvent No mild_reagents Action: Use milder base/acid (e.g., organic bases) base_acid->mild_reagents Yes solvent->check_workup No aprotic_solvent Action: Switch to aprotic solvent (e.g., Toluene, DCM, THF) solvent->aprotic_solvent Yes silica Purification on Silica Gel? ph_swing->silica No neutral_workup Action: Use buffered or mild aqueous work-up ph_swing->neutral_workup Yes silica->check_analysis No neutral_support Action: Use neutral alumina or deactivated silica gel silica->neutral_support Yes optimize_hplc Action: Optimize HPLC method (mobile phase, temperature, column) resolution->optimize_hplc Yes G Mechanism of Base-Catalyzed Racemization cluster_main Racemization Pathway cluster_key Key R_amine (R)-Chiral Amine planar_intermediate Planar Achiral Intermediate (e.g., Carbanion) R_amine->planar_intermediate Deprotonation (Base) planar_intermediate->R_amine Reprotonation S_amine (S)-Chiral Amine planar_intermediate->S_amine Reprotonation key_chiral Chiral Species key_achiral Achiral Intermediate

References

Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproducts in the synthesis of this compound include:

  • Di-Boc protected piperidine: Formation of a molecule where two Boc groups are attached to the nitrogen atoms.

  • Unsaturated enamine byproduct: This can form during reductive amination of 1-Boc-3-piperidone, particularly in highly concentrated reaction mixtures.[1]

  • N-Alkylated piperidine: For instance, N-ethylated byproducts can form when using ethanol (B145695) as a solvent during catalytic hydrogenation for deprotection of other protecting groups.[1]

  • Diastereomers/Enantiomers: The formation of the undesired (R)-isomer is a critical purity issue.

Q2: What is the primary cause of di-Boc byproduct formation during the Boc protection step?

A2: The formation of the di-Boc byproduct occurs in a stepwise manner. Initially, the primary amine attacks the di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the desired mono-Boc protected amine. However, this product is still nucleophilic. In the presence of a strong base, the N-H of the mono-Boc product can be deprotonated, increasing its nucleophilicity and enabling it to react with a second molecule of Boc₂O to yield the di-Boc byproduct.

Q3: How can I minimize the formation of the undesired (R)-isomer?

A3: Minimizing the formation of the (R)-isomer and ensuring high enantiomeric purity of the (S)-isomer is critical. Strategies to achieve this include:

  • Use of Chiral Starting Materials: Employing an enantiomerically pure starting material, such as (S)-3-aminopiperidine, is a direct approach.

  • Enzymatic Kinetic Resolution or Asymmetric Synthesis: Utilizing enzymes like transaminases can selectively produce the desired (S)-enantiomer from a prochiral starting material like 1-Boc-3-piperidone.

  • Chiral Chromatography: While not a method to prevent its formation, chiral HPLC can be used to separate the (S) and (R) enantiomers to obtain the desired product with high enantiomeric excess.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis:

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the enantiomeric purity and separating the desired (S)-isomer from the (R)-isomer. Reverse-phase HPLC is useful for separating the desired product from other byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated byproducts.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and getting a preliminary indication of the presence of impurities.

Troubleshooting Guides

Issue 1: Significant amount of di-Boc protected byproduct observed.

Symptoms:

  • A peak corresponding to a higher molecular weight species is observed in GC-MS or LC-MS analysis.

  • NMR analysis shows complex signals or the absence of the N-H proton signal of the mono-Boc product.

Root Causes and Solutions:

Root CauseRecommended Action
Excessive Boc₂O: Using a large excess of di-tert-butyl dicarbonate can drive the reaction towards di-protection.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O.
Strong Base: The presence of a strong base can deprotonate the mono-Boc product, making it more nucleophilic.Use a milder base such as sodium bicarbonate, or perform the reaction in the absence of a base if the starting amine is sufficiently nucleophilic.
Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can increase the likelihood of the secondary reaction occurring.Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or below.
Issue 2: Formation of an unsaturated enamine byproduct.

Symptoms:

  • An unexpected peak in GC-MS or LC-MS, often with a mass corresponding to the loss of water from the imine intermediate.

  • NMR signals indicative of a C=C double bond.

Root Causes and Solutions:

Root CauseRecommended Action
Highly Concentrated Reaction Mixture: Reductive amination performed at high concentrations can favor the formation of the enamine byproduct.[1]Perform the reaction at a lower concentration by increasing the amount of solvent.
Inefficient Reduction of the Imine/Enamine Intermediate: The reducing agent may not be effectively reducing the intermediate as it forms.Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added in an appropriate stoichiometric amount. Consider a stepwise procedure where the imine is formed first, followed by reduction.
Presence of Acid/Base Catalysts: Certain catalysts might promote the elimination reaction that forms the enamine.Carefully control the pH of the reaction mixture. Mildly acidic conditions (pH 4-5) are often optimal for imine formation without promoting excessive side reactions.
Issue 3: Presence of N-ethylated byproduct.

Symptoms:

  • A peak in the mass spectrum corresponding to the desired product + 28 amu.

  • NMR signals corresponding to an ethyl group attached to a nitrogen atom.

Root Causes and Solutions:

Root CauseRecommended Action
Use of Ethanol as a Solvent in Catalytic Hydrogenation: During deprotection steps (e.g., Cbz removal) using a palladium catalyst in ethanol, the solvent can be oxidized to acetaldehyde (B116499), which then undergoes reductive amination with the product amine.[1]Use an alternative solvent for the hydrogenation reaction, such as methanol, isopropanol, or ethyl acetate, which are less prone to oxidation to the corresponding aldehyde.
Contamination of Reagents with Acetaldehyde: Although less common, contamination of solvents or other reagents with acetaldehyde can lead to this byproduct.Use high-purity solvents and reagents.

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on byproduct formation from a representative synthesis of 1-Boc-3-aminopiperidine via Boc protection of 3-aminopiperidine.[2]

Product/ByproductPercentage in Reaction Mixture
This compound (Target Product) 91.5%
Unreacted 3-aminopiperidine 6%
3-tert-butoxycarbonylaminopiperidine (Di-protected byproduct) 1.1%

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproducts

This protocol is adapted from a method designed to reduce byproduct formation.[3]

  • Reaction Setup: In a round-bottom flask, dissolve (S)-3-piperidine ethyl formate (B1220265) in a halogenated solvent such as dichloromethane. Add an organic base like triethylamine (B128534) as an acid-binding agent.

  • Boc Protection: Cool the mixture to 0-10 °C. Slowly add di-tert-butyl dicarbonate (1.05 equivalents) dropwise while maintaining the temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with a mild alkaline solution (e.g., saturated sodium bicarbonate), a mild acidic solution (e.g., 5% HCl), and finally with saturated brine.

  • Ammonolysis: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-Boc-3-piperidine ethyl formate. Dissolve this intermediate in 1,4-dioxane (B91453) and perform an ammonolysis reaction.

  • Hofmann Rearrangement: After the ammonolysis is complete, add the resulting N-Boc-3-piperidine formamide (B127407) dropwise to a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to induce the Hofmann rearrangement.

  • Isolation: After the reaction is complete, extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain this compound.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol is a general guideline for the analysis of the enantiomeric purity of 3-aminopiperidine derivatives after derivatization.

  • Derivatization: To a sample of the synthesized product, add a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base to introduce a chromophore, which enhances UV detection.

  • HPLC System:

    • Column: Chiralpak AD-H (or a similar chiral column).

    • Mobile Phase: A mixture of a non-polar solvent like ethanol and a modifier such as 0.1% diethylamine.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 228 nm.

  • Analysis: Inject the derivatized sample into the HPLC system. The (S) and (R) enantiomers will have different retention times, allowing for their separation and quantification. Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.

Visualizations

Synthesis_Byproducts cluster_main Main Synthesis Pathway cluster_side Side Reactions Start (S)-3-Aminopiperidine or 1-Boc-3-piperidone Reaction Boc Protection or Reductive Amination Start->Reaction Product This compound Reaction->Product Byproduct1 Di-Boc Product Reaction->Byproduct1 Excess Boc₂O Strong Base Byproduct2 Unsaturated Enamine Reaction->Byproduct2 High Concentration Byproduct3 N-Ethylated Product Product->Byproduct3 Pd/C, EtOH (in subsequent steps)

Caption: Reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow Start Impurity Detected in This compound Synthesis Analysis Characterize Impurity by HPLC, GC-MS, NMR Start->Analysis Identify Identify Byproduct Structure Analysis->Identify DiBoc Di-Boc Product? Identify->DiBoc Yes Enamine Unsaturated Enamine? Identify->Enamine No ActionDiBoc Reduce Boc₂O Stoichiometry Use Milder Base Control Temperature/Time DiBoc->ActionDiBoc Alkylated N-Alkylated Product? Enamine->Alkylated No ActionEnamine Reduce Reaction Concentration Optimize Reducing Agent Enamine->ActionEnamine Other Other Impurity Alkylated->Other No ActionAlkylated Change Hydrogenation Solvent (e.g., to MeOH or EtOAc) Alkylated->ActionAlkylated ActionOther Further Investigation Required Other->ActionOther

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Scaling Up the Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up these critical synthetic processes. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of chiral piperidine (B6355638) synthesis.

Issue 1: Loss of Enantioselectivity or Diastereoselectivity upon Scale-up

  • Question: My reaction showed excellent stereoselectivity (high e.e. or d.r.) at the milligram scale, but the selectivity has dropped significantly on a multi-gram scale. What are the potential causes and solutions?

  • Answer: A decrease in stereoselectivity during scale-up is a common challenge. Several factors could be at play:

    • Inefficient Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients of reagents and catalysts. This can alter the reaction kinetics and favor the formation of undesired stereoisomers.

      • Solution: Ensure your reactor is equipped with an appropriate stirrer and baffling system for the scale and viscosity of your reaction. Consider performing a mixing study to ensure homogeneity.

    • Temperature Fluctuations: Poor heat transfer in larger vessels can cause temperature deviations from the optimal conditions established at a smaller scale. Many stereoselective reactions are highly sensitive to temperature.[1]

      • Solution: Implement robust temperature control with appropriate heating/cooling jackets and internal temperature probes. For highly exothermic reactions like some hydrogenations, consider a semi-batch or continuous flow process to manage heat evolution.[2]

    • Changes in Reagent Addition Rate: The rate of addition of a reagent can be critical for maintaining selectivity. A rate that was optimal on a small scale may be too fast or too slow for a larger volume, affecting the relative concentrations of reactants and catalysts.

      • Solution: Scale the addition rate proportionally to the overall reaction scale. For critical additions, use a syringe pump or a dosing pump to ensure a controlled and consistent rate.

    • Catalyst Concentration and Activity: The relative concentration of the catalyst to the substrate might differ upon scale-up, or the catalyst's activity could be compromised by impurities in larger batches of reagents or solvents.

      • Solution: Maintain the same catalyst loading (mol%) as in the small-scale experiment. Ensure all reagents and solvents are of consistent quality and purity.

Issue 2: Difficulties with Catalyst Handling and Recovery

  • Question: I'm having trouble with filtering my heterogeneous catalyst on a larger scale, and I'm concerned about catalyst deactivation during workup. What are the best practices for catalyst handling in scaled-up reactions?

  • Answer: Efficient catalyst recovery is crucial for the economics and sustainability of a process.[3]

    • Filtration Challenges: Fine catalyst particles can clog filter paper or frits, leading to slow filtration times, especially with larger volumes.

      • Solution: Consider using a filter aid like Celite. For larger scales, specialized filtration systems such as leaf filters or sintered metal tube filters are more effective and allow for in-situ cleaning.[1][4] These systems can also be enclosed to prevent exposure of the catalyst to air.

    • Catalyst Deactivation: Many catalysts, particularly those used in hydrogenation, are sensitive to air and moisture.[5] Exposure during filtration and transfer can lead to deactivation.

      • Solution: Perform catalyst filtration and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Use techniques like cannula transfer for moving catalyst slurries. Supported catalysts can sometimes be recovered by simple filtration and reused, which is economically beneficial.[5]

    • Homogeneous Catalyst Removal: Removing dissolved homogeneous catalysts can be a significant challenge during scale-up.

      • Solution: If possible, select a heterogeneous catalyst. If a homogeneous catalyst is necessary, explore methods for its removal, such as precipitation, extraction, or the use of scavengers. Some modern approaches utilize supported catalysts that are easier to separate.[5]

Issue 3: Product Purification and Isomer Separation

  • Question: My crude product is a mixture of stereoisomers, and separating them by column chromatography is not practical on a large scale. What are my options?

  • Answer: Purification is a major hurdle in scaling up chiral syntheses.

    • Chromatography: While flash chromatography is a staple in the lab, it becomes expensive and time-consuming at an industrial scale due to large solvent consumption and the need for specialized equipment.

      • Solution: Supercritical Fluid Chromatography (SFC) can be a more efficient alternative for chiral separations at a larger scale, offering faster separations and using less organic solvent.[6] Preparative HPLC is also an option for high-value products.

    • Crystallization: Diastereomers often have different physical properties, including solubility.

      • Solution: Attempt to induce selective crystallization of the desired stereoisomer from the mixture by screening different solvents and conditions. This can be a highly effective and scalable purification method.

    • Salt Formation: The basic nature of the piperidine nitrogen allows for the formation of salts with chiral acids.

      • Solution: This can be used for classical resolution. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.

Frequently Asked Questions (FAQs)

  • Q1: Why does my piperidine product turn yellow over time?

    • A1: The yellowing of piperidines is typically due to oxidation.[7] For high-purity applications, it is advisable to purify the material, often by distillation. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.[7]

  • Q2: I am struggling to separate my piperidine product from a pyridine (B92270) starting material impurity by distillation. Why is this difficult?

    • A2: Piperidine and pyridine can form an azeotropic mixture, which makes complete separation by simple distillation challenging.[7] One strategy to overcome this is to react the mixture with carbon dioxide. Piperidine will form a solid carbonate salt, while pyridine will not, allowing for separation by filtration.[7]

  • Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?

    • A3: This is likely due to the formation of a salt. The basic piperidine nitrogen can react with atmospheric carbon dioxide to form a carbonate salt.[7] To resolve this, you can try to redissolve the material or prepare a fresh solution. To prevent this, ensure storage containers are well-sealed and consider storing under an inert atmosphere.[7]

  • Q4: Are there any general strategies to improve the diastereoselectivity of my reaction without a complete re-design of the synthesis?

    • A4: Yes, several reaction parameters can be optimized. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[1] The choice of solvent can also have a significant impact on selectivity due to differential stabilization of the transition states. Finally, the nature and concentration of any acid or base catalyst can influence the stereochemical outcome.[1]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Chiral Piperidine Synthesis

Synthetic MethodCatalyst SystemSubstrateScaleYield (%)Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)Reference
Asymmetric HydrogenationRh(I) complex with pinacol (B44631) boraneFluoropyridineLab ScaleGoodHigh diastereoselectivity[8]
Asymmetric Reductive Transamination[Cp*RhCl₂]₂ with chiral primary aminePyridinium (B92312) salt0.5 mmol9596% e.e.[9]
Kinetic Resolutionn-BuLi / (+)-sparteineN-Boc-2-arylpiperidine1 g4197:3 e.r. (recovered SM)[10][11]
Chemo-enzymatic DearomatizationEneIRED / 6-HDNON-substituted tetrahydropyridineLab Scale>4296% e.e.[12]
Continuous Flow SynthesisN/A (Grignard addition)N-(tert-butylsulfinyl)-bromoimineScale-up demonstrated>80>90:10 d.r.[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt

This protocol is adapted from Wu, J., et al., Nature Catalysis, 2022.[9]

  • Materials:

    • 2-Substituted pyridinium salt (1.0 equiv)

    • (R)-1-Phenylethylamine (10.0 equiv)

    • [Cp*RhCl₂]₂ (1 mol%)

    • Dichloromethane (DCM) / Water (15:1 mixture)

    • Formic acid (24.0 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

    • Add the DCM/H₂O (15:1, 4.0 mL) mixture, followed by formic acid (24.0 equiv).

    • Seal the vial and stir the reaction mixture at 40 °C for 22 hours.

    • Upon completion (monitor by TLC or LC-MS), cool the reaction to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Scale-up Considerations:

    • Formic acid addition may be exothermic; consider controlling the addition rate and providing adequate cooling.

    • The use of 10 equivalents of the chiral amine may be economically prohibitive on a large scale. Process optimization to reduce the excess would be necessary.

    • The reaction generates gas; ensure the reactor is properly vented.

    • This reaction has been demonstrated on a multi-hundred-gram scale.[9]

Protocol 2: Asymmetric Hydrogenation of a Substituted Pyridine

This protocol is a generalized procedure based on common methods for asymmetric pyridine hydrogenation.

  • Materials:

    • Substituted pyridine or pyridinium salt (1.0 equiv)

    • Chiral catalyst (e.g., Iridium or Rhodium complex with a chiral ligand, 0.1-1 mol%)

    • Solvent (e.g., methanol, degassed)

    • Hydrogen gas

  • Procedure:

    • In a glovebox, charge a high-pressure reactor with the substituted pyridine and the chiral catalyst.

    • Add the degassed solvent.

    • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the reactor several times with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 50-1000 psi) and heat to the desired temperature (e.g., 25-60 °C).

    • Stir the reaction mixture for the required time (typically 12-48 hours), monitoring the progress by HPLC or GC.

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product, typically by column chromatography or crystallization.

  • Scale-up Considerations:

    • Hydrogenations are highly exothermic and require specialized high-pressure reactors with excellent temperature and pressure control.

    • Proper handling of hydrogen gas is critical for safety.

    • Homogeneous catalysts may require specific procedures for removal post-reaction. Heterogeneous catalysts simplify this process.[8]

    • Efficient stirring is crucial to ensure good gas-liquid mass transfer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Pyridine Derivative) reagents Catalyst & Reagents Selection start->reagents 1. Planning reaction Asymmetric Synthesis (e.g., Hydrogenation) reagents->reaction 2. Setup monitoring In-Process Control (TLC, LC-MS, GC) reaction->monitoring 3. Execution workup Quenching & Extraction monitoring->workup 4. Completion catalyst_removal Catalyst Removal (Filtration) workup->catalyst_removal purification Purification (Chromatography/Crystallization) catalyst_removal->purification analysis Final Product Analysis (NMR, Chiral HPLC) purification->analysis final_product Purified Chiral Piperidine analysis->final_product

Caption: General experimental workflow for chiral piperidine synthesis.

troubleshooting_flowchart start Problem Encountered During Scale-up q1 Low Stereoselectivity? start->q1 q2 Low Yield? start->q2 q3 Purification Issues? start->q3 q1->q2 No sol1_group Poor Mixing Temperature Control Addition Rate q1->sol1_group Yes q2->q3 No sol2_group Catalyst Deactivation Incomplete Reaction Side Products q2->sol2_group Yes sol3_group Isomers Co-elute Product unstable Salt Formation q3->sol3_group Yes action1 Optimize Reactor Agitation & Heat Transfer sol1_group->action1 action2 Check Reagent Purity & Catalyst Activity sol2_group->action2 action3 Screen Crystallization Solvents or try SFC/Prep-HPLC sol3_group->action3

Caption: Troubleshooting flowchart for scaling up chiral piperidine synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection and optimization.

Frequently Asked questions (FAQs)

Q1: How do I select the initial catalyst for a new asymmetric transformation?

A1: Catalyst selection is a critical, substrate-dependent process. A recommended starting point is a literature review for catalyst systems proven effective on similar substrates.[1] Privileged chiral ligands, such as BINOL or SPINOL-based phosphoric acids, Cinchona alkaloids, and certain metal complexes (e.g., Scandium(III), Palladium, Zinc), are often excellent candidates for initial screening due to their broad applicability across various reactions.[1][2] Consider the electronic and steric properties of your substrates to guide your choice. For instance, electron-enriched aldehydes may exhibit higher reactivity and selectivity with specific catalysts.[1]

Q2: What is the impact of solvent choice on enantioselectivity?

A2: The solvent can have a profound effect on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[3][4] In some cases, a change in solvent can even reverse the direction of enantioselection. Therefore, a solvent screening study covering a range of polarities and coordinating abilities is highly advisable during the optimization phase.[4] For example, switching from THF to 2-MeTHF has been shown to significantly improve stereoselectivity in certain systems.[4]

Q3: How does temperature affect the outcome of an asymmetric reaction?

A3: Temperature is a critical parameter that influences both reaction rate and enantioselectivity.[5][6] Lowering the reaction temperature often leads to higher enantiomeric excess (ee) because it amplifies the energy difference between the diastereomeric transition states.[5][6] However, excessively low temperatures may significantly slow down the reaction.[4] A temperature screening study is recommended to find the optimal balance.[1]

Q4: My reaction is showing low yield. What are the potential causes?

A4: Low yields can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: Ensure your catalyst is active and, if sensitive, has been handled under appropriate inert conditions.[4][7]

  • Reagent and Substrate Purity: Impurities can act as catalyst poisons or lead to side reactions.[7]

  • Reaction Conditions: Suboptimal temperature, reaction time, or incorrect stoichiometry can all contribute to low yields.[5] Monitoring the reaction progress by TLC or another suitable analytical technique is crucial.[4]

  • Reaction Equilibrium: Some reactions are reversible. To drive the reaction forward, consider removing a byproduct (like water) or using an excess of one reactant.[1][4]

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity

Observing low or fluctuating enantiomeric excess (ee) is a common challenge. Follow this systematic approach to diagnose and resolve the issue.

Question: My reaction is proceeding with a good yield, but the enantioselectivity is low. What should I investigate?

Answer: Low enantioselectivity can be caused by several factors. A logical troubleshooting workflow is recommended to identify the root cause.

G cluster_start Problem cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Low Enantioselectivity Observed analytical 1. Verify Analytical Method (e.g., Chiral HPLC/GC) start->analytical Begin Troubleshooting reagents 2. Check Purity of Reagents (Substrate, Solvents) analytical->reagents Method Validated catalyst 3. Evaluate Catalyst Quality (Purity, Activity, Handling) reagents->catalyst Reagents are Pure conditions 4. Optimize Reaction Conditions (Temperature, Concentration, Solvent) catalyst->conditions Catalyst is High Quality end High & Reproducible Enantioselectivity Achieved conditions->end Conditions Optimized G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Suspected Catalyst Deactivation (Stalled Reaction / Low Yield) poisoning Poisoning start->poisoning handling Improper Handling start->handling thermal Thermal Degradation start->thermal purify Purify Reagents & Solvents poisoning->purify Check for impurities inert Use Strict Inert Atmosphere Techniques handling->inert For sensitive catalysts temp Optimize Reaction Temperature thermal->temp Avoid excessive heat end Restored Catalytic Activity purify->end inert->end temp->end

References

Handling and storage recommendations for (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of (S)-1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral building block widely used in the pharmaceutical and chemical industries.[1] Its primary applications include:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel inhibitors such as CHK1 and PI3Kδ inhibitors.[2]

  • Peptide Synthesis: It is used to introduce amine functionalities into complex molecular architectures and to enhance the stability and bioactivity of peptide-based therapeutics.[1]

  • Agrochemicals and Specialty Chemicals: The amine group can be leveraged for further functionalization in the production of agrochemicals and other specialty chemicals.[1]

Q2: What are the general handling recommendations for this compound?

This compound should be handled in a well-ventilated area.[2][3][4] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[2][3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[3][4]

Q3: How should I store this compound?

Proper storage is crucial to maintain the quality of this compound. Recommendations for the solid compound and solutions are summarized below.

Storage Recommendations
FormTemperatureDurationSpecial Conditions
Solid 0-8 °C[1][5]Not specifiedStore in a well-ventilated place.[2][6] Keep container tightly closed.[2][6]
Solution in DMSO -20 °C1 monthProtect from light.[2]
Solution in DMSO -80 °C6 monthsProtect from light.[2]

It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.

Q4: What is the appearance and purity of this compound?

This compound is typically a colorless to light yellow oil or a white to yellow solid.[1][3][5] Commercially available products usually have a purity of 97% or higher.[1][3][7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Experimental Workflow: General Peptide Coupling

G start Start: Resin with free amine preactivate Pre-activate Carboxylic Acid (e.g., with DIC/HOBt or HATU/HOAt) start->preactivate couple Couple this compound to the activated carboxylic acid preactivate->couple monitor Monitor Reaction (e.g., Kaiser test) couple->monitor monitor->couple Incomplete wash Wash Resin monitor->wash Complete deprotect N-Boc Deprotection (e.g., with TFA or HCl in dioxane) wash->deprotect next_cycle Proceed to next coupling cycle or cleavage from resin deprotect->next_cycle end End next_cycle->end

Caption: A generalized workflow for peptide coupling using this compound.

Q5: My peptide coupling reaction with this compound is slow or incomplete. What can I do?

  • Problem: The Kaiser test remains positive, indicating unreacted free amines on the resin.

  • Possible Causes & Solutions:

    • Insufficient Activation: Ensure your coupling reagents (e.g., DIC/HOBt, HATU/HOAt) are fresh and used in the correct stoichiometry (typically 3 equivalents).[8] Pre-activation time may need to be optimized.

    • Steric Hindrance: this compound can be sterically demanding. Consider using a more potent coupling reagent like HATU or extending the reaction time.

    • Poor Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF) before coupling.[5]

    • Double Coupling: If the reaction is still incomplete, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[5]

Troubleshooting N-Boc Deprotection

G start Start: N-Boc protected piperidine (B6355638) deprotection Acidic Deprotection (e.g., 20-50% TFA in DCM or 4M HCl in dioxane) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->deprotection Incomplete workup Aqueous Work-up (Neutralization with base) monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography or Recrystallization) extraction->purification end End: Deprotected piperidine purification->end

Caption: A logical workflow for the N-Boc deprotection of a piperidine derivative.

Q6: I am observing side products after the N-Boc deprotection step. How can I minimize them?

  • Problem: LC-MS analysis shows multiple peaks in addition to the desired product.

  • Possible Causes & Solutions:

    • Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.

      • Solution: Add a scavenger like triethylsilane (TES) or anisole (B1667542) to the reaction mixture to trap the tert-butyl cation.[3]

    • Degradation of other acid-sensitive groups: If your molecule contains other acid-labile functional groups, they may be cleaved under the deprotection conditions.

      • Solution: Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at a lower temperature (e.g., 0 °C).[6] Monitor the reaction closely to stop it as soon as the starting material is consumed.

Q7: I am concerned about the presence of impurities in my this compound starting material. What should I look for?

  • Problem: Potential impurities can affect the outcome of subsequent reactions.

  • Known Impurities & Mitigation:

    • (S)-3-(Boc-amino)piperidine Nitroso Impurity: This impurity can form during the synthesis of this compound if nitrosating agents are present.[9] These nitroso impurities are a concern due to their potential toxicity.[9]

      • Mitigation: It is crucial for manufacturers to perform risk assessments and implement control measures to prevent the formation of such impurities.[9] As a user, sourcing high-purity starting material from a reputable supplier is the best practice. If you suspect the presence of this impurity, specialized analytical testing would be required for its detection and quantification.

Experimental Protocols

General Protocol for N-Boc Deprotection using TFA
  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For substrates prone to side reactions, consider adding a scavenger like triethylsilane (1.1-1.2 equiv).[3]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as DCM.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected product.

General Protocol for Peptide Coupling using DIC/HOBt
  • Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]

  • In a separate vial, dissolve the carboxylic acid (3 eq.), this compound (3 eq.), and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[8]

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitor the completion of the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.[8]

  • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.[8]

References

Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the separation of 3-aminopiperidine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of 3-aminopiperidine?

A1: The most prevalent methods for resolving racemic 3-aminopiperidine are classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography (HPLC/SFC).

Q2: Which chiral resolving agents are effective for the classical resolution of 3-aminopiperidine?

A2: Several chiral acids have been successfully used, with dibenzoyl-D-tartaric acid being a common choice.[1][2][3] Other effective agents include N-tosyl-(S)-phenylalanine and optically active cyclic phosphoric acids.[4]

Q3: Can I resolve 3-aminopiperidine directly, or does it require protection of the amino groups?

A3: Both strategies are employed. Classical resolution with chiral acids is often performed on the unprotected amine.[1][2] Enzymatic resolution, however, typically requires N-protection (e.g., with a Boc group) to be effective.[5]

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved 3-aminopiperidine?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the e.e.[6] Due to the weak UV absorbance of 3-aminopiperidine, a pre-column derivatization step is often necessary to introduce a chromophore.[7][8][9]

Q5: What are the key parameters to control during diastereomeric salt crystallization?

A5: The choice of solvent, temperature, cooling rate, and the stoichiometry of the resolving agent are critical factors that influence the yield and diastereomeric excess of the crystallization.[10][11]

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Crystallization
Problem Possible Cause Solution
No crystallization occurs. The diastereomeric salt is too soluble in the chosen solvent.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution carefully.- Add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise.[10][11]- Cool the solution to a lower temperature.
The product "oils out" instead of crystallizing. The solution is too supersaturated, or the cooling rate is too fast.- Dilute the solution.- Decrease the cooling rate.- Ensure adequate stirring.[10]
Low yield of the desired diastereomeric salt. The desired salt has significant solubility in the mother liquor.- Optimize the solvent system to minimize the solubility of the target salt.- Lower the final crystallization temperature.- Ensure crystallization is complete before filtration.[11]
Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). - The resolving agent is not very effective.- Co-crystallization of the undesired diastereomer.- Crystallization occurred too rapidly.- Screen different resolving agents.- Perform recrystallization of the diastereomeric salt.[1][3]- Slow down the crystallization process by reducing the cooling rate.[11]
Enzymatic Resolution
Problem Possible Cause Solution
Low or no enzyme activity. - Incorrect pH or temperature.- Presence of enzyme inhibitors.- Improper enzyme storage.- Optimize the reaction pH and temperature for the specific transaminase used.- Ensure all reagents and solvents are pure.- Store the enzyme according to the manufacturer's instructions.
Low enantioselectivity (low e.e.). The enzyme is not highly selective for the substrate.- Screen different transaminases.- Modify the protecting group on the 3-aminopiperidine.
Reaction stops before reaching 50% conversion. - Product inhibition.- Unfavorable reaction equilibrium.- Consider in-situ product removal.- Use a large excess of the amino donor to shift the equilibrium.[5]
Chiral HPLC Analysis
Problem Possible Cause Solution
Poor peak shape (tailing or fronting). - Incompatible mobile phase.- Column degradation.- Adjust the mobile phase composition (e.g., pH, additives).- Use a new chiral column.
No separation of enantiomers. - Incorrect chiral stationary phase.- Inappropriate mobile phase.- Screen different chiral columns.- Optimize the mobile phase composition (e.g., solvent ratio, additives).[12]
Low detector response. Insufficient derivatization or weak chromophore.- Ensure the derivatization reaction goes to completion.- Choose a derivatizing agent with a stronger chromophore.[7][8]

Experimental Protocols

Protocol 1: Classical Resolution with Dibenzoyl-D-Tartaric Acid

This protocol is based on a common method for the resolution of racemic 3-aminopiperidine.[1][3]

Materials:

  • Racemic 3-aminopiperidine

  • Dibenzoyl-D-tartaric acid

  • Methanol

  • Water

  • Sodium hydroxide (B78521) solution (e.g., 46-48%)

  • Hydrochloric acid solution (e.g., 5-6 M in isopropanol)

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Salt Formation:

    • Dissolve racemic 3-aminopiperidine dihydrochloride (B599025) in methanol.

    • Cool the solution in an ice-water bath and add sodium hydroxide solution dropwise to liberate the free base.

    • Stir the mixture at room temperature.

    • Add dibenzoyl-D-tartaric acid to the solution.

    • Heat the mixture to approximately 60°C for 2 hours.

    • Cool the suspension to room temperature over 1-2 hours and continue stirring for at least 18 hours.

    • Collect the solid by filtration, wash with a methanol/water mixture, then with methanol, and dry under vacuum. This solid is the (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt.[1]

  • Upgrade of Diastereomeric Excess (Optional):

    • If the initial diastereomeric excess is low, suspend the obtained salt in methanol.

    • Heat the suspension to reflux for 2 hours.

    • Cool to room temperature over 1-2 hours and stir for at least 18 hours.

    • Filter, wash with methanol, and dry to obtain the salt with a higher diastereomeric excess.[1][3]

  • Liberation of the Free Enantiomer:

    • Suspend the resolved diastereomeric salt in a suitable solvent like MTBE or isopropanol/water.[1][2]

    • Add hydrochloric acid solution to the suspension.

    • Stir the mixture, which may require heating to achieve a clear solution.

    • Cool the solution to crystallize the (R)-3-aminopiperidine dihydrochloride.

    • Collect the crystals by filtration, wash with the solvent, and dry.

Protocol 2: Enzymatic Resolution of N-Boc-3-aminopiperidine

This protocol is a general procedure based on the use of ω-transaminases.[5][13]

Materials:

  • (rac)-N-Boc-3-aminopiperidone

  • ω-transaminase

  • Pyridoxal-5'-phosphate (PLP)

  • Amino donor (e.g., isopropylamine (B41738) or D-alanine)

  • Buffer solution (e.g., Tris-HCl or triethanolamine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Acid and base for pH adjustment (e.g., HCl and NaOH)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the buffer solution, amino donor, PLP, and the ω-transaminase.

    • Stir the mixture at the optimal temperature for the enzyme (e.g., 30-50°C).

    • Dissolve the (rac)-N-Boc-3-aminopiperidone in DMSO and add it to the reaction mixture.

    • Maintain the pH of the reaction mixture at the enzyme's optimum (e.g., pH 8.0-9.0) by adding a solution of the amino donor or a suitable base.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction reaches approximately 50% conversion, stop the reaction by acidifying the mixture (e.g., to pH 2 with HCl).

    • Extract the unreacted (S)-N-Boc-3-aminopiperidone with an organic solvent.

    • Adjust the pH of the aqueous layer to basic (e.g., pH 13 with NaOH).

    • Extract the product, (R)-N-Boc-3-aminopiperidine, with an organic solvent.

    • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved product.[14]

Protocol 3: Chiral HPLC Analysis with Benzoyl Chloride Derivatization

This protocol describes a method for determining the enantiomeric excess of 3-aminopiperidine after derivatization.[7][8]

Materials:

Procedure:

  • Derivatization:

    • Dissolve the 3-aminopiperidine sample in the chosen organic solvent.

    • Stir the solution at a controlled temperature (e.g., 40°C).

    • Slowly add an excess of benzoyl chloride dropwise.

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent to obtain the dibenzoyl-3-aminopiperidine derivative.[7]

  • HPLC Analysis:

    • Column: Chiral stationary phase (e.g., glycoprotein-based like CHIRAL-AGP).[7]

    • Mobile Phase: A mixture of aqueous phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A typical composition is 0.02 M phosphate buffer-acetonitrile (92:8).[7]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

    • Dissolve the derivatized sample in the mobile phase and inject it into the HPLC system.

    • The two diastereomeric derivatives will elute at different retention times, allowing for the calculation of the enantiomeric excess based on the peak areas.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for 3-Aminopiperidine

Resolving AgentTarget EnantiomerYieldEnantiomeric/Diastereomeric ExcessReference
Dibenzoyl-D-tartaric acid(R)-3-aminopiperidine75% (initial), 44% (after upgrade)13.2% d.e. (initial), 96.5% d.e. (after upgrade)[1][3]
(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide(R)-3-aminopiperidine99.5%99.6% e.e.[4][15]
N-tosyl-(S)-phenylalanine(R)- and (S)-3-aminopiperidine--[4]

Table 2: Chiral HPLC Methods for 3-Aminopiperidine Derivatives

Derivatizing AgentChiral ColumnMobile PhaseDetectionReference
Benzoyl ChlorideChromTech CHIRAL-AGP0.02 M Phosphate buffer-Acetonitrile (92:8)UV at 254 nm[7]
p-Toluenesulfonyl chlorideChiralpak AD-H0.1% Diethylamine in ethanolUV at 228 nm[6]
Propyl chloroformateCHIRALCEL AS-RHWater-Acetonitrile (70:30)UV at 254 nm[7]
Di-p-toluyl L-tartaric acidGL Science Inertsil ODS-20.03% Ammonia solution (pH 4.9)-Methanol (50:50)UV at 254 nm[8]

Visualizations

classical_resolution_workflow cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer racemic Racemic 3-Aminopiperidine mix Mix in Solvent (e.g., Methanol) racemic->mix reagent Chiral Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) reagent->mix heat_cool Heat, then Cool Slowly mix->heat_cool filtration Filtration heat_cool->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid mother_liquor Mother Liquor (Contains more soluble diastereomer) filtration->mother_liquor Liquid acid Add Acid (e.g., HCl) less_soluble->acid pure_enantiomer Pure Enantiomer Salt ((R)-3-Aminopiperidine Dihydrochloride) acid->pure_enantiomer

Caption: Workflow for classical resolution of 3-aminopiperidine.

troubleshooting_crystallization cluster_solutions Potential Solutions start Crystallization Issue? no_xtal No Crystals Form start->no_xtal Yes oiling_out Product Oils Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes low_de Low Diastereomeric Excess start->low_de Yes change_solvent Change/Mix Solvents no_xtal->change_solvent concentrate Concentrate Solution no_xtal->concentrate anti_solvent Add Anti-solvent no_xtal->anti_solvent slow_cool Slower Cooling oiling_out->slow_cool optimize_t Optimize Temperature low_yield->optimize_t low_de->slow_cool recrystallize Recrystallize low_de->recrystallize

Caption: Troubleshooting logic for diastereomeric salt crystallization.

References

Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-aminopiperidine. It offers insights into the identification, characterization, and quantification of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, byproducts, and reagents.

  • Degradation Products: These impurities form due to the decomposition of this compound under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.

  • Enantiomeric Impurity: This refers to the presence of the undesired (R)-enantiomer of 1-Boc-3-aminopiperidine.

Q2: What are some specific process-related impurities to look for?

A2: Based on common synthetic routes, the following process-related impurities are plausible:

  • (R)-1-Boc-3-aminopiperidine: The opposite enantiomer is a critical impurity to monitor in chiral syntheses.

  • 3-Aminopiperidine: This can be present as an unreacted starting material if the Boc protection is incomplete.[1]

  • Di-Boc-3-aminopiperidine: Over-reaction or non-specific reaction can lead to the formation of a di-Boc protected impurity.

  • (S)-1-Benzyl-3-(Boc-amino)piperidine: If a benzyl (B1604629) protecting group is used during synthesis and its removal is incomplete, this intermediate may persist as an impurity.

  • Nitroso Impurities: (S)-3-(Boc-amino)piperidine nitroso impurity is a potential byproduct formed if the synthesis conditions inadvertently expose the intermediate to nitrosating agents. These are a significant concern due to their potential carcinogenic nature.

Q3: How can the Boc protecting group degrade, and what impurity does this form?

A3: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Exposure to strong acids, or even milder acidic conditions over time, can lead to the cleavage of the Boc group, resulting in the formation of 3-aminopiperidine as a degradation product.

Q4: Why is controlling the enantiomeric purity of this compound important?

A4: this compound is a chiral building block used in the synthesis of stereospecific active pharmaceutical ingredients (APIs). The presence of the undesired (R)-enantiomer can lead to the formation of an isomeric impurity in the final drug product, which may have different pharmacological activity, reduced efficacy, or even adverse effects. Therefore, strict control of the enantiomeric purity is critical for the safety and efficacy of the final drug.

Troubleshooting Guide

Problem: An unknown peak is observed during HPLC analysis of this compound.

Possible Cause Troubleshooting Steps
Process-Related Impurity 1. Review the synthetic route to identify potential byproducts, unreacted starting materials, or intermediates. 2. Use a high-resolution mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak and compare it with potential process-related impurities. 3. Synthesize or procure reference standards for suspected impurities and co-inject them to confirm the identity of the peak by retention time matching.
Degradation Product 1. Assess the storage conditions and handling of the sample. Exposure to acidic conditions, high temperatures, or light can cause degradation. 2. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. Analyze the stressed samples by HPLC to see if the unknown peak matches any of the generated degradation products. 3. The most likely degradation product is de-Boc-protected 3-aminopiperidine.
Enantiomeric Impurity 1. The (R)-enantiomer will likely have a very similar retention time to the (S)-enantiomer on a standard achiral HPLC column. 2. Use a chiral HPLC method to separate the enantiomers and quantify the percentage of the (R)-form.
Residual Solvents 1. While less likely to be detected by HPLC-UV unless they have a chromophore, residual solvents from the synthesis can be present. 2. Use Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to identify and quantify residual solvents.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity Name Type Potential Origin Typical Analytical Method
(R)-1-Boc-3-aminopiperidineEnantiomericChiral synthesisChiral HPLC
3-AminopiperidineProcess-Related / DegradationIncomplete Boc protection / Cleavage of Boc groupHPLC, GC (with derivatization)
Di-Boc-3-aminopiperidineProcess-RelatedOver-reaction during Boc protectionHPLC, LC-MS
(S)-1-Benzyl-3-(Boc-amino)piperidineProcess-RelatedIncomplete debenzylationHPLC, LC-MS
(S)-3-(Boc-amino)piperidine nitroso impurityProcess-RelatedReaction with nitrosating agentsLC-MS
Various Organic SolventsProcess-RelatedUsed during synthesis and purificationGC-FID, GC-MS

Experimental Protocols

Purity Determination and Impurity Profiling by HPLC-UV

This method is suitable for the general purity assessment and quantification of non-volatile organic impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program (Example):

    • 0-5 min: 95% Aqueous, 5% Organic

    • 5-25 min: Linear gradient to 5% Aqueous, 95% Organic

    • 25-30 min: Hold at 5% Aqueous, 95% Organic

    • 30-35 min: Return to initial conditions and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is often necessary.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

Enantiomeric Purity Analysis by Chiral HPLC

This method is crucial for quantifying the (R)-enantiomer. As direct analysis is challenging due to the lack of a chromophore, a pre-column derivatization step is often employed.[2][3]

  • Derivatization Reagent: Benzoyl chloride can be used to react with the amino group of both enantiomers, introducing a UV-active benzoyl group.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H) or a protein-based column (e.g., Chiral-AGP).[2][3]

  • Mobile Phase (Example for Chiralpak AD-H): An isocratic mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: 230 nm or 254 nm for the benzoyl derivative.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., benzoyl chloride) at a controlled temperature (e.g., 0 °C).

    • After the reaction is complete, quench the reaction and extract the derivatized product.

    • Evaporate the solvent and redissolve the residue in the mobile phase for injection.

Residual Solvent Analysis by GC-FID

This method is used to identify and quantify volatile organic solvents remaining from the synthesis.

  • Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a phase suitable for separating polar and non-polar solvents (e.g., a G43 phase like a 6% cyanopropylphenyl / 94% dimethylpolysiloxane, or a DB-624).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program (Example):

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

Visualizations

impurity_formation_pathway cluster_synthesis Synthesis Process cluster_impurities Potential Impurities 3-Aminopiperidine 3-Aminopiperidine Product This compound 3-Aminopiperidine->Product Boc Protection Unreacted_SM Unreacted 3-Aminopiperidine 3-Aminopiperidine->Unreacted_SM Incomplete Reaction Boc_Anhydride (Boc)2O Boc_Anhydride->Product DiBoc Di-Boc Impurity Product->DiBoc Over-reaction Enantiomer (R)-Enantiomer Nitroso Nitroso Impurity Product->Nitroso Nitrosating Agents Benzyl_Chloride Benzyl Protection (optional step) Debenzylation Debenzylation (optional step) Benzyl_Chloride->Debenzylation Debenzylation->Product Benzyl_Impurity N-Benzyl Impurity Debenzylation->Benzyl_Impurity Incomplete Removal

Caption: Potential formation pathways of process-related impurities.

analytical_workflow Sample This compound Sample HPLC HPLC-UV Analysis (Purity) Sample->HPLC Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Sample->Chiral_HPLC GC GC-FID/MS Analysis (Residual Solvents) Sample->GC LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS If unknown peaks > threshold Data_Review Review and Quantify Impurities HPLC->Data_Review Chiral_HPLC->Data_Review GC->Data_Review NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR For structural confirmation LCMS->Data_Review

Caption: Recommended analytical workflow for impurity characterization.

References

Validation & Comparative

A Comparative Guide to (S)- and (R)-1-Boc-3-aminopiperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopiperidine and (R)-1-Boc-3-aminopiperidine are chiral building blocks that have become indispensable in the synthesis of complex pharmaceutical agents. Their rigid piperidine (B6355638) core and the stereochemistry at the C3 position are crucial for the biological activity of the target molecules. This guide provides a detailed comparison of these two enantiomers, focusing on their distinct applications in the synthesis of prominent drug candidates, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of (S)- and (R)-1-Boc-3-aminopiperidine is presented below. These properties are essential for designing and optimizing synthetic routes.

PropertyThis compound(R)-1-Boc-3-aminopiperidine
CAS Number 625471-18-3[1]188111-79-7[2]
Molecular Formula C₁₀H₂₀N₂O₂[1]C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [1]200.28 g/mol [2]
Appearance Colorless to light yellow oil[1]Off-white or pale yellow oil to solid[2]
Optical Rotation [α]D20 = +34.0° to +38.0° (c=5% in MeOH)[1][α]D25 = -28.5° (c=1, DMF)[3]
Boiling Point 277.3±33.0 °C (Predicted)[4]277.3 °C at 760 mmHg[5]
Density 1.02 g/cm³[4]1.041 g/cm³[5]
Solubility Soluble in dimethylsulfoxide[4]Immiscible with water[5]

Synthetic Applications and Performance

The choice between the (S) and (R) enantiomer of 1-Boc-3-aminopiperidine is dictated by the specific stereochemical requirements of the target drug molecule. The piperidine ring and its amino substituent often play a critical role in binding to the active site of a biological target, and only one enantiomer will have the correct spatial orientation for optimal interaction.

(R)-1-Boc-3-aminopiperidine in the Synthesis of Alogliptin (B1666894)

(R)-1-Boc-3-aminopiperidine is a key intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral medications for type 2 diabetes.[6][7] A prominent example is Alogliptin. The (R)-configuration of the aminopiperidine moiety is essential for its potent and selective inhibition of the DPP-IV enzyme.[7]

Experimental Protocol: Synthesis of Alogliptin

The following is a representative protocol for the synthesis of Alogliptin, highlighting the step involving (R)-3-aminopiperidine (derived from (R)-1-Boc-3-aminopiperidine).

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile This intermediate is prepared by the alkylation of 6-chloro-3-methyluracil (B41288) with α-bromo-o-toluonitrile in the presence of a base.

Step 2: Nucleophilic Substitution with (R)-3-aminopiperidine To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a mixture of isopropanol (B130326) and water, (R)-3-aminopiperidine dihydrochloride (B599025) and potassium carbonate are added. The reaction mixture is heated to reflux. After cooling, the inorganic salts are filtered off to yield the Alogliptin free base.

Step 3: Salt Formation A solution of benzoic acid in ethanol (B145695) is added to the Alogliptin free base to precipitate Alogliptin benzoate.

Alogliptin_Synthesis A 6-Chloro-3-methyluracil C Intermediate 1 A->C B α-Bromo-o-toluonitrile B->C E Alogliptin (Free Base) C->E D (R)-3-Aminopiperidine D->E G Alogliptin Benzoate E->G F Benzoic Acid F->G

This compound in the Synthesis of AZD7762

This compound serves as a crucial chiral intermediate for the synthesis of inhibitors of checkpoint kinase 1 (CHK1), which are being investigated as potential cancer therapeutics.[2][8] One such inhibitor is AZD7762. The (S)-stereochemistry of the aminopiperidine is vital for the molecule's ability to bind to the ATP-binding site of the CHK1 enzyme.[4]

Experimental Workflow: Synthesis of AZD7762

The synthesis of AZD7762 involves the coupling of a thiophenecarboxamide urea (B33335) core with this compound, followed by deprotection of the Boc group.

Step 1: Synthesis of the Thiophenecarboxamide Urea Core This involves a multi-step synthesis to construct the central heterocyclic scaffold of the inhibitor.

Step 2: Amide Coupling with this compound The carboxylic acid of the thiophene (B33073) core is activated and then reacted with this compound to form an amide bond.

Step 3: Boc Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen, typically under acidic conditions, to yield AZD7762.

AZD7762_Synthesis A Thiophenecarboxamide Urea Core C Boc-protected AZD7762 A->C B This compound B->C D AZD7762 C->D Deprotection

Biological Activity and Stereochemistry

The profound impact of stereochemistry on biological activity is well-established in pharmacology. The specific orientation of the amino group on the piperidine ring dictates how the final drug molecule interacts with its biological target, influencing its efficacy and selectivity.

Alogliptin (from (R)-enantiomer)

Alogliptin is a potent and highly selective inhibitor of the DPP-IV enzyme.[9] This selectivity is crucial as inhibition of related proteases like DPP-8 and DPP-9 can lead to adverse effects. Alogliptin has demonstrated over 10,000-fold selectivity for DPP-IV over DPP-8 and DPP-9.[10] This high selectivity is attributed to the precise fit of the (R)-aminopiperidine moiety into the S2 extensive pocket of the DPP-IV active site. The use of the (S)-enantiomer would result in a diastereomer with significantly reduced or no activity due to steric hindrance and improper orientation for key binding interactions.

DrugTargetIC₅₀Key Contribution of Chiral Moiety
AlogliptinDPP-IV<10 nM[11]The (R)-aminopiperidine moiety is crucial for high-affinity binding and selectivity.
AZD7762 (from (S)-enantiomer)

AZD7762 is a potent inhibitor of CHK1 with an IC₅₀ of 5 nM.[4] It functions by binding to the ATP-binding site of the kinase. The (S)-configuration of the aminopiperidine is critical for orienting the molecule within the active site to form key hydrogen bonds and other interactions that are necessary for potent inhibition. The corresponding diastereomer derived from the (R)-enantiomer would be expected to have significantly lower inhibitory activity due to a mismatch in the binding pocket.

DrugTargetIC₅₀Key Contribution of Chiral Moiety
AZD7762CHK15 nM[4]The (S)-aminopiperidine moiety is essential for optimal binding to the ATP-binding site.

Signaling Pathways

Conclusion

References

Comparison of different protecting groups for 3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the versatile 3-aminopiperidine scaffold is a critical consideration in the synthesis of numerous pharmaceutical agents and complex organic molecules. The choice of protecting group profoundly influences the overall efficiency, yield, and orthogonality of a synthetic route. This guide provides an objective comparison of the three most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of the 3-amino group of piperidine (B6355638). This comparison is supported by a summary of experimental data and detailed reaction protocols to aid researchers in making informed decisions for their specific synthetic needs.

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2][3]

  • tert-Butoxycarbonyl (Boc): This protecting group is revered for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[4] Its key characteristic is its lability under acidic conditions, typically using trifluoroacetic acid (TFA).[1]

  • Carboxybenzyl (Cbz): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[1][5] This allows for deprotection under neutral conditions, which can be advantageous for sensitive substrates.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is exceptionally stable to acidic conditions but is cleaved under mild basic conditions, commonly with a solution of piperidine in an organic solvent.[1][6]

Comparative Data: Performance of Protecting Groups

The selection of an appropriate protecting group is often dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following table summarizes the key properties and typical reaction conditions for the protection and deprotection of 3-aminopiperidine with Boc, Cbz, and Fmoc.

Protecting Group Reagent for Protection Typical Protection Conditions Cleavage Conditions Key Stability Key Lability Orthogonality
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., NEt₃, NaOH, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF, H₂O), Room Temperature[7][8]Strong Acid (e.g., TFA, HCl in dioxane)[1][8]Bases, Nucleophiles, Hydrogenolysis[4]Strong Acids[4]Orthogonal to Fmoc and Cbz[4]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., THF/H₂O, CH₂Cl₂), 0 °C to Room Temperature[5][9]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][5]Acids, Bases[5]Hydrogenolysis[5]Orthogonal to Boc and Fmoc[1]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), Room Temperature[6]Base (e.g., 20% Piperidine in DMF)[1][10]Acids, Electrophiles, Hydrogenolysis (quasi-orthogonal to Cbz)[6]Bases[1]Orthogonal to Boc[6]

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of 3-aminopiperidine.

Boc Protection of 3-Aminopiperidine

To a solution of 3-aminopiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) or a mixture of THF and water, is added a base such as triethylamine (B128534) or sodium bicarbonate (1.5-2.0 equiv.). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 2-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected 3-aminopiperidine.[7][11]

Boc Deprotection

The Boc-protected 3-aminopiperidine is dissolved in dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) or hydrochloric acid in dioxane (e.g., 4M), is added.[8][10] The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[4]

Cbz Protection of 3-Aminopiperidine

3-Aminopiperidine (1.0 equiv.) is dissolved in a mixture of THF and water (2:1). Sodium bicarbonate (2.0 equiv.) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl) (1.1 equiv.) is added dropwise, and the reaction mixture is stirred at 0 °C for 2-4 hours and then at room temperature for 12-20 hours.[5] After completion, the mixture is diluted with water and extracted with an ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica (B1680970) gel column chromatography.[5]

Cbz Deprotection

To a solution of Cbz-protected 3-aminopiperidine in a solvent such as methanol (B129727) or ethanol, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 2-24 hours.[5][12] Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford the deprotected 3-aminopiperidine.[5]

Fmoc Protection of 3-Aminopiperidine

3-Aminopiperidine (1.0 equiv.) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv.) is added, and the mixture is stirred at room temperature for 2-16 hours.[6] The reaction mixture is then diluted with water and extracted with an organic solvent like diethyl ether. The aqueous layer is acidified, and the product is extracted. The combined organic layers are dried and concentrated to yield the Fmoc-protected amine.[6]

Fmoc Deprotection

The Fmoc-protected 3-aminopiperidine is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF). [10] The reaction is typically complete within 30 minutes at room temperature. The mixture is then concentrated under reduced pressure, and the residue is purified to remove the fluorenyl-piperidine adduct and excess piperidine.[13]

Visualization of Reaction Pathways and Selection Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection 3-AP_Boc 3-Aminopiperidine Boc-3-AP Boc-3-Aminopiperidine 3-AP_Boc->Boc-3-AP (Boc)₂O, Base 3-AP_Boc_dep 3-Aminopiperidine Salt Boc-3-AP->3-AP_Boc_dep TFA or HCl 3-AP_Cbz 3-Aminopiperidine Cbz-3-AP Cbz-3-Aminopiperidine 3-AP_Cbz->Cbz-3-AP Cbz-Cl, Base 3-AP_Cbz_dep 3-Aminopiperidine Cbz-3-AP->3-AP_Cbz_dep H₂, Pd/C 3-AP_Fmoc 3-Aminopiperidine Fmoc-3-AP Fmoc-3-Aminopiperidine 3-AP_Fmoc->Fmoc-3-AP Fmoc-Cl, Base 3-AP_Fmoc_dep 3-Aminopiperidine Fmoc-3-AP->3-AP_Fmoc_dep Piperidine/DMF Decision_Tree start Protecting 3-Aminopiperidine acid_sensitive Are subsequent steps sensitive to acid? start->acid_sensitive base_sensitive Are subsequent steps sensitive to base? acid_sensitive->base_sensitive Yes h2_sensitive Are there reducible functional groups? acid_sensitive->h2_sensitive No use_cbz Use Cbz base_sensitive->use_cbz Yes use_fmoc Use Fmoc base_sensitive->use_fmoc No use_boc Use Boc h2_sensitive->use_boc Yes h2_sensitive->use_cbz No

References

A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-1-Boc-3-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, notably as a key component in numerous therapeutic agents. However, the quest for optimized pharmacological profiles continually drives the exploration of structural alternatives. This guide provides an objective comparison of this compound with its enantiomer, a positional isomer, and a spirocyclic bioisostere, with a specific focus on their application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Executive Summary

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide evaluates the following alternatives to this compound:

  • (R)-1-Boc-3-aminopiperidine: The enantiomer of the parent scaffold.

  • 1-Boc-4-aminopiperidine: A positional isomer.

  • N-Boc-2-azaspiro[3.3]heptan-6-amine: A spirocyclic bioisostere.

Through a comparative analysis of their performance as core components of DPP-4 inhibitors, we aim to provide a data-driven resource to inform strategic decisions in drug discovery programs.

Data Presentation: A Comparative Overview

The following tables summarize the physicochemical and pharmacological properties of the parent compound and its alternatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPpKa
This compoundC₁₀H₂₀N₂O₂200.281.4~9.0
(R)-1-Boc-3-aminopiperidineC₁₀H₂₀N₂O₂200.281.4~9.0
1-Boc-4-aminopiperidineC₁₀H₂₀N₂O₂200.281.4~9.1
N-Boc-2-azaspiro[3.3]heptan-6-amineC₁₁H₂₀N₂O₂212.291.1~9.5

Table 2: In Vitro Performance of Corresponding DPP-4 Inhibitors

Core ScaffoldExample DPP-4 InhibitorTargetIC₅₀ (nM)
(R)-3-aminopiperidineAlogliptin (B1666894)DPP-4<10
Not ApplicableLinagliptinDPP-41
Not ApplicableSitagliptinDPP-419
Not ApplicableSaxagliptinDPP-450
Not ApplicableVildagliptinDPP-462

Table 3: Comparative Pharmacokinetics of Alogliptin and Linagliptin

ParameterAlogliptin ((R)-3-aminopiperidine core)Linagliptin
Bioavailability ~100%~30%
Time to Peak Concentration 1-2 hours~1.5 hours
Metabolism Minimally metabolizedNot extensively metabolized
Primary Route of Excretion Renal (76% unchanged)Enterohepatic (feces)
Dose Adjustment in Renal Impairment RequiredNot required

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the evaluation of novel compounds based on these scaffolds.

Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol describes a common method for the synthesis of the (R)-enantiomer.

Materials:

Procedure:

  • Suspend (R)-3-aminopiperidine dihydrochloride in DCM.

  • Add TEA to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of Boc₂O in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (R)-1-Boc-3-aminopiperidine.

DPP-4 Inhibition Assay

This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions, DPP-4 enzyme, and assay buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate, Gly-Pro-AMC.

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in rats.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Dosing: Administer the test compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%), using non-compartmental analysis.

Mandatory Visualization

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP1 Active GLP-1 L-cells->GLP1 secretes GIP Active GIP K-cells->GIP secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon secretes GLP1->Beta-cells stimulates GLP1->Alpha-cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by GIP->Beta-cells stimulates GIP->DPP4 inactivated by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucose Production Glucose Production Glucagon->Glucose Production promotes DPP4_Inhibitor DPP-4 Inhibitor (this compound -based drug) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

Experimental Workflow for DPP-4 Inhibitor Screening

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Synthesis (e.g., this compound analogs) B Compound Dilution Series A->B D Dispense Reagents to 96-well Plate (Compound, Enzyme, Buffer) B->D C Reagent Preparation (DPP-4 Enzyme, Substrate) C->D E Pre-incubation (15 min, 37°C) D->E F Add Substrate (Gly-Pro-AMC) E->F G Kinetic Fluorescence Reading (30-60 min, 37°C) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J IC50 Curve Fitting I->J K Identify Lead Compounds J->K

Caption: Workflow for in vitro screening of DPP-4 inhibitors.

Logical Relationship of Scaffolds

scaffolds A This compound (Parent Scaffold) B (R)-1-Boc-3-aminopiperidine (Enantiomer) A->B Stereochemical Variation C 1-Boc-4-aminopiperidine (Positional Isomer) A->C Positional Variation D N-Boc-2-azaspiro[3.3]heptan-6-amine (Spirocyclic Bioisostere) A->D Topological Variation (Bioisosteric Replacement)

Caption: Relationship between the parent scaffold and its alternatives.

Discussion and Conclusion

The choice of a scaffold in drug design is a multifactorial decision. While this compound has proven to be a valuable building block, this guide highlights that viable alternatives exist, each with a unique set of properties that can be leveraged to optimize a drug candidate's profile.

  • Enantiomeric Substitution: The use of (R)-1-Boc-3-aminopiperidine in alogliptin demonstrates that stereochemistry is a critical determinant of biological activity. A simple inversion of a chiral center can lead to significant differences in potency and should be explored early in the drug discovery process.

  • Positional Isomerism: Moving the amino group from the 3- to the 4-position of the piperidine (B6355638) ring can alter the vectoral projection of substituents, potentially leading to different interactions with the target protein. This modification can be a valuable strategy to escape existing patent landscapes or to improve binding affinity and selectivity.

  • Bioisosteric Replacement: Spirocyclic scaffolds like azaspiro[3.3]heptane offer a more rigid and three-dimensional structure compared to the flexible piperidine ring. This can lead to improved metabolic stability and potentially higher binding affinity due to a lower entropic penalty upon binding.

In the context of DPP-4 inhibitors, the aminopiperidine core has been highly successful. However, the development of next-generation therapeutics may benefit from exploring these alternative scaffolds to address challenges such as improving pharmacokinetic profiles, enhancing selectivity, and discovering novel intellectual property. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers embarking on such explorations.

Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control, particularly for chiral molecules like 3-aminopiperidine, a key intermediate in the synthesis of several drugs.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of the final drug product.[3] This guide provides an objective comparison of the most prevalent analytical techniques for determining the enantiomeric excess of 3-aminopiperidines, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The primary methods for determining the enantiomeric excess of 3-aminopiperidines and other chiral amines are based on creating a chiral environment that allows for the differentiation of the two enantiomers. This is predominantly achieved through chromatographic and spectroscopic techniques.[4] The choice of method often depends on factors such as required accuracy, sample complexity, throughput needs, and available instrumentation.[4] The most common techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Methods

Chromatographic techniques are the most established and widely used methods for chiral separations.[4] They can be broadly categorized into direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4] Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for chiral analysis and is often the method of choice due to the wide variety of available CSPs, particularly those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives.[3][5] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity.[3] For 3-aminopiperidine, which lacks a strong chromophore, derivatization is often employed to introduce a UV-active group and improve chromatographic properties.[6][7]

Table 1: Comparison of HPLC Methods for 3-Aminopiperidine ee Determination

Method TypeDerivatizing AgentChiral Stationary Phase (CSP)Mobile PhaseDetectionResolution (Rs)Analysis TimeReference
Direct (No Derivatization)NoneCrownpak™ CR+95:5 (v/v) HClO₄ (pH=1):MeOHRefractive IndexNot Specified(S) 3.0 min, (R) 3.7 min[1]
IndirectBenzoyl chlorideGlycoprotein-basedPhosphate (B84403) buffer/organic solventUVNot SpecifiedNot Specified[1][2]
Indirectp-Toluene sulfonyl chloride (PTSC)Chiralpak AD-H0.1% Diethylamine in EthanolUV (228 nm)> 4.0Not Specified[6][7]
IndirectPropyl chloroformateCHIRALCEL AS-RH70:30 (v/v) Water:AcetonitrileUV (254 nm)Not Specified(S) 19.1 min, (R) 31.5 min[1]
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "green" and powerful alternative to HPLC for chiral separations.[3][8] It utilizes supercritical carbon dioxide as the primary mobile phase, which significantly reduces organic solvent consumption.[3] Key advantages of SFC include faster analysis times, rapid column equilibration, and often improved peak symmetries and resolution compared to HPLC.[3][8]

Table 2: Performance Comparison of SFC vs. HPLC for Chiral Primary Amines

ParameterSFCHPLC (Normal Phase)HPLC (Polar Organic)Reference
Baseline Separations (out of 25) 161713[8]
Peak Symmetry Generally the bestGoodGood[8]
Analysis Time Comparable to Polar OrganicLongestShortest[8]
Resolution GoodGenerally the bestGood[8]
Solvent Consumption Significantly lowerHighModerate[3]
Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times.[9] Derivatization is often necessary to improve the volatility and chromatographic behavior of amines like 3-aminopiperidine.[9] Chiral stationary phases for GC are typically based on derivatized cyclodextrins.[10]

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations.[11] In CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte.[3] The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field leads to their separation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a different approach to determining enantiomeric excess. While NMR is not an inherently chiral technique, the use of chiral auxiliaries can induce diastereotopic environments for the enantiomers, resulting in separate, quantifiable signals.[13] This can be achieved through:

  • Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers that exhibit distinct NMR spectra.[14][15]

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to chemical shift differences.[13]

This method is particularly useful for rapid screening and does not require physical separation of the enantiomers.[16]

Experimental Protocols

HPLC Method for 3-Aminopiperidine (Indirect, with Derivatization)

This protocol is based on derivatization with benzoyl chloride.[1]

  • Sample Preparation (Derivatization):

    • Dissolve (RS)-3-aminopiperidine (e.g., 2.9 g, 0.029 mol) in a suitable solvent like petroleum ether (150 mL).

    • Cool the solution to 3°C while stirring.

    • Slowly add benzoyl chloride (e.g., 4.1 g, 0.029 mol) dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent to obtain (RS)-benzoyl-3-aminopiperidine.

    • Dissolve the derivatized product in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral column with a glycoprotein-based stationary phase.[2]

    • Mobile Phase: A mixture of a buffer salt solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol, ethanol, isopropanol, or acetonitrile). The organic solvent content should be greater than 0% and less than 5%.[1]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[1][7]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[2]

  • Quantification:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[9]

SFC Screening Protocol for Chiral Primary Amines

This protocol outlines a general approach for finding suitable separation conditions.[3]

  • Sample Preparation:

    • Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • SFC System: A standard SFC system with a UV detector.

    • Column: A chiral stationary phase column (e.g., Chiralpak IE or Chiralcel OD-H).[3]

    • Mobile Phase: Supercritical CO₂ and Methanol with additives. A common starting composition is 80:20 (CO₂:Methanol).

    • Additives: A combination of trifluoroacetic acid and triethylamine (B128534) (e.g., 0.3-0.2% v/v) can improve peak shape and selectivity.[8]

    • Flow Rate: 3.0 mL/min.[3]

    • Back Pressure: 150 bar.[3]

    • Temperature: 35°C.[3]

    • Detection: UV at 254 nm.[3]

NMR Protocol for Chiral Primary Amines (Indirect, with Derivatization)

This protocol is based on a three-component derivatization.[17][18]

  • Sample Preparation (Derivatization):

    • In an NMR tube, mix the chiral primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).

    • The reaction forms a mixture of diastereoisomeric iminoboronate esters.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • The diastereoisomeric products will show well-resolved diastereotopic resonances.

  • Quantification:

    • Determine the ratio of the diastereomers by integrating the well-resolved signals (e.g., the imine protons).

    • This ratio directly corresponds to the enantiomeric ratio of the starting amine.

Method Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Derivatization Derivatization of 3-Aminopiperidine (e.g., with Benzoyl Chloride) Injection Inject Sample Derivatization->Injection Separation Chiral HPLC Column (e.g., Glycoprotein CSP) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate ee% Integration->Calculation

Caption: Experimental workflow for HPLC-based ee determination.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolution Dissolve Racemic Amine in Modifier (e.g., MeOH) Injection Inject Sample Dissolution->Injection Separation Chiral SFC Column (e.g., Polysaccharide CSP) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate ee% Integration->Calculation

Caption: Experimental workflow for SFC-based ee determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Derivatization In-situ Derivatization (e.g., with Chiral Agent) Acquisition Acquire 1H NMR Spectrum Derivatization->Acquisition Integration Integrate Diastereotopic Signals Acquisition->Integration Calculation Calculate ee% Integration->Calculation

Caption: Experimental workflow for NMR-based ee determination.

Conclusion

The determination of the enantiomeric excess of 3-aminopiperidine can be effectively achieved using a variety of analytical techniques. Chiral HPLC is a robust and versatile method, often requiring derivatization for this particular analyte. Chiral SFC offers a faster and more environmentally friendly alternative with comparable or, in some cases, superior performance. Chiral GC is a high-resolution option for volatile derivatives, while chiral CE provides another avenue for separation. NMR spectroscopy, through the use of chiral auxiliaries, presents a rapid method for ee determination without the need for chromatographic separation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and the instrumentation available in the laboratory.

References

A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- and (R)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, enantiomers present a unique challenge and opportunity. (S)- and (R)-1-Boc-3-aminopiperidine are two such molecules, mirror images of each other that are non-superimposable. These compounds are vital building blocks in the synthesis of pharmaceuticals, making the ability to distinguish between them crucial for drug development and efficacy.[1][2][3] This guide provides a detailed spectroscopic comparison of these enantiomers, supported by experimental data and protocols, to aid researchers in their identification and characterization.

The Chiral Distinction: Where They Differ

The fundamental principle governing the spectroscopic properties of enantiomers is that they are identical in an achiral environment. Therefore, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical results for both (S)- and (R)-1-Boc-3-aminopiperidine. The key to differentiating these chiral twins lies in their interaction with plane-polarized light, a property known as optical activity.

Optical Rotation and Circular Dichroism (CD) spectroscopy are the definitive methods for distinguishing between enantiomers.[4] These techniques measure the rotation of plane-polarized light and the differential absorption of left- and right-circularly polarized light, respectively. For (S)- and (R)-1-Boc-3-aminopiperidine, these measurements will be equal in magnitude but opposite in sign.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for (S)- and (R)-1-Boc-3-aminopiperidine.

Spectroscopic Technique (S)-1-Boc-3-aminopiperidine (R)-1-Boc-3-aminopiperidine
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignmentsIdentical to (S)-enantiomer
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed assignmentsIdentical to (S)-enantiomer
IR (Neat) See Table 4 for key absorptionsIdentical to (S)-enantiomer
Mass Spectrometry (ESI+) m/z 201.16 [M+H]⁺Identical to (S)-enantiomer
Optical Rotation +32.0±3°, c = 1 in DMF[5]-28.5±2°, c = 1 in DMF
Circular Dichroism Expected to show a distinct CD spectrumExpected to show a mirror-image CD spectrum to the (S)-enantiomer

Table 1: Summary of Spectroscopic Data

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ (Boc)~1.46Singlet9H
Piperidine Ring Protons1.30 - 1.90Multiplet4H
-NH₂~1.5 (broad)Singlet2H
Piperidine Ring Protons2.70 - 3.80Multiplet5H

Note: The ¹H NMR spectrum for the racemic mixture and the (S)-enantiomer are consistent with these assignments. It is expected that the (R)-enantiomer will have an identical spectrum.[1][6]

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment Chemical Shift (δ, ppm)
-C(C H₃)₃ (Boc)~28.4
Piperidine C4~29.5
Piperidine C5~35.8
Piperidine C3~46.5
Piperidine C2~47.2
Piperidine C6~52.1
-C (CH₃)₃ (Boc)~79.2
-C =O (Boc)~154.8

Note: This represents a typical ¹³C NMR spectrum for 1-Boc-3-aminopiperidine. Both enantiomers are expected to produce identical spectra.[7]

Table 4: Infrared (IR) Spectral Data (Neat)

Wavenumber (cm⁻¹) Assignment
3350 - 3200N-H stretch (amine)
2970 - 2850C-H stretch (alkane)
1680C=O stretch (carbamate)
1420C-N stretch
1160C-O stretch

Note: The IR spectrum is characterized by the presence of the N-H stretch of the primary amine and the strong carbonyl stretch of the Boc protecting group. Both enantiomers will exhibit the same IR absorptions.[8][9]

Experimental Workflow

The following diagram illustrates the typical workflow for the spectroscopic comparison of the (S)- and (R)-enantiomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison S_Sample This compound NMR NMR (¹H, ¹³C) S_Sample->NMR IR IR S_Sample->IR MS Mass Spec S_Sample->MS Polarimetry Polarimetry S_Sample->Polarimetry CD Circular Dichroism S_Sample->CD R_Sample (R)-1-Boc-3-aminopiperidine R_Sample->NMR R_Sample->IR R_Sample->MS R_Sample->Polarimetry R_Sample->CD Compare_Achiral Identical Spectra (NMR, IR, MS) NMR->Compare_Achiral IR->Compare_Achiral MS->Compare_Achiral Compare_Chiral Opposite Sign Spectra (Optical Rotation, CD) Polarimetry->Compare_Chiral CD->Compare_Chiral

References

A Comparative Guide to the Synthesis of Chiral Amines: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral amines is a critical step in the creation of numerous pharmaceuticals and fine chemicals. This guide provides a detailed comparison of traditional chemical methods and modern enzymatic approaches, supported by quantitative data and detailed experimental protocols to aid in methodology selection.

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1][2] The stereochemistry of these amines is often crucial for their therapeutic efficacy, making their enantioselective synthesis a key focus in organic chemistry and drug development. Historically, chemical methods have dominated this field; however, the rise of biocatalysis offers a powerful and often more sustainable alternative. This comparison will delve into the performance of both approaches, focusing on key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions.

Performance Comparison: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of chiral amines depends on several factors, including the desired scale, substrate scope, and downstream processing considerations. Chemical methods, such as asymmetric hydrogenation and reductive amination, are versatile and well-established.[1][3] In contrast, enzymatic methods, primarily utilizing enzymes like transaminases and amine dehydrogenases, offer exceptional selectivity under mild reaction conditions.[2][4][5]

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction ConditionsReference
Chemical Synthesis
Asymmetric HydrogenationIr/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesChiral N-alkyl aminesUp to 90Up to 90High pressure H2 gas[1]
Asymmetric HydrogenationIr–P,N chiral complexes (SimplePHOX)N-aryl iminesChiral amines-96-[1]
Asymmetric HydrogenationRu-Xyl-Skewphos/DPENAromatic and heteroaromatic iminesChiral aminesUp to 99Up to 99High turnover number (TON) up to 18,000[3]
Enzymatic Synthesis
ω-Transaminase (ATA 113)(4-fluorophenyl)acetone(S)-1-(4-fluorophenyl)ethan-1-amine>99>99100 mM substrate concentration[6]
ω-Transaminase (ATA(S)@NITQ-2)4-phenyl-2-butanone(S)-4-phenylbutan-2-amine80-9899Immobilized enzyme, batch reaction[7]
Amine Dehydrogenase (engineered)KetonesChiral aminesNearly quantitative100Cofactor (NAD(P)H) regeneration required[2][4]
ω-Transaminase (engineered)PrositagliptinSitagliptin>99.95>99.95Aqueous conditions, ambient temperature[8]

Experimental Protocols

To provide a practical understanding of these methodologies, detailed protocols for a representative chemical and enzymatic synthesis are provided below.

Chemical Synthesis: Asymmetric Reductive Amination of a Ketone

This protocol is a general procedure for the direct reductive amination of a ketone using an iridium catalyst and hydrogen gas.

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂) (0.5-1 mol%)

  • Chiral phosphine (B1218219) ligand (e.g., Josiphos or Xantphos) (1.1-1.2 eq. relative to Ir)

  • Secondary amine (1.0 eq.)

  • Ketone (1.2 eq.)

  • Anhydrous solvent (e.g., THF or toluene)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a pressure reactor with the iridium precursor and the chiral phosphine ligand.

  • Add the secondary amine and the ketone to the reactor.

  • Add the anhydrous solvent.

  • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.

  • After cooling to room temperature, carefully depressurize the reactor.

  • The reaction mixture can then be purified by standard methods such as column chromatography to isolate the chiral amine.

Enzymatic Synthesis: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine

This protocol describes a typical procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a ω-transaminase.

Materials:

  • Prochiral ketone (e.g., (4-fluorophenyl)acetone) (100 mM)

  • ω-Transaminase (e.g., ATA 113 from Codexis)

  • Amine donor (e.g., ortho-xylylenediamine) (1.1 eq.)

  • Buffer (e.g., HEPES)

  • Pyridoxal (B1214274) 5'-phosphate (PLP) cofactor (typically pre-loaded in commercial enzymes)

Procedure:

  • In a suitable reaction vessel, dissolve the prochiral ketone in the buffer.

  • Add the amine donor to the solution.

  • Initiate the reaction by adding the ω-transaminase enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC) to determine conversion and enantiomeric excess.

  • Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent.

  • The extracted product can be further purified if necessary.

Workflow and Decision Making

The selection of a synthetic route involves a careful evaluation of various factors. The following diagram illustrates a simplified decision-making workflow for choosing between chemical and enzymatic synthesis of chiral amines.

G Decision Workflow: Chiral Amine Synthesis start Define Target Chiral Amine & Synthesis Goals scale Desired Scale? start->scale chemsyn Chemical Synthesis (e.g., Asymmetric Hydrogenation) scale->chemsyn Large Scale enzsyn Enzymatic Synthesis (e.g., Transaminase) scale->enzsyn Lab to Medium Scale substrate Substrate Compatibility? conditions Reaction Condition Constraints? substrate->conditions Compatible optimize_chem Optimize Catalyst & Conditions substrate->optimize_chem Incompatible (Chem) optimize_enz Enzyme Engineering & Process Optimization substrate->optimize_enz Incompatible (Enz) conditions->chemsyn Tolerates High P/T product Final Chiral Amine Product conditions->product No Harsh Conditions chemsyn->substrate chemsyn->product enzsyn->substrate enzsyn->product optimize_chem->chemsyn optimize_enz->enzsyn

Caption: Decision workflow for selecting a chiral amine synthesis method.

Signaling Pathways and Molecular Mechanisms

While chemical synthesis is governed by the principles of organometallic catalysis and reaction kinetics, enzymatic synthesis relies on intricate biological mechanisms. The following diagram illustrates the catalytic cycle of a pyridoxal 5'-phosphate (PLP)-dependent transaminase.

G Catalytic Cycle of a Transaminase cluster_half1 Half-Reaction 1: Ketone to PMP cluster_half2 Half-Reaction 2: PMP to Chiral Amine E_PLP E-PLP (Enzyme-Cofactor Complex) Schiff1 External Aldimine (Schiff Base) E_PLP->Schiff1 Formation Amine_Donor Amine Donor (e.g., Alanine) Amine_Donor->E_PLP Quinonoid1 Quinonoid Intermediate Schiff1->Quinonoid1 Tautomerization Ketimine Ketimine Intermediate Quinonoid1->Ketimine Tautomerization E_PMP E-PMP (Pyridoxamine Phosphate) Ketimine->E_PMP Hydrolysis Keto_Acid Keto Acid Byproduct (e.g., Pyruvate) E_PMP->Keto_Acid Release E_PMP2 E-PMP Ketimine2 Ketimine Intermediate E_PMP2->Ketimine2 Formation Ketone_Substrate Prochiral Ketone Ketone_Substrate->E_PMP2 Quinonoid2 Quinonoid Intermediate Ketimine2->Quinonoid2 Tautomerization Aldimine2 External Aldimine Quinonoid2->Aldimine2 Tautomerization E_PLP2 Regenerated E-PLP Aldimine2->E_PLP2 Hydrolysis Chiral_Amine Chiral Amine Product E_PLP2->Chiral_Amine Release

Caption: Ping-pong bi-bi mechanism of a transaminase.[9]

Conclusion

Both chemical and enzymatic methods offer powerful strategies for the synthesis of chiral amines. Chemical routes, particularly asymmetric catalysis, provide a broad substrate scope and are well-suited for large-scale production, though they often require harsh conditions and expensive, toxic metal catalysts.[2][10] Enzymatic methods, on the other hand, boast exceptional stereoselectivity, operate under mild, aqueous conditions, and are environmentally benign.[2][4][5] While challenges such as limited substrate scope and unfavorable reaction equilibria have historically hindered their widespread adoption, advancements in protein engineering and process optimization are rapidly overcoming these limitations.[2][4][5] The choice of method will ultimately be guided by the specific requirements of the target molecule and the desired production process. For many applications, particularly in the pharmaceutical industry, the high selectivity and green credentials of biocatalysis are making it an increasingly attractive option.

References

A Comparative Guide to the HPLC Validation of (S)-1-Boc-3-aminopiperidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like (S)-1-Boc-3-aminopiperidine is of paramount importance. This versatile building block is integral to the synthesis of numerous pharmaceutical compounds, and its stereochemical integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of this compound, capable of separating the desired enantiomer from its optical isomer and other process-related impurities.

This guide provides an objective comparison of various HPLC methodologies for the validation of this compound purity, supported by experimental data and detailed protocols.

Comparison of HPLC Methods for Purity and Enantiomeric Purity Analysis

The primary challenge in the HPLC analysis of this compound lies in its weak ultraviolet (UV) absorbance, which often necessitates derivatization to enhance detection sensitivity.[1] However, alternative methods employing universal detectors like Charged Aerosol Detectors (CAD) offer a simpler approach by avoiding this extra step.[2][3][4]

Below is a comparative summary of different HPLC methods, including those with and without derivatization, for both chiral and achiral analyses.

Table 1: Chiral HPLC Methods for Enantiomeric Purity of 1-Boc-3-aminopiperidine

ParameterMethod A: Derivatization with Benzoyl ChlorideMethod B: Derivatization with p-Toluene Sulfonyl ChlorideMethod C: Direct Analysis (No Derivatization)
Analyte Benzoyl-(S)-1-Boc-3-aminopiperidineTosyl-(S)-1-Boc-3-aminopiperidineThis compound
Column ChromTech CHIRAL-AGPChiralpak AD-HCrownpak CR(+)
Mobile Phase 0.015mol/L Phosphate (B84403) Buffer : Isopropanol (B130326) (99:1)[5]0.1% Diethylamine in Ethanol[6]Perchloric Acid (pH 1.0) in Water[7]
Flow Rate 0.8 mL/min[5]0.5 mL/min[6]0.5 mL/min[7]
Detection UV at 254 nm[5]UV at 228 nm[6]Refractive Index (RI) or CAD
Resolution (Rs) > 2.0 (between enantiomers)> 4.0 (between enantiomers)[6]Baseline separation reported[7]
Key Advantage Good resolution and sensitivity with UV detection.Excellent resolution between enantiomers.[6]Avoids complex and time-consuming derivatization.
Key Disadvantage Requires derivatization step.Derivatization step is necessary.Lower sensitivity with RI detection; CAD is more sensitive but less common.

Table 2: Achiral HPLC Methods for Impurity Profiling of this compound

ParameterMethod D: Analysis of Derivatized CompoundMethod E: Analysis of Genotoxic ImpuritiesMethod F: Non-derivatized Analysis with CAD
Analyte(s) Benzoyl-(S)-1-Boc-3-aminopiperidine & impuritiesAminopyridines in 3-aminopiperidine HClThis compound & impurities
Column C18 (e.g., Dima C18)[5]C18 (e.g., Shim-pack Scepter C18)[8]Mixed-Mode (Ion-Exchange/Reversed-Phase)[2][4]
Mobile Phase 0.01 mol/L Phosphate Buffer : Methanol (90:10)[5]Phosphate Buffer (pH 7.0) : Methanol (90:10)[8]Ammonium Formate Buffer with Acetonitrile Gradient
Flow Rate 1.0 mL/min[5]0.5 mL/min[8]Not specified
Detection UV at 254 nm[5]UV at 280 nm[8]Charged Aerosol Detector (CAD)[2][4]
Limit of Detection Not specified0.029 - 0.071 mg/L for aminopyridines[8]LOQ < 2.73 µg/mL for 3-aminopiperidine[3]
Key Application Quantification of the main component and related impurities after derivatization.Specific detection of potentially genotoxic aminopyridine impurities.[8]Broad applicability for purity analysis without the need for a chromophore.[2][4]

Experimental Protocols

Chiral HPLC Analysis with Pre-column Derivatization (Based on Method A)

1. Derivatization of this compound:

  • Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add a slight molar excess of benzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.

  • Stir the reaction mixture for a specified time (e.g., 30 minutes) and monitor the reaction completion by Thin Layer Chromatography (TLC).[5]

  • Quench the reaction and extract the derivatized product. Evaporate the solvent to obtain the benzoyl-(S)-1-Boc-3-aminopiperidine.

2. HPLC Analysis:

  • Column: ChromTech CHIRAL-AGP, 5 µm.

  • Mobile Phase: 0.015 mol/L aqueous phosphate buffer and isopropanol (99:1, v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.[5]

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric purity based on the relative peak areas.

Direct Chiral HPLC Analysis (Alternative Method)

For a simplified workflow that avoids derivatization, a method employing a crown ether-based chiral stationary phase can be utilized.

1. HPLC Analysis:

  • Column: Crownpak CR(+), 5 µm.[7]

  • Mobile Phase: Aqueous solution of perchloric acid, pH adjusted to 1.0.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 20 µL.

  • Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector.

  • Sample Preparation: Dissolve the this compound sample directly in the mobile phase to a suitable concentration.

  • Analysis: Inject the sample and determine the enantiomeric purity by comparing the peak area of the (R)-enantiomer to the total area of both enantiomer peaks.

Potential Impurities

A thorough validation of this compound purity should also consider potential process-related impurities. These can include:

  • (R)-1-Boc-3-aminopiperidine: The unwanted enantiomer.

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Compounds formed through side reactions.

  • Aminopyridines: Potentially genotoxic impurities that may arise from certain synthetic routes.[8]

  • Nitroso impurities: (S)-3-(Boc-amino)piperidine nitroso impurity is a potential concern, as nitrosamines are often carcinogenic.[9]

Workflow for HPLC Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound by HPLC.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Bulk Sample of This compound Derivatization Derivatization (Optional, e.g., with Benzoyl Chloride) Sample->Derivatization If required for UV detection Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization->Dissolution Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Achiral_HPLC Achiral HPLC (Chemical Purity) Dissolution->Achiral_HPLC Integration Peak Integration and Identification Chiral_HPLC->Integration Achiral_HPLC->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for the HPLC purity validation of this compound.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of pharmaceutical agents. The efficient and economical synthesis of these valuable building blocks is a critical consideration in drug discovery and development. This guide provides a detailed cost-benefit analysis of various synthetic routes to 3- and 4-aminopiperidines, offering a comparative look at their performance, cost-effectiveness, and environmental impact.

Key Considerations in Synthetic Route Selection

A thorough cost-benefit analysis of a synthetic route extends beyond simple chemical yield. Factors such as the cost and availability of starting materials, the number of synthetic steps, reaction conditions (temperature, pressure), the use of hazardous or toxic reagents, and the ease of purification all play a crucial role in determining the overall feasibility and scalability of a given method. Green chemistry principles, which advocate for the use of renewable feedstocks, atom economy, and the reduction of waste, are also becoming increasingly important in process development.

Comparison of Synthetic Routes to 4-Aminopiperidine (B84694) Derivatives

Two prominent routes for the synthesis of 4-aminopiperidine derivatives are the reductive amination of a 4-piperidone (B1582916) precursor and a multi-step synthesis commencing from ethyl isonipecotate, often involving a Curtius rearrangement.

Route 1: Reductive Amination of 4-Piperidone

This one-pot reaction is a widely used and efficient method for the synthesis of 4-aminopiperidines. The general approach involves the reaction of a protected 4-piperidone with an amine source in the presence of a reducing agent.

Route 2: Synthesis from Ethyl Isonipecotate via Curtius Rearrangement

This route offers an alternative approach, particularly for the synthesis of 4-substituted-4-aminopiperidines. It involves the conversion of the ester functionality of ethyl isonipecotate into an amine via a Curtius rearrangement.

Quantitative Data Summary for 4-Aminopiperidine Synthesis

ParameterRoute 1: Reductive AminationRoute 2: From Ethyl Isonipecotate
Starting Material N-Boc-4-piperidoneEthyl isonipecotate
Key Reagents Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydride, MethanolHydrazine hydrate, Sodium nitrite, HCl, Diphenylphosphoryl azide (B81097), t-BuOH, Triethylamine
Number of Steps 1 (One-pot)3-4
Reported Overall Yield High (typically >80%)Moderate to Good (can be lower due to multiple steps)
Estimated Starting Material Cost ~$14/g (4-Piperidone Hydrochloride)[1]~$0.30/g (Ethyl isonipecotate)
Key Reagent Cost Sodium cyanoborohydride: ~$2.50/gDiphenylphosphoryl azide: ~$0.87/g[2]
Process Safety Use of toxic sodium cyanoborohydride.Use of potentially explosive azide intermediates.
Scalability Generally good for large-scale production.Can be more complex to scale up due to the multi-step nature and hazardous intermediates.

Comparison of Synthetic Routes to 3-Aminopiperidine Derivatives

The synthesis of chiral 3-aminopiperidines presents additional challenges. Two distinct and modern approaches include a multi-step synthesis from a readily available chiral starting material, L-glutamic acid, and a biocatalytic approach using ω-transaminases.

Route 3: Multi-step Synthesis from L-Glutamic Acid

This chemoenzymatic approach utilizes a readily available and inexpensive chiral starting material to construct the 3-aminopiperidine core over several steps, including esterification, protection, reduction, activation, and cyclization.

Route 4: Enzymatic Synthesis using ω-Transaminase

This method employs a biocatalyst, an ω-transaminase, to directly aminate a prochiral N-protected 3-piperidone to the desired chiral amine in a single step. This approach aligns well with green chemistry principles.

Quantitative Data Summary for 3-Aminopiperidine Synthesis

ParameterRoute 3: From L-Glutamic AcidRoute 4: Enzymatic Synthesis
Starting Material L-Glutamic acidN-Boc-3-piperidone
Key Reagents Thionyl chloride, Boc-anhydride, Sodium borohydride, p-Toluenesulfonyl chloride, Triethylamine[3]ω-Transaminase, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (cofactor)[4]
Number of Steps ~51
Reported Overall Yield 44-55%[3]High (often >90% conversion with high enantiomeric excess)[5]
Estimated Starting Material Cost ~$0.08/g[6]N-Boc-3-piperidone is a specialty chemical with higher cost.
Key Reagent Cost Boc-anhydride: ~

0.17/L[7]
ω-Transaminase: Cost can be high initially, but the enzyme is reusable.[8][9]
Process Safety Use of thionyl chloride and other standard organic reagents.Generally safer, aqueous conditions, avoids harsh reagents.
Scalability Scalable, but requires multiple unit operations.Highly scalable, especially with immobilized enzymes in continuous flow reactors.[5]

Experimental Protocols

Route 1: Reductive Amination of N-Boc-4-piperidone

To a solution of 1-Boc-4-piperidone (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 4-amino-1-Boc-piperidine.

Route 2: Synthesis of N-Boc-4-aminopiperidine from Ethyl Isonipecotate

This route employs a Curtius rearrangement as a key step. An efficient method involves the alkylation of isonipecotate to introduce substituents at the 4-position of the piperidine (B6355638) ring.[10]

Route 3: Multi-step Synthesis of 3-(N-Boc-amino)piperidine from L-Glutamic Acid

A multi-step route has been described starting from L-glutamic acid.[3] This process involves the esterification of both carboxylic acid groups, followed by NaBH4 reduction to a diol, which is then converted to various piperidines through the reaction of the corresponding ditosylate with different amines.[3] The overall yields for substituted piperidines are reported to be in the range of 44% to 55%.[3]

Route 4: Enzymatic Synthesis of (R)-1-Boc-3-aminopiperidine

N-tert-butoxycarbonyl-3-piperidone is used as the reaction substrate and reacts with an amino donor (e.g., isopropylamine) in the presence of pyridoxal (B1214274) phosphate (B84403) and a transaminase catalyst to produce (R)-1-tert-butoxycarbonyl-3-aminopiperidine.[4] This enzymatic method can achieve an enantiomeric excess (ee) value of over 99.77% without the need for resolution.[4]

Visualization of Synthetic Pathways and Decision Workflow

Synthetic Pathways

Synthetic_Pathways N_Boc_4_piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N_Boc_4_piperidone->Reductive_Amination _4_Amino_1_Boc_piperidine 4-Amino-1-Boc-piperidine Reductive_Amination->_4_Amino_1_Boc_piperidine Ethyl_Isonipecotate Ethyl Isonipecotate Curtius_Rearrangement Curtius Rearrangement Ethyl_Isonipecotate->Curtius_Rearrangement _4_Amino_piperidine_deriv 4-Aminopiperidine Derivative Curtius_Rearrangement->_4_Amino_piperidine_deriv L_Glutamic_Acid L-Glutamic Acid Multi_step Multi-step Synthesis L_Glutamic_Acid->Multi_step _3_Amino_piperidine_deriv 3-Aminopiperidine Derivative Multi_step->_3_Amino_piperidine_deriv N_Boc_3_piperidone N-Boc-3-piperidone Enzymatic_Synthesis Enzymatic Synthesis N_Boc_3_piperidone->Enzymatic_Synthesis chiral_3_Amino_piperidine Chiral 3-Aminopiperidine Enzymatic_Synthesis->chiral_3_Amino_piperidine

Caption: Overview of synthetic routes to aminopiperidines.

Decision-Making Workflow

Decision_Workflow start Start: Need for Aminopiperidine Derivative chirality Is Chiral Product Required? start->chirality scale What is the Required Scale? chirality->scale Yes cost_sensitivity High Cost Sensitivity? chirality->cost_sensitivity No route3 Consider Route 3: From L-Glutamic Acid scale->route3 Small to Medium Scale route4 Consider Route 4: Enzymatic Synthesis scale->route4 Large Scale route1 Consider Route 1: Reductive Amination cost_sensitivity->route1 Yes route2 Consider Route 2: From Ethyl Isonipecotate cost_sensitivity->route2 No green_chem Emphasis on Green Chemistry? green_chem->route1 Lower Priority green_chem->route2 Lower Priority green_chem->route3 Medium Priority green_chem->route4 High Priority route1->green_chem route2->green_chem route3->green_chem route4->green_chem

Caption: Logical workflow for selecting a synthetic route.

Conclusion

The choice of a synthetic route to an aminopiperidine derivative is a multifaceted decision that requires careful consideration of economic, chemical, and environmental factors.

  • For the synthesis of simple 4-aminopiperidines, reductive amination offers a cost-effective and high-yielding one-pot procedure, making it attractive for large-scale production.

  • The synthesis from ethyl isonipecotate provides access to a broader range of 4-substituted analogs, which can be crucial for structure-activity relationship studies, though it involves more steps and potentially hazardous intermediates.

  • For chiral 3-aminopiperidines, the multi-step synthesis from L-glutamic acid is a viable option, particularly when leveraging an inexpensive chiral pool starting material.

  • The enzymatic approach using ω-transaminases represents a green and highly efficient alternative, offering excellent enantioselectivity and scalability, especially with immobilized enzymes. While the initial investment in the biocatalyst may be higher, the reusability of the enzyme and the mild reaction conditions can lead to long-term cost savings and a significantly improved environmental footprint.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the target molecule's structure, the desired scale of production, cost constraints, and the importance of green chemistry principles. This guide provides a framework and supporting data to aid researchers in making an informed and strategic decision.

References

A Comparative Guide to Catalysts for Asymmetric Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. The efficiency and stereoselectivity of asymmetric amination reactions are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of several prominent catalyst classes for asymmetric amination, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Performance Comparison of Catalyst Systems

The efficacy of various catalysts in asymmetric amination is summarized below. The data highlights the performance of different catalyst types—organocatalysts, transition metal catalysts (Iridium, Rhodium, Copper), and chiral phosphoric acids—in the asymmetric reductive amination of ketones, a common benchmark reaction.

Catalyst TypeCatalyst/LigandSubstrate (Ketone)Amine SourceYield (%)ee (%)Catalyst Loading (mol%)ConditionsReference
Organocatalyst Chiral Primary AmineAromatic KetonesDiphenylmethanamineHighup to 99Not SpecifiedNot Specified[1]
Iridium Catalyst Iridium-Monodentate Phosphoramidite (B1245037) ComplexAromatic KetonesDiphenylmethanamineHighup to 99Not SpecifiedAdditive Assisted[2]
Iridium Catalyst Ir/XuPhosKetonesSecondary AminesHighHighNot SpecifiedNot Specified[3]
Iridium Catalyst Iridium Precursor/Chiral Phosphoramidite LigandsNot SpecifiedPrimary Alkyl AminesHighHighNot SpecifiedNot Specified[4]
Chiral Phosphoric Acid BINOL-derivedImines (from Ketones)Hantzsch Ester (Reductant)Not SpecifiedHigh1-5-30 to 23 °C[5]
Rhodium Catalyst Rhodium/Chiral BIPHEP-type ligandAllylaminesNot ApplicableGoodExcellentNot SpecifiedNot Specified[6]
Copper Catalyst Cu(MeCN)4PF6 / R-(+)-BINAMAlkenesN-arylhydroxylaminesGoodGoodNot SpecifiedNot Specified[7]
Biocatalyst Imine Reductases (IREDs)KetonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMild Conditions[8]

Note: Direct comparison of catalyst performance can be challenging due to variations in substrates, reaction conditions, and amine sources across different studies. The table aims to provide a general overview of the capabilities of each catalyst class.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below is a representative experimental protocol for an iridium-catalyzed asymmetric reductive amination of an aromatic ketone.

Representative Protocol: Iridium-Catalyzed Direct Asymmetric Reductive Amination of Aromatic Ketones [2]

  • Catalyst Pre-formation (if required): In a glovebox, the iridium precursor and the chiral phosphoramidite ligand are dissolved in a dry, degassed solvent (e.g., toluene) and stirred for a specified time to form the active catalyst complex.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aromatic ketone substrate, the amine source (e.g., diphenylmethanamine), and any additives are added.

  • Catalyst Introduction: The pre-formed catalyst solution is then transferred to the reaction vessel.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired chiral amine.

  • Analysis: The yield of the isolated product is determined. The enantiomeric excess (ee%) is measured by chiral HPLC analysis.

Visualizing the Workflow

A general workflow for the screening and optimization of catalysts for asymmetric amination is depicted below. This process is fundamental to identifying the most effective catalyst for a specific transformation.

G General Experimental Workflow for Catalyst Comparison in Asymmetric Amination cluster_prep Preparation cluster_reaction Reaction & Screening cluster_analysis Analysis & Optimization A Select Substrates (Ketone/Imine, Amine) C Prepare Stock Solutions A->C B Choose Catalyst Panel (e.g., Ir, Rh, Organocatalyst) B->C D Set up Parallel Reactions (Varying Catalysts) C->D E Monitor Reaction Progress (TLC, GC, HPLC) D->E F Work-up & Purify Products E->F G Determine Yield & ee% F->G H Identify Lead Catalyst(s) G->H I Optimize Reaction Conditions (Solvent, Temp., Loading) H->I I->D Re-screen

Caption: A generalized workflow for comparing catalyst efficacy in asymmetric amination.

Signaling Pathways and Logical Relationships

The catalytic cycle of an asymmetric amination reaction is a key determinant of its stereochemical outcome. The following diagram illustrates a plausible catalytic cycle for an iridium-catalyzed asymmetric reductive amination.

G Plausible Catalytic Cycle for Iridium-Catalyzed Asymmetric Reductive Amination A [Ir]-H (Active Catalyst) D [Ir]-Imine Complex A->D Coordination B Ketone + Amine C Imine B->C Condensation C->D Coordination E Hydride Insertion (Stereodetermining Step) D->E Intramolecular Hydride Transfer F [Ir]-Amido Complex E->F F->A Regeneration G Chiral Amine Product F->G Product Release H Reductant (e.g., H2) H->A Regeneration

Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric reductive amination.

This guide provides a comparative overview to assist in the selection of catalysts for asymmetric amination. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and substrate scope.

References

Oseltamivir Synthesis: A Comparative Guide to Established and Novel Azide-Free Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the established industrial synthesis of oseltamivir (B103847) (Tamiflu®) and a modern, azide-free alternative. This analysis is supported by quantitative data and detailed experimental protocols to inform strategic decisions in synthetic route selection.

The commercial production of oseltamivir, a critical antiviral drug for the treatment of influenza, has historically relied on a synthetic route starting from naturally sourced (-)-shikimic acid.[1][2] This established method, developed by Roche, is a cornerstone of large-scale oseltamivir production.[3] However, concerns over the use of potentially hazardous azide (B81097) reagents in the industrial process have spurred the development of safer, azide-free synthetic strategies.[4][5] This guide presents a direct comparison of the established Roche synthesis with a representative azide-free route, highlighting key performance metrics and procedural differences.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the established Roche synthesis and a representative azide-free route for oseltamivir.

ParameterEstablished Roche Synthesis (with Azide)New Azide-Free Synthesis
Starting Material (-)-Shikimic Acid(-)-Shikimic Acid-derived epoxide
Overall Yield 17-22%[3]35-38%[5]
Number of Steps ~12 from shikimic acid[6][7]6 steps from epoxide[6]
Key Reagents Sodium Azide (NaN₃)[2][8]Allylamine (B125299), MgBr₂·OEt₂[4][5]
Final Product Purity >99.7%[1]High purity (chromatography-free)[5]
Safety Considerations Use of potentially explosive azides[3]Avoids hazardous azide reagents[5]

Experimental Protocols

Established Route: Roche Synthesis from (-)-Shikimic Acid (Key Steps)

This route utilizes a key epoxide intermediate derived from (-)-shikimic acid and introduces the crucial amino groups via azide chemistry.[3]

1. Formation of the Key Epoxide Intermediate: (-)-Shikimic acid is first converted to an ethyl ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal. The remaining 5-hydroxyl group is activated by mesylation to form an excellent leaving group. Subsequent treatment with a base induces epoxide formation.[3]

2. Regioselective Azide Opening: The epoxide intermediate is dissolved in a suitable solvent, and sodium azide is added. The reaction mixture is heated to facilitate the regioselective ring-opening of the epoxide by the azide nucleophile, introducing the azide group at the C-5 position.[2]

3. Reduction of the Azide and N-Acetylation: The azide group is reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or through catalytic hydrogenation. The resulting amine is then acetylated using acetic anhydride (B1165640) to yield the desired acetamido group.[2]

New Method: Azide-Free Synthesis from Epoxide Intermediate

This innovative approach avoids the use of hazardous azides by employing alternative nitrogen nucleophiles.[4][5]

1. Epoxide Opening with Allylamine: The shikimic acid-derived epoxide is treated with allylamine in the presence of a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂). This facilitates the regioselective opening of the epoxide to produce an amino alcohol.[4][5]

2. Aziridination and Ring Opening: The resulting amino alcohol undergoes a series of transformations to form an aziridine (B145994) ring. This aziridine is then opened with a second amine nucleophile.

3. Selective N-Acetylation: The diamine product from the aziridine opening is selectively acetylated at the 4-position. This is achieved by using acetic anhydride under acidic conditions, where the 5-amino group is protonated and thus less reactive.[4]

Visualization of Experimental Workflows

G cluster_0 Established Roche Synthesis cluster_1 New Azide-Free Synthesis A (-)-Shikimic Acid B Epoxide Intermediate A->B Multiple Steps C Azide Opening (NaN3) B->C D Azide Reduction C->D E N-Acetylation D->E F Oseltamivir E->F G Epoxide Intermediate H Epoxide Opening (Allylamine) G->H I Aziridination H->I J Aziridine Opening I->J K Selective N-Acetylation J->K L Oseltamivir K->L

Caption: Comparative workflow of established and azide-free oseltamivir synthesis.

Signaling_Pathway cluster_neuraminidase Influenza Virus Life Cycle Virus Virus Budding HostCell Host Cell Surface (Sialic Acid) Virus->HostCell Attachment Release Virus Release HostCell->Release Cleavage by Neuraminidase Oseltamivir Oseltamivir Carboxylate (Active Form) Neuraminidase Neuraminidase Enzyme Oseltamivir->Neuraminidase Inhibition Neuraminidase->Release

Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.

References

A Comparative Guide to the Synthetic Strategies for 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry of the amino group at the C-3 position is often critical for biological activity, making enantioselective synthesis a key focus in the development of efficient and scalable routes to this important intermediate. This guide provides a comparative overview of the most common synthetic strategies for 3-aminopiperidine, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for the different synthetic approaches to 3-aminopiperidine, allowing for a direct comparison of their efficacy and reaction conditions.

StrategyStarting MaterialKey Reagents/CatalystSolventTemp. (°C)Pressure (bar)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Catalytic Hydrogenation 3-Aminopyridine5 wt% Pt/Rh on CAcetic Acid50100--- (Resolution required)[1]
N-acetyl-3-aminopyridinePalladium on CarbonAcetic Acid80---- (Resolution required)[1]
3-Substituted PyridinesRh₂O₃TFE40516>99-[2]
Substituted PyridinesPtO₂Acetic AcidRT50-706-10Good-[3]
Enzymatic Synthesis 1-Boc-3-piperidoneImmobilized ω-Transaminase (TA-IMB)Buffer/IPA30-50-24-72up to >99>99 (R or S)[4]
N-Cbz-L-ornithinolGalactose Oxidase (GOase) & Imine Reductase (IRED)NaPi Buffer30-16up to 54High (L-config.)[5][6]
Synthesis from Chiral Pool L-Glutamic AcidSOCl₂, (Boc)₂O, NaBH₄, TsCl, various aminesVarious0-RT-Multi-step44-55 (overall)Enantiopure[7][8]
D-Glutamic AcidSOCl₂, (Boc)₂O, NaBH₄, MsCl, Benzylamine, Pd/CVarious--Multi-step-Enantiopure (R)[1][9]
Hofmann Rearrangement N-Cbz-3-piperidinecarboxamideNaOCl, NaOHWater/Toluene0-80---- (from racemate)[10]
Curtius Rearrangement N-Boc-(R)-nipecotic acidIsobutylchloroformate, NaN₃, Benzyl alcoholAcetone/Water0 to reflux---Enantiopure (R)[10]
N-benzyl nipecotic acid hydrazideNaNO₂------ (from racemate)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table.

Enzymatic Asymmetric Synthesis of (R)- and (S)-3-Amino-1-Boc-piperidine[4]

This protocol details the asymmetric amination of a prochiral ketone using an immobilized ω-transaminase.

Materials:

Procedure:

  • In a reaction vessel, 1-Boc-3-piperidone (substrate) is dissolved in a phosphate buffer solution containing isopropylamine as the amine donor.

  • Pyridoxal-5'-phosphate (PLP) cofactor is added to the mixture.

  • The reaction is initiated by the addition of the immobilized ω-transaminase.

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for 24 to 72 hours.

  • Reaction progress is monitored by chromatography (e.g., GC or HPLC).

  • Upon completion, the enzyme is filtered off for potential reuse.

  • The product, (R)- or (S)-3-amino-1-Boc-piperidine, is isolated from the aqueous solution by extraction with an organic solvent and purified by standard methods.

Synthesis of 3-(N-Boc amino) piperidine (B6355638) derivatives from L-Glutamic Acid[7][8]

This multi-step synthesis utilizes a readily available chiral starting material to produce enantiomerically pure 3-aminopiperidine derivatives.

Step 1: Esterification of L-Glutamic Acid

  • L-glutamic acid (7.5 g, 51.0 mmol) is suspended in methanol (B129727) (110 mL) and cooled to 0 °C.

  • Thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure to yield the crude dimethyl ester as its HCl salt.

Step 2: N-Boc Protection

  • The crude dimethyl ester (10 g, 57 mmol) is dissolved in CH₂Cl₂ (120 mL) at 0 °C.

  • Triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g) are added.

  • The mixture is stirred at room temperature for 6 hours.

  • The reaction is quenched with water and the product is extracted with CH₂Cl₂. The organic layer is washed with sodium bicarbonate solution and brine, dried, and concentrated.

Subsequent Steps: The resulting N-Boc protected diester is then reduced to the corresponding diol using NaBH₄, followed by tosylation of the diol and subsequent cyclization with an appropriate amine to form the 3-(N-Boc-amino)piperidine derivative.

Catalytic Hydrogenation of 3-Substituted Pyridines[11]

This protocol describes a general procedure for the hydrogenation of the pyridine (B92270) ring.

Materials:

  • 3-Substituted Pyridine (e.g., 3-aminopyridine)

  • Rhodium(III) oxide (Rh₂O₃) catalyst (0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas

Procedure:

  • The 3-substituted pyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) are added to a vial.

  • TFE (1 mL) is added as the solvent.

  • The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas.

  • The autoclave is pressurized to 5 bar with hydrogen.

  • The reaction mixture is heated to 40 °C and stirred for 16 hours.

  • After cooling to room temperature, the autoclave is carefully vented.

  • The product yield can be determined by ¹H NMR spectroscopy using an internal standard.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Hofmann_Rearrangement cluster_start Starting Material cluster_reaction Hofmann Rearrangement cluster_product Product Nipecotic_Acid_Derivative Nipecotic Acid Derivative Amide_Formation Amide Formation Nipecotic_Acid_Derivative->Amide_Formation NH₃ N_Bromoamide_Formation N-Bromoamide Formation Amide_Formation->N_Bromoamide_Formation Br₂/NaOH Rearrangement Rearrangement to Isocyanate N_Bromoamide_Formation->Rearrangement Heat Hydrolysis Hydrolysis and Decarboxylation Rearrangement->Hydrolysis H₂O 3_Aminopiperidine 3-Aminopiperidine Hydrolysis->3_Aminopiperidine

Caption: Hofmann Rearrangement pathway for 3-aminopiperidine synthesis.

Curtius_Rearrangement cluster_start Starting Material cluster_reaction Curtius Rearrangement cluster_product Product Nipecotic_Acid_Derivative Nipecotic Acid Derivative Acyl_Azide_Formation Acyl Azide Formation Nipecotic_Acid_Derivative->Acyl_Azide_Formation e.g., DPPA or NaN₃ Rearrangement Thermal Rearrangement to Isocyanate Acyl_Azide_Formation->Rearrangement Heat Trapping Nucleophilic Trapping Rearrangement->Trapping H₂O or ROH 3_Aminopiperidine_Derivative 3-Aminopiperidine Derivative Trapping->3_Aminopiperidine_Derivative

Caption: Curtius Rearrangement for synthesizing 3-aminopiperidine derivatives.

Enzymatic_Synthesis cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_product Product Prochiral_Ketone Prochiral Ketone (e.g., 1-Boc-3-piperidone) Asymmetric_Amination Asymmetric Amination Prochiral_Ketone->Asymmetric_Amination ω-Transaminase, Amine Donor Chiral_3_Aminopiperidine Chiral 3-Aminopiperidine Asymmetric_Amination->Chiral_3_Aminopiperidine

Caption: Enzymatic synthesis of chiral 3-aminopiperidine.

Catalytic_Hydrogenation cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3_Aminopyridine 3-Aminopyridine Hydrogenation Catalytic Hydrogenation 3_Aminopyridine->Hydrogenation H₂, Catalyst (Pt, Rh, Pd) Racemic_3_Aminopiperidine rac-3-Aminopiperidine Hydrogenation->Racemic_3_Aminopiperidine

Caption: Catalytic hydrogenation of 3-aminopyridine.

References

A Comparative Guide to the Industrial Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

Oseltamivir (B103847), marketed as Tamiflu®, is a crucial antiviral medication for the treatment and prophylaxis of influenza A and B viruses.[1] Its industrial production is a topic of significant interest, particularly concerning supply chain robustness during pandemics. The choice of a synthetic route for a molecule with three stereocenters, like oseltamivir, is dictated by factors such as starting material availability, overall yield, cost, safety, and scalability.[2][3] This guide compares the prominent synthesis methods, providing quantitative data and experimental insights for researchers and drug development professionals.

Mechanism of Action: Inhibiting Viral Egress

Oseltamivir is a prodrug that, once ingested, is converted by liver esterases into its active form, oseltamivir carboxylate.[4] This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme, which is a key glycoprotein (B1211001) on the surface of the influenza virus.[4][5] The neuraminidase enzyme normally cleaves sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells.[1][6] By blocking this enzyme, oseltamivir carboxylate prevents viral egress, keeping the new virions tethered to the host cell surface and limiting the spread of the infection.[4][5]

Oseltamivir_MOA cluster_host Infected Host Cell cluster_virus Viral Components cluster_action Action HostCell Host Cell Surface (with Sialic Acid Receptors) Release Virus Release (Infection Spreads) HostCell->Release Virion New Virus Particle (Virion) NA Neuraminidase Enzyme Virion->NA has NA->HostCell Inhibition Inhibition NA->Inhibition leads to OC Oseltamivir Carboxylate (Active Drug) OC->NA binds to & blocks

Caption: Mechanism of Oseltamivir action. (Within 100 characters)

Comparison of Key Synthetic Routes

The industrial synthesis of oseltamivir has evolved significantly, driven by the fluctuating availability of the traditional starting material, shikimic acid.[7][8] This has led to the development of numerous alternative routes starting from readily available chemical feedstocks.

1. The Roche Industrial Synthesis (Shikimic Acid Route): The original and most established industrial route begins with (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum).[2][7] While effective, this route's reliance on a natural source poses supply chain risks.[9] The synthesis involves multiple steps, including the use of potentially hazardous azide (B81097) reagents to install a key amine group.[2] Despite these challenges, it produces a high-purity product.[2][9]

2. Shikimic Acid-Free Routes (e.g., Diels-Alder approach): To circumvent the reliance on shikimic acid, researchers have developed fully synthetic routes. A notable strategy involves the Diels-Alder reaction to construct the core cyclohexene (B86901) ring.[2][10] These routes offer the advantage of starting from simple, inexpensive, and readily available materials. However, achieving the correct stereochemistry can be challenging and may require complex catalytic systems or resolutions.[10][11]

3. Chemoenzymatic Synthesis: More recent innovations include chemoenzymatic approaches. These routes use enzymes for key steps, such as the desymmetrization of a meso-diester, to establish chirality with high precision.[12] This can lead to highly efficient and enantiomerically pure products, often avoiding the need for chromatographic purification and reducing the environmental impact.[12]

4. Continuous Flow Synthesis: The latest advancements focus on converting traditional batch processes into continuous flow systems.[13][14] This technology offers superior control over reaction parameters, enhances safety (especially with hazardous reagents like azides), dramatically reduces reaction times, and can significantly increase overall yield.[13]

Data Presentation: Performance Metrics of Synthesis Routes

The following table summarizes key quantitative data for prominent oseltamivir synthesis strategies.

MetricRoche Industrial RouteDiels-Alder RoutesChemoenzymatic RouteContinuous Flow Route
Primary Starting Material (-)-Shikimic AcidFuran, Acrylates, etc.2,6-Dimethoxyphenol(-)-Shikimic Acid
Typical Overall Yield 17–22%[2]~5-38%[9][15]~30%[12]~80%[13][14]
Number of Steps ~8-12[9]~10-15[10][12]~10[12]~9-10[13][14]
Use of Azides Yes (in main process)[2][9]Often Avoided[2][10]Yes[12]Yes[13]
Key Advantage Established & ScalableAvoids natural source dependencyHigh enantiopurity, "greener"High yield, speed, safety
Key Disadvantage Shikimic acid supply risk[9]Stereochemical controlScalability of enzyme stepHigher initial capital cost

Note: Yields are highly dependent on the specific reported synthesis and scale of the reaction.

Experimental Protocols

Providing detailed methodologies is crucial for reproducibility and assessment. Below is an illustrative protocol for a key step in the classic shikimic acid route: the regioselective opening of an epoxide with an azide.

Protocol: Regioselective Azide Opening of a Shikimic Acid-Derived Epoxide

This procedure describes a critical step where the C5-amine precursor is introduced via an SN2 reaction.[16]

Materials:

Procedure:

  • The epoxide intermediate is dissolved in ethanol.[9]

  • In a separate flask, a solution of sodium azide and ammonium chloride is prepared in water.[9]

  • The aqueous azide solution is added to the ethanolic solution of the epoxide.

  • The reaction mixture is heated to reflux and its progress is monitored by Thin Layer Chromatography (TLC).[9]

  • Once the starting material is consumed, the reaction is cooled to room temperature.

  • The ethanol is removed under reduced pressure using a rotary evaporator.[9]

  • The remaining aqueous residue is extracted multiple times with ethyl acetate.[9]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude azido-alcohol product, which is then purified by column chromatography or recrystallization.

Synthesis_Workflow start Start: Reactant Preparation reaction Reaction Setup (Solvent, Reagents) start->reaction 1 monitoring Reaction Monitoring (e.g., TLC, HPLC) reaction->monitoring 2 workup Work-up & Isolation (Quenching, Extraction) monitoring->workup 3 purification Purification (Chromatography, Recrystallization) workup->purification 4 analysis Final Product Analysis (NMR, MS, Purity) purification->analysis 5 end End: Purified Product analysis->end 6

Caption: A generalized workflow for a chemical synthesis step. (Within 100 characters)

Conclusion

The industrial synthesis of oseltamivir is a prime example of process chemistry evolution. While the original Roche process starting from shikimic acid remains a benchmark, its vulnerability to starting material shortages has spurred vital innovation.[9][17] Fully synthetic routes based on methodologies like the Diels-Alder reaction offer supply chain security, while chemoenzymatic and continuous flow processes represent the cutting edge in efficiency, safety, and green chemistry.[10][12][13] For drug development professionals, the choice of synthesis is a strategic decision that balances cost, scalability, and supply chain resilience. The ongoing development of novel, more efficient routes remains a high priority to ensure a stable global supply of this essential antiviral medication.

References

A Comparative Guide to the Conformational Analysis of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecular scaffolds is critical for rational drug design. The piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, and its conformation directly influences biological activity. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the ring's conformational landscape. This guide provides an objective comparison of the conformational preferences of various Boc-protected piperidines, supported by experimental and computational data, and outlines the detailed methodologies used for their analysis.

The Influence of the N-Boc Group

The conformational analysis of N-Boc-piperidines is primarily governed by the steric and electronic effects of the bulky Boc group. Unlike a simple N-alkyl group, the carbamate (B1207046) linkage introduces a partial double bond character between the nitrogen and the carbonyl carbon, leading to a planar geometry and a significant rotational barrier. This planarity gives rise to A(1,3) strain (pseudoallylic strain) between the Boc group and substituents at the C2 and C6 positions of the piperidine ring. This interaction is a dominant factor in determining the conformational equilibrium, often overriding traditional steric considerations.

Comparative Conformational Data

The conformational preferences of substituted N-Boc-piperidines have been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. The following table summarizes key quantitative data from these studies.

Compound/SystemMethod(s)Key Conformational Finding(s)Energy Barrier / DifferenceReference(s)
N-Boc-2-methylpiperidineDFT CalculationsThe axial conformer is strongly favored over the equatorial to avoid A(1,3) strain.ΔG = -3.2 kcal/mol (favoring axial)[1]
N-Boc-3-methylpiperidineInferred from ReactivityThe lowest energy conformation has an equatorial methyl group to avoid 1,3-diaxial interactions.Not quantified[2]
cis-N-Boc-2,4-disubstituted piperidineInferred from ReactivityThe lowest energy conformation is likely a twist-boat with both substituents in pseudo-equatorial positions.Not quantified[2][3]
trans-N-Boc-2,4-disubstituted piperidineInferred from ReactivityAdopts a chair conformation with an equatorial 4-substituent and an axial 2-substituent.Not quantified[2][3]
N-Boc-3,5-bis(arylidene)-4-piperidoneVT-NMR, DFTThe molecule exists as two distinct conformations at low temperatures due to restricted rotation of the Boc group.ΔG‡ ≈ 14.87 kcal/mol (Boc rotation)[4]
N-Acylpiperidines (general)DFT CalculationsTwist-boat conformation is ~1.5 kcal/mol less favorable than the chair conformation.ΔG ≈ 1.5 kcal/mol[1]
(S)-1-N-Boc-Piperidine-2-carboxamideVT-NMR (Analog)Broadening of NMR signals indicates restricted Boc group rotation, leading to observable rotamers.ΔG‡ ≈ 10-15 kcal/mol (Boc rotation)[5]

Visualization of Conformational Equilibria

The interplay of steric factors dictates the preferred conformation of substituted N-Boc-piperidines.

Caption: Chair interconversion of N-Boc-2-methylpiperidine showing A(1,3) strain.

Experimental and Computational Protocols

A multi-faceted approach is required for a thorough conformational analysis. The following protocols outline the key experimental and computational techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation and dynamics of molecules.[6]

a) Variable Temperature (VT) NMR

  • Objective: To determine the energy barriers for dynamic processes like ring inversion or rotation around the N-Boc amide bond.[7]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the Boc-protected piperidine in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or DMSO-d₆) that remains liquid over the desired temperature range. Use a Class A NMR tube to prevent breakage at extreme temperatures.[3]

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Temperature Variation: Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[8]

    • Observation: Monitor the ¹H NMR signals, particularly those of the piperidine ring protons. As the temperature decreases, the rate of conformational exchange slows. If two or more conformers are present, separate sets of signals will appear from the initially broad, averaged signals.

    • Coalescence Temperature (Tc): Identify the temperature at which two exchanging signals merge into a single broad peak.

    • Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the coalescence temperature (Tc) and the frequency separation (Δν) of the signals at low temperature.

b) 2D NOESY/ROESY Spectroscopy

  • Objective: To determine the relative stereochemistry and through-space proximity of protons, which helps to assign axial and equatorial positions.

  • Protocol:

    • Sample Preparation: Prepare a sample as for VT-NMR. It is crucial to remove dissolved oxygen by the freeze-pump-thaw method, as paramagnetic oxygen can quench the Nuclear Overhauser Effect (NOE).[9]

    • Experiment Setup: Run a 2D NOESY (for small molecules, MW < 600) or ROESY experiment.[9]

    • Mixing Time: Set an appropriate mixing time (d8 or p15 (B1577198) parameter). For small molecules, a mixing time of 0.5-1.0 seconds is typically optimal for NOESY.[10]

    • Data Acquisition & Processing: Acquire the 2D spectrum and process the data. NOESY/ROESY cross-peaks are phase-sensitive and must be phased correctly. For small molecules in a NOESY experiment, cross-peaks have the opposite phase to the diagonal peaks.[9]

    • Interpretation: The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å). For example, a strong cross-peak between a C2 proton and a C6 proton would suggest a diaxial relationship.

Single-Crystal X-ray Crystallography
  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Protocol:

    • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions, without significant cracks or defects).[6] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, producing a diffraction pattern.[6] Data is collected as the crystal is rotated.

    • Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[6]

    • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental data to achieve the best fit, providing a detailed molecular structure including bond lengths, bond angles, and torsional angles.

Computational Modeling (Density Functional Theory - DFT)
  • Objective: To calculate the relative energies of different conformers and map the potential energy surface for interconversion.

  • Protocol:

    • Initial Structure Generation: Build the 3D structure of the Boc-protected piperidine using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This can be done initially with a less computationally expensive method like molecular mechanics.

    • Geometry Optimization: Take the low-energy conformers and perform full geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p) or higher).[11][12] A solvent model (e.g., PCM) can be included to better simulate solution-phase behavior.

    • Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set for greater accuracy.

    • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and Gibbs free energies.

Integrated Analysis Workflow

A robust conformational analysis integrates these techniques to build a comprehensive model of the molecule's behavior in both solution and solid states.

G Molecule Boc-Protected Piperidine NMR NMR Spectroscopy Molecule->NMR XRay X-Ray Crystallography Molecule->XRay Comp Computational Modeling (DFT) Molecule->Comp VTNMR VT-NMR NMR->VTNMR NOESY 2D NOESY/ROESY NMR->NOESY SolidState Solid-State Conformation XRay->SolidState Energy Relative Conformer Energies & Transition States Comp->Energy SolutionState Solution-State Conformation (Dynamic Equilibrium) VTNMR->SolutionState NOESY->SolutionState FinalModel Comprehensive Conformational Model SolidState->FinalModel SolutionState->FinalModel Energy->FinalModel

Caption: Integrated workflow for the conformational analysis of Boc-protected piperidines.

References

A Comparative Review of Patented Synthetic Routes to Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral 3-aminopiperidines is a critical step in the production of numerous pharmaceutical agents. This heterocyclic scaffold is a key building block in a variety of drugs, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes. This guide provides an objective comparison of the primary patented methodologies for synthesizing these valuable chiral intermediates, with a focus on quantitative data and detailed experimental protocols.

Key Synthetic Strategies at a Glance

The synthesis of chiral 3-aminopiperidines is predominantly achieved through one of the following strategic approaches:

  • Asymmetric Synthesis: This approach aims to directly generate the desired enantiomer, often employing chiral catalysts or enzymes.

  • Chiral Resolution: In this method, a racemic mixture of 3-aminopiperidine is synthesized and the desired enantiomer is subsequently separated.

  • Synthesis from the Chiral Pool: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine (B6355638) ring.

This guide will delve into specific patented examples for each of these strategies, presenting their reported efficiencies and the experimental conditions required.

Comparison of Synthetic Methodologies

The following tables summarize the quantitative data extracted from various patents for the synthesis of chiral 3-aminopiperidines.

Table 1: Enzymatic Asymmetric Synthesis
Patent/ReferenceSubstrateBiocatalystKey Reaction ConditionsProductYieldEnantiomeric/Diastereomeric Excess
CN103865964AN-Boc-3-piperidoneTransaminasepH 8.0, 50°C(R)-N-Boc-3-aminopiperidine-High optical purity (not quantified)
WO2011160037A21-Boc-3-aminopiperidine (racemic)Transaminase (Kinetic Resolution)10 mM substrate concentration(R)-1-Boc-3-aminopiperidine42%97% e.e.
Table 2: Chiral Resolution of Racemic 3-Aminopiperidine
Patent/ReferenceResolving AgentSolventKey Crystallization ConditionsProductYieldEnantiomeric/Diastereomeric Excess
US20130172562A1Dibenzoyl-(D)-tartaric acidMethanolHeat to 60°C for 2h, cool to 20°C and stir for 19h(R)-3-aminopiperidine dibenzoyl-(D)-tartrate salt44%Upgrade from 13.2% d.e. to 96.5% d.e.
EP3653607B1N-modified alanine (B10760859) derivativeNot specifiedFractional crystallizationEnriched 3-aminopiperidine saltGood crystallization yields>80:20 (e.e. >60%), often >95:5 (e.e. >90%)
WO2007075630A1Dibenzoyl-D-tartaric acidNot specifiedInitial temp: 35-70°C, then cool to 0-20°CCrystalline diastereomeric salt-Mole ratio of (R) to (S) > 1
Table 3: Synthesis from Chiral Precursors
Patent/ReferenceChiral Starting MaterialKey Reagents/StepsProductOverall YieldEnantiomeric Purity
CN103864674AD-glutamic acid5 steps: Esterification & Boc protection, ester reduction, hydroxyl activation, cyclization, Boc deprotection(R)-3-aminopiperidine hydrochlorideNot specifiedNot specified
WO2011160037A2D-ornithineEsterification, cyclization, reduction with LiAlH₄ at 60°C(R)-3-aminopiperidine dihydrochlorideNot specifiedNot specified
Table 4: Other Synthetic Approaches
Patent/ReferenceMethodStarting MaterialKey Reagents/ConditionsProductYield
EP3029040A1Asymmetric Hydrogenation3-aminopyridineNishimura catalyst (Rh/Pt), H₂ (100 bar), 50°C, acetic acidRacemic 3-aminopiperidine (for subsequent resolution)Not specified
WO2011160037A2HydrogenationN-acetyl-3-aminopyridinePalladium on solid support, H₂Racemic N-acetyl-3-aminopiperidineNot specified
US20100105917Hofmann Rearrangement(R)-nipecotic acid amideNot specifiedN-protected (R)-3-aminopiperidineNot specified
EP2958894B1Curtius RearrangementPiperidine-3-carbonyl azideHeat in the presence of water and acid3-aminopiperidineHigh yielding

Experimental Protocols

Below are detailed methodologies for key experiments cited in the patents.

Protocol 1: Enzymatic Asymmetric Amination (based on CN103865964A)
  • Reaction Setup: In a suitable reaction vessel, dissolve isopropylamine (B41738) (amino donor) in water and adjust the pH to 8.0 with an aqueous solution of hydrochloric acid under cooling.

  • Addition of Reagents: Add tetrahydrofuran (B95107) to the solution, followed by dilution with a 0.1 M Tris-HCl buffer (pH 8.0). The solution is then preheated to 50°C.

  • Substrate and Enzyme Addition: A solution of N-benzyl-3-piperidone in tetrahydrofuran is added to the reaction mixture. Subsequently, ω-transaminase freeze-dried powder and pyridoxal (B1214274) phosphate (B84403) (PLP) are added.

  • Reaction Maintenance: The reaction is maintained at 50°C, and the pH is controlled at 8.0 by the addition of 20% isopropylamine.

  • Work-up and Isolation: Upon completion of the reaction, the product, (R)-N-benzyl-3-aminopiperidine, is isolated. This intermediate is then deprotected via hydrogenation using a Palladium on carbon (Pd/C) catalyst in an acetic acid solution under pressure. The final product, (R)-3-aminopiperidine, is obtained after filtration and removal of the solvent.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization (based on US20130172562A1)
  • Suspension Preparation: A suspension of racemic 3-aminopiperidine dibenzoyl-(D)-tartaric acid salt with a low diastereomeric excess (e.g., 13.2% d.e.) is prepared in methanol.

  • Heating and Cooling Cycle: The suspension is heated to 60°C for 2 hours, resulting in a gentle reflux. The mixture is then cooled to 20°C over a period of 1-2 hours.

  • Crystallization: The mixture is stirred at 20°C for 19 hours to allow for the crystallization of the desired diastereomeric salt.

  • Isolation and Purification: The suspension is filtered, and the residue is washed with fresh methanol. The resulting solid is dried in vacuo to yield the (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt with a significantly enhanced diastereomeric excess (e.g., 96.5% d.e.).

Protocol 3: Synthesis from D-Glutamic Acid (based on CN103864674A)

This synthesis involves a five-step sequence:

  • Esterification and Protection: The hydroxyl group of D-glutamic acid is esterified, and the amino group is protected with a tert-butyloxycarbonyl (Boc) group.

  • Ester Reduction: The ester group is reduced to a primary alcohol.

  • Hydroxyl Activation: The resulting hydroxyl group is activated, for example, by conversion to a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.

  • Cyclization: An intramolecular cyclization reaction is performed to form the piperidine ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, (R)-3-aminopiperidine hydrochloride.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the main synthetic strategies discussed.

G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution cluster_2 Synthesis from Chiral Pool Prochiral\nSubstrate Prochiral Substrate Chiral\n3-Aminopiperidine Chiral 3-Aminopiperidine Prochiral\nSubstrate->Chiral\n3-Aminopiperidine Asymmetric Transformation Chiral\nCatalyst/Enzyme Chiral Catalyst/Enzyme Chiral\nCatalyst/Enzyme->Chiral\n3-Aminopiperidine Racemic\n3-Aminopiperidine Racemic 3-Aminopiperidine Diastereomeric\nSalts Diastereomeric Salts Racemic\n3-Aminopiperidine->Diastereomeric\nSalts Chiral\nResolving Agent Chiral Resolving Agent Chiral\nResolving Agent->Diastereomeric\nSalts Separation Separation Diastereomeric\nSalts->Separation Desired\nEnantiomer Desired Enantiomer Separation->Desired\nEnantiomer Chiral\nStarting Material\n(e.g., Amino Acid) Chiral Starting Material (e.g., Amino Acid) Multi-step\nSynthesis Multi-step Synthesis Chiral\nStarting Material\n(e.g., Amino Acid)->Multi-step\nSynthesis Multi-step\nSynthesis->Chiral\n3-Aminopiperidine

Caption: Overview of major synthetic strategies for chiral 3-aminopiperidines.

G 3-Aminopyridine 3-Aminopyridine Hydrogenation Hydrogenation 3-Aminopyridine->Hydrogenation Racemic\n3-Aminopiperidine Racemic 3-Aminopiperidine Hydrogenation->Racemic\n3-Aminopiperidine Chiral Resolution Chiral Resolution Racemic\n3-Aminopiperidine->Chiral Resolution Chiral\n3-Aminopiperidine Chiral 3-Aminopiperidine Chiral Resolution->Chiral\n3-Aminopiperidine

Caption: Common workflow involving hydrogenation followed by chiral resolution.

Conclusion

The choice of a synthetic route for chiral 3-aminopiperidines depends on various factors, including cost, scalability, and the desired level of enantiopurity.

  • Enzymatic methods offer the potential for high enantioselectivity and environmentally benign processes, making them attractive for green chemistry initiatives.[1]

  • Chiral resolution remains a widely used and practical approach, particularly when an efficient resolving agent and crystallization procedure are identified. However, it inherently involves the loss of at least 50% of the material as the undesired enantiomer.

  • Synthesis from the chiral pool can be effective but may be limited by the cost and availability of the starting materials and can involve lengthy synthetic sequences.[2]

  • Asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful tool, but often requires expensive and specialized catalysts and high-pressure equipment.[3]

This comparative guide provides a foundation for researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, balancing economic and scientific considerations. The provided data and protocols from the patent literature serve as a valuable starting point for further process development and optimization.

References

Safety Operating Guide

Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (S)-1-Boc-3-aminopiperidine, ensuring the safety of laboratory personnel and environmental protection.

This compound is a versatile chiral building block utilized in pharmaceutical research and development.[1] Due to its chemical properties and hazard profile, proper disposal is critical to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[2] Understanding its specific hazards is the first step in ensuring safe handling and disposal.

Hazard Classifications: [2]

  • Acute toxicity, Oral (Category 4)

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[3]

Quantitative Hazard Information

The following table summarizes the key hazard statements associated with this compound.

Hazard Statement CodeDescriptionHazard Class
H302Harmful if swallowedAcute toxicity, Oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Data sourced from multiple safety data sheets.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.[4] Adherence to the following procedures is essential for safety and regulatory compliance.

Waste Segregation and Containerization

Proper segregation prevents accidental reactions and ensures compliant disposal.[4]

  • Solid Waste:

    • Examples: Contaminated gloves, paper towels, weighing papers, and empty, unrinsed vials.

    • Container: Place in a sealable, chemically resistant plastic bag or drum clearly labeled as "Hazardous Waste" and "Solid Chemical Waste."[4] List all chemical constituents on the label.

  • Liquid Waste:

    • Examples: Unused solutions of this compound, reaction residues, and solvent rinses.

    • Container: Collect in a sealable, chemically resistant container (e.g., a designated waste solvent carboy). The container must be labeled "Hazardous Waste," "Liquid Chemical Waste," and specify all contents, including solvents.

  • Sharps Waste:

    • Examples: Contaminated needles, Pasteur pipettes, and broken glass.

    • Container: Place in a puncture-resistant sharps container labeled "Hazardous Waste" and "Sharps," listing all chemical contaminants.[4]

Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong acids to avoid hazardous reactions.[3]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being disposed of as regular trash.[4]

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[4] Collect the rinse solvent as hazardous liquid waste.

  • Final Wash: After the solvent rinse, wash the container with soap and water.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[5]

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[5]

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Containment and Collection: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite (B1170534) or sand).[5] Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

Final Disposal
  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[2]

  • Disposal: Arrange for the disposal of all waste containing this compound through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Always follow local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containerization cluster_spill Spill Management cluster_final Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood absorb Absorb with Inert Material ppe->absorb waste_gen Generate Waste fume_hood->waste_gen spill Spill Occurs fume_hood->spill solid_waste Solid Waste (Gloves, Paper Towels) waste_gen->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_gen->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipettes) waste_gen->sharps_waste Sharps solid_container Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container sharps_container Labeled 'Hazardous Sharps Waste' Container sharps_waste->sharps_container storage Store Waste in a Secure, Designated Area solid_container->storage liquid_container->storage sharps_container->storage evacuate Evacuate & Ventilate Area spill->evacuate evacuate->ppe collect_spill Collect Absorbed Material into Hazardous Solid Waste absorb->collect_spill collect_spill->storage disposal Dispose via Institutional EHS or Licensed Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-1-Boc-3-aminopiperidine (CAS: 625471-18-3) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4] A face shield may also be appropriate.[2]
Skin Protection Wear chemically impervious gloves.[3] Don fire/flame resistant and impervious clothing to prevent skin contact.[1]
Respiratory Protection Use only in a well-ventilated area.[1][3][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.[2][4]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following diagram outlines the recommended operational workflow.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Waste Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Proceed Chemical Handling Handle Chemical - Avoid creating dust/aerosols - Use non-sparking tools Prepare Work Area->Chemical Handling Proceed Store Securely Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Chemical Handling->Store Securely After Use Spill Management Manage Spills - Evacuate and ventilate - Use absorbent material Chemical Handling->Spill Management In Case of Spill First Aid Access Ensure Access to Eyewash and Safety Shower Waste Disposal Dispose of Waste According to Local, State, and Federal Regulations Store Securely->Waste Disposal For Empty Containers/Expired Material Spill Management->Waste Disposal Decontaminate Decontaminate Work Area and Equipment Waste Disposal->Decontaminate Remove PPE Remove and Dispose of Contaminated PPE Properly Decontaminate->Remove PPE

Safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

Pre-Handling:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][4]

  • Ensure Proper Ventilation: All handling must occur in a well-ventilated area, such as a chemical fume hood.[1][3][4]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Grounding: If transferring large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[3]

  • Dispensing: Avoid the formation of dust and aerosols.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands and any exposed skin thoroughly after handling.[1][4][6]

In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[1][4] Contaminated clothing should be removed and washed before reuse.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If feeling unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse the mouth with water.[1] Seek immediate medical attention.[1][3]

  • Spill: In case of a spill, evacuate the area.[3] Prevent further leakage if it is safe to do so.[1] Collect the spilled material for disposal.[1]

Storage and Disposal Plans

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1][3][4]

  • The storage area should be locked to restrict access.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal:

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1][4]

  • This should be done through an approved waste disposal facility.[1][4]

  • Do not allow the chemical to enter drains or waterways.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.